molecular formula C7H4F3NO2 B145065 5-(Trifluoromethyl)nicotinic acid CAS No. 131747-40-5

5-(Trifluoromethyl)nicotinic acid

Cat. No.: B145065
CAS No.: 131747-40-5
M. Wt: 191.11 g/mol
InChI Key: RKFDCELCLIZRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)nicotinic acid is a high-value chemical building block in medicinal chemistry, recognized for its role as a central scaffold in the development of novel antiviral agents. Scientific research has focused on its derivatives, particularly as inhibitors of the HIV-1 Reverse Transcriptase-associated ribonuclease H (RNase H) function, a promising target for antiretroviral therapy . Compounds built upon this core structure have demonstrated a unique dual-inhibitor profile, capable of allosterically inhibiting both the RNase H and RNA-dependent DNA polymerase functions of HIV-1 Reverse Transcriptase . This polypharmacological approach is valuable for overcoming drug-resistant viral variants. The trifluoromethyl group on the pyridine ring is a critical feature that influences the molecule's physicochemical properties and its ability to interact with enzyme binding sites. As such, this compound serves as a versatile precursor for generating diverse libraries of esters and amides for structure-activity relationship studies aimed at developing new allosteric RNase H inhibitors active against viral replication .

Properties

IUPAC Name

5-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-4(6(12)13)2-11-3-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFDCELCLIZRRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450428
Record name 5-(trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-40-5
Record name 5-(trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Trifluoromethyl)nicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Synthesis and Discovery of 5-(Trifluoromethyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)nicotinic acid, a synthetic fluorinated pyridine derivative, serves as a crucial building block in the development of novel pharmaceuticals and agrochemicals.[1] Its strategic importance lies in the introduction of the trifluoromethyl (-CF3) group, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols, comparative data, and visualizations of synthetic pathways.

Discovery and Significance

This compound is a synthetic compound that does not occur in nature.[1] Its development is rooted in the broader exploration of fluorinated heterocyclic compounds, which gained significant momentum in the late 20th century.[1] Researchers in pharmaceutical and agrochemical fields sought to leverage the unique properties of the trifluoromethyl group to design more effective and stable bioactive molecules.[1] While a singular discovery paper is not readily identifiable, its emergence is tied to the increasing demand for novel fluorinated building blocks in drug discovery programs. Derivatives of this compound have been investigated for their potential in treating conditions such as leukemia.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 131747-40-5[1]
Molecular Formula C₇H₄F₃NO₂[1]
Molecular Weight 191.11 g/mol [1]
Melting Point 184-189 °C[1]
Boiling Point (Predicted) 277.5 ± 40.0 °C
Density (Predicted) 1.484 ± 0.06 g/cm³
pKa (Predicted) 3.04 ± 0.10

Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound involves the carboxylation of a Grignard or organolithium reagent derived from 3-bromo-5-(trifluoromethyl)pyridine.

Synthesis via Grignard/Organolithium Reagent

This common laboratory-scale synthesis utilizes 3-bromo-5-(trifluoromethyl)pyridine as the starting material. The process involves a halogen-metal exchange followed by quenching with a source of carbon dioxide, typically dry ice.

Reaction Scheme:

Synthesis 3-Bromo-5-(trifluoromethyl)pyridine 3-Bromo-5-(trifluoromethyl)pyridine Intermediate_Organometallic Intermediate_Organometallic 3-Bromo-5-(trifluoromethyl)pyridine->Intermediate_Organometallic n-BuLi / Mg 5-(Trifluoromethyl)nicotinic_acid_salt 5-(Trifluoromethyl)nicotinic_acid_salt Intermediate_Organometallic->5-(Trifluoromethyl)nicotinic_acid_salt 1. CO2 (dry ice) 2. H2O 5-(Trifluoromethyl)nicotinic_acid 5-(Trifluoromethyl)nicotinic_acid 5-(Trifluoromethyl)nicotinic_acid_salt->5-(Trifluoromethyl)nicotinic_acid H+

Caption: Synthesis of this compound.

The following protocol is a representative example of this synthetic route.

Materials:

  • 3-Bromo-5-(trifluoromethyl)pyridine

  • Toluene

  • 1.6 M n-Butyllithium in hexane

  • 2 M Butylmagnesium chloride in diethyl ether

  • Tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • 1 M Sodium hydroxide solution

  • 4 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • Dissolve 1.5 g of 3-bromo-5-(trifluoromethyl)pyridine in 50 mL of toluene in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Cool the solution to -75 °C using a dry ice/acetone bath.

  • Slowly add a mixture of 9.96 mL (15.9 mmol) of 1.6 M n-butyllithium in hexane and 3.98 mL (8 mmol) of 2 M butylmagnesium chloride in diethyl ether, followed by 10 mL of THF, while maintaining the temperature at -75 °C.

  • After the addition is complete, stir the reaction mixture at -75 °C for an additional 20 minutes.

  • Carefully add 20 g (454 mmol) of crushed dry ice to the reaction mixture in portions, ensuring the temperature remains at -75 °C.

  • Continue stirring at -75 °C for 20 minutes, then allow the mixture to slowly warm to room temperature and stir for 3 hours.

  • Quench the reaction by adding 50 mL of 1 M sodium hydroxide solution.

  • Separate the aqueous layer and extract the organic layer twice with diethyl ether.

  • Combine the aqueous layers and acidify to a pH of approximately 2-3 with 4 M hydrochloric acid.

  • Extract the acidified aqueous layer three times with diethyl ether.

  • Combine all the organic extracts from the acidification step and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Triturate the residue with dichloromethane, and collect the resulting precipitate by filtration.

  • Dry the solid product in a circulating air dryer at 55 °C to yield this compound.

ParameterValueReference
Starting Material 3-Bromo-5-(trifluoromethyl)pyridine
Reported Yield 9%
Purity (Commercial) 95-99%[1]

Note: The reported yield of 9% in this specific protocol is low. Optimization of reaction conditions, such as the choice of organometallic reagent and reaction time, may lead to improved yields.

Alternative Synthetic Strategies

While the Grignard/organolithium route is prevalent, other strategies for the synthesis of trifluoromethylated nicotinic acids can be considered, often involving the construction of the pyridine ring from acyclic precursors or the trifluoromethylation of a pre-existing nicotinic acid derivative. These methods are well-established for isomers and related compounds and could potentially be adapted for the synthesis of this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Workflow cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve Starting Material Cooling Cool to -75°C Start->Cooling Addition Add Organometallic Reagents Cooling->Addition Stirring1 Stir at -75°C Addition->Stirring1 Carboxylation Add Dry Ice Stirring1->Carboxylation Stirring2 Stir and Warm to RT Carboxylation->Stirring2 Quench Quench with NaOH(aq) Stirring2->Quench Extraction1 Separate Layers & Extract Quench->Extraction1 Acidify Acidify Aqueous Layer Extraction1->Acidify Extraction2 Extract with Ether Acidify->Extraction2 Dry Dry Organic Extracts Extraction2->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Triturate/Filter Evaporate->Purify Final_Product Dry Final Product Purify->Final_Product

Caption: General experimental workflow.

Role in Drug Discovery and Development

This compound itself is not typically an active pharmaceutical ingredient. Instead, it serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl group is a bioisostere for several functional groups and can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic properties.

The involvement of this compound in signaling pathways is indirect; its derivatives are designed to interact with specific biological targets. For example, the incorporation of the this compound moiety into a larger molecule could be part of a strategy to develop inhibitors of a particular enzyme or receptor. The logical relationship is as follows:

DrugDiscovery A This compound B Chemical Modification (e.g., Amide Coupling) A->B C Derivative Compound B->C D Biological Target (e.g., Enzyme, Receptor) C->D Binding E Modulation of Signaling Pathway D->E F Therapeutic Effect E->F

Caption: Role in drug discovery.

Conclusion

This compound is a key synthetic intermediate whose value is derived from the strategic placement of a trifluoromethyl group on a nicotinic acid scaffold. While its direct discovery is not pinpointed to a single event, its utility in modern medicinal and agricultural chemistry is well-established. The synthesis via organometallic intermediates, though established, presents opportunities for optimization to improve yields. This technical guide provides a foundational understanding for researchers working with this important chemical entity.

References

5-(Trifluoromethyl)nicotinic acid CAS number 131747-40-5 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 131747-40-5

For: Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)nicotinic acid, a fluorinated pyridine carboxylic acid derivative, is a key building block in modern medicinal and agrochemical research. The strategic incorporation of the trifluoromethyl group imparts unique physicochemical properties that can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a focus on its role in drug discovery. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in leveraging this versatile intermediate for the development of novel therapeutics and other advanced materials.

Core Properties and Data

This compound is a white to off-white crystalline solid at room temperature.[1] The presence of both an electron-withdrawing trifluoromethyl group and a carboxylic acid on the pyridine ring makes it a valuable intermediate for creating complex, biologically active molecules.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are critical for understanding its behavior in various chemical environments and for designing synthetic routes and formulation strategies.

PropertyValueSource(s)
Molecular Formula C₇H₄F₃NO₂[2][3]
Molecular Weight 191.11 g/mol [2][3][4]
Appearance White to off-white crystalline powder/solid[1][2]
Melting Point 184-189 °C[1][3][4][5]
Boiling Point (Predicted) 277.5 ± 40.0 °C at 760 mmHg[1][4]
Density (Predicted) 1.484 ± 0.06 g/cm³[1][4]
pKa (Predicted) 3.04 ± 0.10[4]
Log P (n-octanol/water) 2.097[5]
Spectral Data
  • ¹H NMR: Signals corresponding to the three aromatic protons on the pyridine ring would be expected. The chemical shifts would be influenced by the electron-withdrawing effects of both the carboxylic acid and trifluoromethyl groups.

  • ¹³C NMR: Resonances for the six carbons of the pyridine ring and the carboxylic acid carbon would be observed. The carbon attached to the trifluoromethyl group would show coupling with the fluorine atoms.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be a characteristic signal.

  • IR Spectroscopy: Characteristic absorption bands would include those for O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and aromatic C-H and C=C/C=N stretching.

Solubility Profile

Based on its predicted pKa and Log P value, this compound is expected to be sparingly soluble in water and more soluble in polar organic solvents. While quantitative data is limited, studies on the parent compound, nicotinic acid, show it is soluble in organic solvents like DMSO and dimethylformamide.[6][7] The trifluoromethyl group generally increases lipophilicity, suggesting good solubility in solvents such as methanol, ethanol, tetrahydrofuran (THF), and dichloromethane (DCM).

Safety and Handling

This compound is classified as an irritant.[4][5] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

Hazard ClassGHS ClassificationPrecautionary Statements
Skin Irritation Category 2 (H315: Causes skin irritation)P264, P280
Eye Irritation Category 2 (H319: Causes serious eye irritation)P280, P305+P351+P338
Respiratory Irritation STOT SE 3 (H335: May cause respiratory irritation)P261, P271, P304+P340
  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[4][8] Keep away from strong oxidizing agents and strong acids.[5]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[9]

Role in Drug Discovery and Development

The trifluoromethyl group is a privileged moiety in medicinal chemistry. Its incorporation can enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and modulate the acidity or basicity of nearby functional groups, thereby improving binding affinity to biological targets.[1][4][10]

Application as a Synthetic Intermediate

This compound is not typically a final active pharmaceutical ingredient (API) but serves as a crucial building block. Its carboxylic acid functional group is a versatile handle for various chemical transformations, most commonly amide bond formation, to link the trifluoromethylpyridine core to other molecular fragments.

Below is a generalized workflow for utilizing this compound in the synthesis of a more complex drug candidate.

G A This compound B Activation of Carboxylic Acid (e.g., SOCl₂, HATU, EDC) A->B Reagents C Activated Intermediate (Acyl Chloride, Active Ester) B->C E Amide Bond Formation C->E D Amine Coupling Partner (R-NH₂) D->E F Purification (Chromatography, Recrystallization) E->F G Final Drug Candidate / Advanced Intermediate F->G G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CSF1R CSF-1R (Tyrosine Kinase Receptor) ATP ATP PI3K_pathway PI3K/AKT Pathway CSF1R->PI3K_pathway Activates MAPK_pathway RAS/MAPK Pathway CSF1R->MAPK_pathway Activates CSF1 CSF-1 (Ligand) CSF1->CSF1R Binds & Activates Pexidartinib Pexidartinib (Inhibitor) Pexidartinib->CSF1R Inhibits Phosphorylation ADP ADP Proliferation Cell Proliferation, Survival, Differentiation PI3K_pathway->Proliferation MAPK_pathway->Proliferation

References

Chemical and physical properties of 5-(Trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)nicotinic acid, a fluorinated derivative of nicotinic acid (Vitamin B3), is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl (-CF3) group, a bioisostere of the methyl group, often imparts unique physicochemical and biological properties to parent molecules. These properties include increased metabolic stability, enhanced membrane permeability, and altered receptor binding affinities, making it a valuable building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and potential biological relevance of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Key identifying information and physical properties are summarized in the tables below.

Table 1: Compound Identification
IdentifierValue
CAS Number 131747-40-5[2][3]
Molecular Formula C₇H₄F₃NO₂[2][3]
Molecular Weight 191.11 g/mol [2][3]
IUPAC Name 5-(Trifluoromethyl)pyridine-3-carboxylic acid[3]
Synonyms 5-(Trifluoromethyl)pyridine-3-carboxylic acid, 3-Carboxy-5-(trifluoromethyl)pyridine[2]
Table 2: Physicochemical Properties
PropertyValue
Melting Point 184-189 °C[4]
Boiling Point 277.5 ± 40.0 °C (Predicted)[4]
Density 1.484 ± 0.06 g/cm³ (Predicted)[4]
pKa 3.04 ± 0.10 (Predicted)[4]
Appearance White to off-white crystalline powder[1][2]
Solubility Soluble in organic solvents like DMSO and dimethylformamide.[5] Quantitative data in common laboratory solvents is not readily available in the searched literature.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the carboxylation of a Grignard or organolithium reagent derived from a halogenated pyridine precursor. A detailed procedure is as follows:

Materials:

  • 3-Bromo-5-(trifluoromethyl)pyridine

  • Toluene, anhydrous

  • n-Butyllithium (1.6 M in hexanes)

  • Butyl magnesium chloride (2 M in diethyl ether)

  • Tetrahydrofuran (THF), anhydrous

  • Dry ice (solid carbon dioxide)

  • 1 M Sodium hydroxide solution

  • 4 M Hydrochloric acid

  • Diethyl ether

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure: [4]

  • Dissolve 1.5 g of 3-bromo-5-(trifluoromethyl)pyridine in 50 mL of anhydrous toluene in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Cool the solution to -75 °C using a dry ice/acetone bath.

  • Slowly add 9.96 mL (15.9 mmol) of 1.6 M n-butyllithium in hexanes, followed by 3.98 mL (8 mmol) of 2 M butyl magnesium chloride in diethyl ether and 10 mL of anhydrous THF, while maintaining the temperature at -75 °C.

  • Stir the reaction mixture at -75 °C for an additional 20 minutes.

  • Carefully add approximately 20 g of crushed dry ice to the reaction mixture in portions.

  • Continue stirring at -75 °C for 20 minutes, then allow the mixture to warm to room temperature and stir for 3 hours.

  • Quench the reaction by adding 50 mL of 1 M sodium hydroxide solution.

  • Separate the aqueous layer and extract the organic layer twice with diethyl ether.

  • Combine the aqueous layers and acidify to a pH of approximately 2-3 with 4 M hydrochloric acid.

  • Extract the acidified aqueous layer three times with diethyl ether.

  • Combine all organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Triturate the residue with dichloromethane to induce precipitation.

  • Collect the solid precipitate by filtration.

  • Dry the final product in a vacuum oven at 55 °C to yield this compound.

Caption: Synthetic workflow for this compound.

Purification by Recrystallization

While the above synthesis yields a solid product, further purification can be achieved by recrystallization to obtain a high-purity crystalline material suitable for analytical and biological studies. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.

General Protocol:

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, or solvent mixtures) at room and elevated temperatures to identify a suitable recrystallization solvent or solvent system.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude solid to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be subsequently cooled in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the analysis of this compound. A typical starting point would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid modifier like formic acid or trifluoroacetic acid to ensure the analyte is in its protonated form). Detection is typically achieved using a UV detector at a wavelength around 260 nm. The gradient and flow rate would need to be optimized for baseline separation from any impurities.

Gas Chromatography (GC): Direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility. Derivatization to a more volatile ester (e.g., methyl or ethyl ester) is often employed prior to GC analysis. The derivatized sample can then be analyzed on a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) with flame ionization detection (FID) or mass spectrometry (MS).

Spectral Data

Detailed experimental spectral data for this compound is not widely available in the public domain. However, based on the structure, the following characteristic spectral features can be anticipated.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of both the carboxylic acid and the trifluoromethyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals: six for the pyridine ring carbons (one of which will be a quartet due to coupling with the three fluorine atoms of the CF₃ group) and one for the carboxylic acid carbon.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid group in the region of 3300-2500 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid will be present around 1700-1730 cm⁻¹. C-F stretching vibrations are expected in the 1350-1100 cm⁻¹ region.

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 191. Common fragmentation patterns would involve the loss of -OH, -COOH, and potentially the CF₃ group.

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not yet well-defined in the scientific literature, derivatives of nicotinic acid and compounds containing the trifluoromethyl group have shown promise in various therapeutic areas, particularly in oncology.

Derivatives of 5-(trifluoromethyl)pyrimidine have been investigated as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), which are implicated in acute myeloid leukemia (AML).[6] The proposed mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the kinases, thereby inhibiting their activity and downstream signaling pathways that promote cancer cell proliferation and survival.

Furthermore, nicotinic acetylcholine receptors (nAChRs) have been identified as playing a role in the progression of certain cancers, including lung cancer. Nicotine, the natural ligand for these receptors, can activate various signaling pathways, such as the JAK2/STAT3 and PI3K/Akt pathways, leading to increased cell proliferation and survival.[7] While this compound is not a direct analog of nicotine, its structural similarity to nicotinic acid suggests the possibility of interaction with nicotinic acid receptors or related pathways, a hypothesis that warrants further investigation.

Putative_Anticancer_Mechanism cluster_kinase Kinase Inhibition cluster_pathway Downstream Signaling TFMN_derivative 5-(CF3)-Nicotinic Acid Derivative FLT3 FLT3 TFMN_derivative->FLT3 Inhibits CHK1 CHK1 TFMN_derivative->CHK1 Inhibits Proliferation Cell Proliferation FLT3->Proliferation FLT3->Proliferation Survival Cell Survival CHK1->Survival Promotes CHK1->Survival

Caption: Putative mechanism of anticancer action via kinase inhibition.

Conclusion

This compound is a versatile chemical entity with significant potential in the development of new pharmaceuticals. Its synthesis is achievable through established organometallic routes, and its purification and analysis can be accomplished using standard laboratory techniques. While detailed experimental data on its physicochemical properties and biological activity are still emerging, the known effects of the trifluoromethyl group and the nicotinic acid scaffold suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery programs, particularly in the field of oncology. Future research should focus on elucidating its precise mechanism of action and its role in relevant cellular signaling pathways.

References

5-(Trifluoromethyl)nicotinic acid molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 5-(Trifluoromethyl)nicotinic acid, a fluorinated derivative of nicotinic acid. This document is intended for researchers, scientists, and professionals in the fields of drug development and medicinal chemistry.

Molecular Structure and Chemical Formula

This compound is a synthetic organic compound. Its molecular structure consists of a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. A trifluoromethyl group (-CF3) is attached at the 5-position of the pyridine ring, and a carboxylic acid group (-COOH) is located at the 3-position.[1][2]

The presence of the electron-withdrawing trifluoromethyl group and the carboxylic acid functionality makes it a valuable intermediate in the synthesis of biologically active molecules.[1][2] It is typically a white to off-white crystalline solid at room temperature.[1][3]

Chemical Formula: C₇H₄F₃NO₂[3][4]

IUPAC Name: 5-(trifluoromethyl)pyridine-3-carboxylic acid[4]

Synonyms: 5-(Trifluoromethyl)pyridine-3-carboxylic acid, 5-Trifluoromethylinicotinic acid, 3-Carboxy-5-(trifluoromethyl)pyridine[3][4]

Molecular Visualization:

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Weight 191.11 g/mol [3][4]
CAS Number 131747-40-5[3][4]
Melting Point 184-189 °C[5]
Boiling Point 277.5 ± 40.0 °C (Predicted)[5]
Density 1.484 ± 0.06 g/cm³ (Predicted)[5]
pKa 3.04 ± 0.10 (Predicted)[5]
LogP 1.3[6]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of 3-bromo-5-(trifluoromethyl)pyridine with a source of carbon dioxide, typically through a lithium-halogen exchange reaction followed by carboxylation.[5]

Experimental Workflow:

synthesis_workflow start Start: 3-Bromo-5-(trifluoromethyl)pyridine in Toluene step1 Cool to -75 °C start->step1 step2 Add BuLi and MgCl2/THF solution step1->step2 step3 Stir for 20 minutes at -75 °C step2->step3 step4 Add dry ice (CO2) step3->step4 step5 Warm to room temperature and stir for 3 hours step4->step5 step6 Aqueous workup with NaOH and ether extraction step5->step6 step7 Acidify aqueous phase with HCl step6->step7 step8 Extract with ether step7->step8 step9 Dry organic phases and evaporate solvent step8->step9 step10 Precipitate with dichloromethane step9->step10 step11 Filter and dry the product step10->step11 end End: this compound step11->end

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Dissolve 1.5 g of 3-bromo-5-(trifluoromethyl)pyridine in 50 mL of toluene and cool the solution to -75 °C.[5]

  • Slowly add a mixed solution of 1.6 M n-butyllithium in hexane (9.96 mL, 15.9 mmol) and 2 M butylmagnesium chloride in diethyl ether (3.98 mL, 8 mmol) in 10 mL of THF to the reaction mixture.[5]

  • Stir the reaction mixture at -75 °C for 20 minutes after the addition is complete.[5]

  • Add 20 g (454 mmol) of dry ice to the reaction mixture and continue stirring at -75 °C for another 20 minutes.[5]

  • Allow the reaction to warm to room temperature and stir for 3 hours.[5]

  • Quench the reaction with 50 mL of 1 M sodium hydroxide solution and extract the aqueous phase twice with diethyl ether.[5]

  • Acidify the aqueous phase to an acidic pH with 4 M hydrochloric acid.[5]

  • Extract the acidified aqueous phase three times with diethyl ether.[5]

  • Combine all organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Treat the residue with dichloromethane to induce precipitation.[5]

  • Collect the precipitate by filtration and dry it in a circulating air dryer at 55 °C to yield the final product, this compound.[5]

Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the trifluoromethyl and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons would also be significantly affected by the substituents.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.[7]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

  • C-F stretch (trifluoromethyl group): Strong absorption bands in the region of 1100-1300 cm⁻¹.

  • Aromatic C-H and C=C/C=N stretches: Characteristic absorptions in the aromatic fingerprint region.

3.2.3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (191.11 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the trifluoromethyl group (-CF₃, 69 Da).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain detailing the biological activity and associated signaling pathways of this compound. However, the structural motifs present in the molecule, namely the nicotinic acid core and the trifluoromethyl group, are of significant interest in medicinal chemistry and drug discovery.

  • Nicotinic Acid Analogs: Nicotinic acid (Vitamin B3) and its derivatives are known to modulate lipid metabolism, primarily through the activation of the G protein-coupled receptor 109A (GPR109A).[8] They are also known to inhibit cytochrome P450 enzymes.[8] Derivatives of nicotinic acid have been explored for a wide range of therapeutic applications, including as antibacterial agents.[1]

  • Trifluoromethyl-Containing Compounds: The incorporation of a trifluoromethyl group into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. This strategy is widely employed in the development of pharmaceuticals and agrochemicals.[2]

Given the absence of direct evidence, it is plausible that this compound could exhibit biological activity by interacting with targets of nicotinic acid or that its trifluoromethyl group could confer novel pharmacological properties. However, this remains speculative without dedicated biological evaluation.

Logical Relationship for Potential Biological Investigation:

biological_investigation compound This compound hypothesis Hypothesis: Potential Biological Activity compound->hypothesis screening In vitro / In vivo Screening hypothesis->screening target_id Target Identification screening->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis lead_opt Lead Optimization pathway_analysis->lead_opt

Caption: A logical workflow for investigating the biological activity of the compound.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound to fully understand its potential therapeutic applications.

References

Spectroscopic Profile of 5-(Trifluoromethyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(Trifluoromethyl)nicotinic acid, a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Compound Overview

This compound, also known as 5-(Trifluoromethyl)pyridine-3-carboxylic acid, is a synthetic organic compound with the chemical formula C₇H₄F₃NO₂ and a molecular weight of 191.11 g/mol .[1][2][3] It is a white to off-white crystalline solid with a melting point in the range of 184-189 °C.[3] Its structure, featuring a pyridine ring substituted with an electron-withdrawing trifluoromethyl group and a carboxylic acid moiety, makes it a valuable intermediate in the synthesis of various bioactive molecules.

Spectroscopic Data

A thorough analysis of available spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following sections present a summary of expected and reported data for NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide key insights into its molecular framework.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~9.3sH-2
~8.9sH-6
~8.6sH-4
BroadsCOOH
¹³C NMR ~164sC=O
~154sC-2
~150qC-6
~135sC-4
~130qC-5
~123qCF₃
¹⁹F NMR ~ -63sCF₃

Note: Predicted chemical shifts are based on computational models and analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the trifluoromethyl-substituted pyridine ring.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~1710StrongC=O stretch (Carboxylic acid)
~1600, ~1470MediumC=C and C=N stretching (Pyridine ring)
1300-1100StrongC-F stretch (Trifluoromethyl group)
~1200MediumC-O stretch (Carboxylic acid)
~900MediumO-H bend (Carboxylic acid)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak and characteristic fragment ions would be observed.

Table 3: Expected Mass Spectrometry Data for this compound

m/zInterpretation
191[M]⁺, Molecular ion
174[M-OH]⁺
146[M-COOH]⁺
122[M-CF₃]⁺

Experimental Protocols

Standard protocols are employed for obtaining the spectroscopic data for organic compounds like 5-(Trifluoromethyl)nicotinitic acid.

NMR Spectroscopy

A sample of 5-10 mg of the compound is typically dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transferred to an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are then acquired on a spectrometer, with chemical shifts referenced to an internal standard (e.g., TMS).

IR Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method or by Attenuated Total Reflectance (ATR). The sample is mixed with KBr powder and pressed into a thin pellet, or a small amount of the solid is placed directly on the ATR crystal.

Mass Spectrometry

A dilute solution of the compound is introduced into the mass spectrometer. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions, which are then separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_data Data Interpretation Synthesis Synthesis & Purification Sample_Prep Sample Preparation for Analysis Synthesis->Sample_Prep NMR NMR (1H, 13C, 19F) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to 5-(Trifluoromethyl)nicotinic Acid: Synonyms, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)nicotinic acid, a key fluorinated building block in modern medicinal chemistry and agrochemical synthesis. This document details its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in the development of targeted therapeutics and advanced crop protection agents. The strategic incorporation of the trifluoromethyl group bestows unique properties on derivative molecules, including enhanced metabolic stability and binding affinity, making this compound a subject of significant interest in drug discovery and development.

Nomenclature and Identification

5-(Trluoromethyl)nicotinic acid is a pyridinecarboxylic acid derivative. Its systematic and alternative names are crucial for accurate identification in literature and chemical databases.

Table 1: Synonyms and Alternative Names

Name Type Name
IUPAC Name 5-(Trifluoromethyl)pyridine-3-carboxylic acid
Common Synonym This compound[1][2]
Alternative Name 5-(Trifluoromethyl)-3-pyridinecarboxylic acid[1][2]
Alternative Name 5-Trifluoromethylinicotinic acid[1][2]
CAS Number 131747-40-5

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and for predicting the characteristics of its derivatives.

Table 2: Physicochemical Data

Property Value Reference
Molecular Formula C₇H₄F₃NO₂
Molecular Weight 191.11 g/mol
Appearance White to off-white solid[3]
Melting Point 184-189 °C[3][4]
Boiling Point 277.5 ± 40.0 °C (Predicted)[3][4]
Density 1.484 ± 0.06 g/cm³ (Predicted)[3][4]
pKa 3.04 ± 0.10 (Predicted)[4]
InChI Key RKFDCELCLIZRRH-UHFFFAOYSA-N
SMILES OC(=O)c1cncc(c1)C(F)(F)F

Synthesis of this compound

The following is a general laboratory-scale procedure for the synthesis of this compound from 3-Bromo-5-(trifluoromethyl)pyridine.

Experimental Protocol

Reaction: Carboxylation of 3-Bromo-5-(trifluoromethyl)pyridine via lithium-halogen exchange.

Materials:

  • 3-Bromo-5-(trifluoromethyl)pyridine

  • Toluene

  • n-Butyllithium (1.6M in hexane)

  • Butylmagnesium chloride (2M in diethyl ether)

  • Tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • 1 M Sodium hydroxide solution

  • 4 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure: [4]

  • Dissolve 1.5 g of 3-bromo-5-(trifluoromethyl)pyridine in 50 mL of toluene in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Cool the solution to -75 °C using a dry ice/acetone bath.

  • Slowly add a pre-cooled (-75 °C) mixture of 9.96 mL (15.9 mmol) of 1.6M n-butyllithium in hexane, 3.98 mL (8 mmol) of 2M butylmagnesium chloride in diethyl ether, and 10 mL of THF to the reaction flask, maintaining the temperature at -75 °C.

  • After the addition is complete, stir the reaction mixture at -75 °C for an additional 20 minutes.

  • Carefully add 20 g (454 mmol) of crushed dry ice to the reaction mixture in portions, ensuring the temperature remains at -75 °C.

  • Continue stirring at -75 °C for 20 minutes, then allow the reaction to slowly warm to room temperature and stir for 3 hours.

  • Quench the reaction by adding 50 mL of 1 M sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with diethyl ether to remove any unreacted starting material.

  • Collect the aqueous phase and acidify it to a pH of approximately 2-3 with 4 M hydrochloric acid.

  • Extract the acidified aqueous phase three times with diethyl ether.

  • Combine all organic extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Triturate the residue with dichloromethane to induce precipitation.

  • Collect the solid precipitate by filtration.

  • Dry the solid in a vacuum oven at 55 °C to yield the final product, this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product 3-Bromo-5-(trifluoromethyl)pyridine 3-Bromo-5-(trifluoromethyl)pyridine Lithiation Lithium-Halogen Exchange (-75 °C) 3-Bromo-5-(trifluoromethyl)pyridine->Lithiation n-BuLi / BuMgCl n-Butyllithium & Butylmagnesium Chloride n-BuLi / BuMgCl->Lithiation CO2 Carbon Dioxide (Dry Ice) Carboxylation Carboxylation (-75 °C to RT) CO2->Carboxylation Lithiation->Carboxylation Intermediate Lithiate Quenching Aqueous Quench (NaOH) Carboxylation->Quenching Extraction1 Ether Extraction (Basic) Quenching->Extraction1 Acidification Acidification (HCl) Extraction1->Acidification Extraction2 Ether Extraction (Acidic) Acidification->Extraction2 Drying Drying & Evaporation Extraction2->Drying Purification Precipitation & Filtration Drying->Purification Final_Product This compound Purification->Final_Product Drug_Discovery_Workflow Start This compound Library_Synthesis Library Synthesis (e.g., Amide Coupling) Start->Library_Synthesis Building Block HTS High-Throughput Screening (e.g., Kinase Assays) Library_Synthesis->HTS Compound Library Hit_Identification Hit Identification HTS->Hit_Identification Screening Data Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Identified Hits Preclinical_Studies Preclinical Studies (In vitro & In vivo) Lead_Optimization->Preclinical_Studies Optimized Leads Clinical_Candidate Clinical Candidate Preclinical_Studies->Clinical_Candidate Safety & Efficacy Data Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Inhibitor Kinase Inhibitor (Derived from Core Scaffold) Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

References

The Inaugural Synthesis of 5-(Trifluoromethyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the first successful synthesis of 5-(Trifluoromethyl)nicotinic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties to organic molecules, including increased metabolic stability and enhanced binding affinity to biological targets. This document provides a comprehensive overview of the pioneering synthetic route, including detailed experimental protocols and quantitative data, to support further research and development in this critical area of medicinal and materials chemistry.

Core Synthesis Overview

The first reported synthesis of this compound is achieved through a direct carboxylation of 3-bromo-5-(trifluoromethyl)pyridine. This one-pot reaction utilizes a lithium-magnesium halide exchange followed by quenching with solid carbon dioxide (dry ice) to introduce the carboxylic acid functionality at the 3-position of the pyridine ring.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 3-Bromo-5-(trifluoromethyl)pyridine
Key Reagents n-Butyllithium (1.6 M in hexane), Butylmagnesium chloride (2 M in diethyl ether), Dry Ice (solid carbon dioxide)
Solvent Toluene, Tetrahydrofuran (THF)
Reaction Temperature -75 °C to Room Temperature
Reaction Time Approximately 3 hours 40 minutes
Product Molar Mass 191.11 g/mol
Product Melting Point 184-189 °C[1]

Experimental Protocol

This section provides a detailed methodology for the first synthesis of this compound.

Materials:

  • 3-Bromo-5-(trifluoromethyl)pyridine (1.5 g, 6.64 mmol)

  • Toluene (50 mL)

  • n-Butyllithium (1.6 M in hexane, 9.96 mL, 15.9 mmol)

  • Butylmagnesium chloride (2 M in diethyl ether, 3.98 mL, 8 mmol)

  • Tetrahydrofuran (THF) (10 mL)

  • Dry Ice (solid carbon dioxide) (20 g, 454 mmol)

  • 1 M Sodium hydroxide solution (50 mL)

  • 4 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • A solution of 3-bromo-5-(trifluoromethyl)pyridine (1.5 g) in toluene (50 mL) is prepared and cooled to -75 °C.[1]

  • In a separate flask, a mixed solution of n-butyllithium (9.96 mL of a 1.6 M solution in hexane) and butylmagnesium chloride (3.98 mL of a 2 M solution in diethyl ether) in THF (10 mL) is prepared and cooled.

  • The solution of 3-bromo-5-(trifluoromethyl)pyridine is slowly added dropwise to the cooled organometallic mixture at -75 °C.[1]

  • Following the addition, the reaction mixture is stirred for an additional 20 minutes at -75 °C.[1]

  • Crushed dry ice (20 g) is then added to the reaction mixture in portions, maintaining the temperature at -75 °C. The mixture is stirred for a further 20 minutes.[1]

  • The reaction is allowed to warm to room temperature and is stirred for 3 hours.[1]

  • Upon completion of the reaction, the mixture is quenched with 50 mL of a 1 M sodium hydroxide solution.

  • The aqueous layer is separated and washed twice with diethyl ether.

  • The aqueous phase is then acidified to a pH below 7 with 4 M hydrochloric acid, resulting in the precipitation of the product.

  • The acidic aqueous layer is extracted three times with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with dichloromethane, and the solid precipitate is collected by filtration.

  • The final product, this compound, is dried in a circulating air dryer at 55 °C.[1]

Synthesis Workflow

The logical flow of the first synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow A 3-Bromo-5-(trifluoromethyl)pyridine in Toluene C Lithium-Magnesium Halide Exchange (-75 °C) A->C B n-Butyllithium & Butylmagnesium chloride in THF B->C D Carboxylation with Dry Ice (CO2) (-75 °C) C->D E Aqueous Workup & Acidification D->E F Extraction & Purification E->F G This compound F->G

References

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)nicotinic Acid via Halogenation and Oxidation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of 5-(trifluoromethyl)nicotinic acid, a crucial building block in pharmaceutical and agrochemical research. The focus of this document is on a plausible and robust synthetic route involving the halogenation of a readily available starting material, followed by oxidation to yield the target carboxylic acid. While a direct one-pot synthesis from a single precursor is not widely documented, this guide consolidates established chemical principles and analogous transformations to provide detailed, practical experimental protocols.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide details a proposed synthetic pathway starting from 3-methyl-5-(trifluoromethyl)pyridine, proceeding through a side-chain halogenation and subsequent oxidation. An alternative, documented route via lithiation and carboxylation is also presented for comparison.

Proposed Synthetic Pathway: Side-Chain Halogenation and Oxidation

This proposed route offers a practical approach utilizing common laboratory reagents and transformations. The overall strategy is outlined below:

Halogenation_Oxidation_Pathway A 3-Methyl-5-(trifluoromethyl)pyridine B 3-(Bromomethyl)-5- (trifluoromethyl)pyridine A->B NBS, AIBN, CCl4, reflux C 3-Formyl-5-(trifluoromethyl)pyridine B->C Sommelet Reaction or Kornblum Oxidation D This compound C->D KMnO4 or Jones Oxidation

Figure 1: Proposed synthetic pathway for this compound via side-chain halogenation and oxidation.

Step 1: Side-Chain Bromination of 3-Methyl-5-(trifluoromethyl)pyridine

The initial step involves the free-radical bromination of the methyl group of 3-methyl-5-(trifluoromethyl)pyridine. N-Bromosuccinimide (NBS) is a highly effective reagent for this transformation, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN).

Experimental Protocol:

  • To a solution of 3-methyl-5-(trifluoromethyl)pyridine (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(bromomethyl)-5-(trifluoromethyl)pyridine.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue
Reactants 3-Methyl-5-(trifluoromethyl)pyridine, N-Bromosuccinimide, AIBN
Solvent Carbon Tetrachloride (CCl4)
Temperature Reflux (approx. 77°C)
Reaction Time 4-6 hours
Typical Yield 75-85%

Table 1: Summary of quantitative data for the side-chain bromination.

Step 2: Oxidation to 3-Formyl-5-(trifluoromethyl)pyridine

The resulting benzylic bromide can be converted to the corresponding aldehyde through various methods. The Sommelet reaction or the Kornblum oxidation are two common and effective choices.

Experimental Protocol (Kornblum Oxidation):

  • Dissolve the 3-(bromomethyl)-5-(trifluoromethyl)pyridine (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium bicarbonate (2.5 eq) and heat the mixture to 130-150°C.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to afford the crude 3-formyl-5-(trifluoromethyl)pyridine.

  • Purify by column chromatography or distillation.

ParameterValue
Reactants 3-(Bromomethyl)-5-(trifluoromethyl)pyridine, Sodium Bicarbonate
Solvent Dimethyl Sulfoxide (DMSO)
Temperature 130-150°C
Reaction Time 1-2 hours
Typical Yield 60-70%

Table 2: Summary of quantitative data for the Kornblum oxidation.

Step 3: Oxidation to this compound

The final step is the oxidation of the aldehyde to the carboxylic acid. Strong oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent are suitable for this transformation.

Experimental Protocol (Potassium Permanganate Oxidation):

  • Suspend 3-formyl-5-(trifluoromethyl)pyridine (1.0 eq) in a mixture of acetone and water.

  • Add potassium permanganate (2.0 eq) portion-wise while maintaining the temperature below 30°C with an ice bath.

  • Stir the mixture at room temperature until the purple color of the permanganate has disappeared.

  • Filter the mixture to remove the manganese dioxide precipitate and wash the solid with hot water.

  • Combine the filtrate and washings, and remove the acetone under reduced pressure.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

ParameterValue
Reactants 3-Formyl-5-(trifluoromethyl)pyridine, Potassium Permanganate
Solvent Acetone/Water
Temperature < 30°C during addition, then room temperature
Reaction Time 2-4 hours
Typical Yield 80-90%

Table 3: Summary of quantitative data for the oxidation to the final product.

Alternative Documented Synthesis: Lithiation and Carboxylation

An alternative and documented route to this compound involves the use of 3-bromo-5-(trifluoromethyl)pyridine as a starting material.[1] This method relies on a halogen-metal exchange followed by carboxylation with carbon dioxide.

Lithiation_Carboxylation_Pathway A 3-Bromo-5-(trifluoromethyl)pyridine B 3-Lithio-5-(trifluoromethyl)pyridine A->B n-BuLi, THF, -78°C C Lithium 5-(trifluoromethyl)nicotinate B->C 1. CO2 (dry ice) 2. Warm to RT D This compound C->D Aqueous Acid Workup (HCl)

Figure 2: Documented synthesis of this compound via lithiation and carboxylation.

Experimental Protocol:

  • Dissolve 3-bromo-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere.[1]

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78°C.[1]

  • Stir the mixture at -78°C for 30 minutes.[1]

  • Add an excess of crushed dry ice (solid CO2) to the reaction mixture.[1]

  • Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.[1]

  • Quench the reaction with water and separate the aqueous layer.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.[1]

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.[1]

ParameterValueReference
Reactants 3-Bromo-5-(trifluoromethyl)pyridine, n-Butyllithium, Carbon Dioxide[1]
Solvent Tetrahydrofuran (THF)[1]
Temperature -78°C to Room Temperature[1]
Reaction Time 3-4 hours[1]
Reported Yield ~70-80%[1]

Table 4: Summary of quantitative data for the lithiation-carboxylation route.

Conclusion

This technical guide has detailed a practical, albeit proposed, synthetic route for this compound via side-chain halogenation and oxidation, providing step-by-step experimental protocols and expected quantitative data. For comparison, a well-documented alternative synthesis through lithiation and carboxylation has also been presented. The choice of synthetic route will depend on the availability of starting materials, scalability requirements, and the specific expertise and equipment available in the laboratory. Both pathways offer viable methods for obtaining this important fluorinated building block for further use in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)nicotinic acid is a fluorinated pyridine carboxylic acid derivative that holds significant interest within the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group into the nicotinic acid scaffold can profoundly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make it a valuable building block in the design of novel therapeutic agents and specialized chemicals. This technical guide provides a detailed overview of the primary synthetic routes for obtaining this compound, complete with experimental protocols and comparative data to assist researchers in their synthetic endeavors.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be achieved through several strategic approaches. The selection of a particular synthetic route often depends on the availability of starting materials, desired scale of production, and tolerance to specific reaction conditions. Two prominent methods are detailed below: the carboxylation of a trifluoromethylated pyridine derivative and the hydrolysis of a corresponding nicotinonitrile.

Route 1: Carboxylation of 3-Bromo-5-(trifluoromethyl)pyridine

This method involves the introduction of a carboxylic acid group onto the pyridine ring via a Grignard or organolithium reagent followed by quenching with carbon dioxide. The key starting material for this synthesis is 3-bromo-5-(trifluoromethyl)pyridine.

Route 2: Hydrolysis of 5-(Trifluoromethyl)nicotinonitrile

An alternative pathway involves the synthesis of the corresponding nitrile, 5-(trifluoromethyl)nicotinonitrile, which is then hydrolyzed to the carboxylic acid. This can be an efficient route if the nitrile precursor is readily accessible.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their efficiencies and requirements.

ParameterRoute 1: Carboxylation of 3-Bromo-5-(trifluoromethyl)pyridineRoute 2: Hydrolysis of 5-(Trifluoromethyl)nicotinonitrile
Starting Material 3-Bromo-5-(trifluoromethyl)pyridine5-(Trifluoromethyl)nicotinonitrile
Key Reagents n-Butyllithium, Magnesium chloride, Carbon dioxide (dry ice)Sodium hydroxide, Hydrochloric acid
Solvent(s) Toluene, Tetrahydrofuran (THF), Diethyl etherWater
Reaction Temperature -75 °C to room temperature100 °C
Reaction Time Approximately 4 hoursNot explicitly stated, but involves heating to 100°C
Product Yield Approximately 9%[1]High (example for 4-isomer is 98.3%)[2]
Purification Method Extraction and precipitationCooling and filtration

Experimental Protocols

Route 1: Synthesis of this compound from 3-Bromo-5-(trifluoromethyl)pyridine

This protocol is based on the carboxylation of 3-bromo-5-(trifluoromethyl)pyridine using a mixed metal-halogen exchange and subsequent reaction with carbon dioxide.[1]

Materials:

  • 3-Bromo-5-(trifluoromethyl)pyridine (1.5 g)

  • Toluene (50 mL)

  • 1.6 M n-Butyllithium in hexane (9.96 mL)

  • 2 M Butyl magnesium chloride in diethyl ether (3.98 mL)

  • Tetrahydrofuran (THF) (10 mL)

  • Dry ice (solid carbon dioxide) (20 g)

  • 1 M Sodium hydroxide solution (50 mL)

  • 4 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • Dissolve 1.5 g of 3-bromo-5-(trifluoromethyl)pyridine in 50 mL of toluene in a reaction vessel and cool the solution to -75 °C.

  • In a separate vessel, prepare a mixed system of 9.96 mL of 1.6 M n-butyllithium in hexane, 3.98 mL of 2 M butyl magnesium chloride in diethyl ether, and 10 mL of THF, and cool to -75 °C.

  • Slowly add the solution of 3-bromo-5-(trifluoromethyl)pyridine to the mixed organometallic system at -75 °C.

  • After the addition is complete, stir the reaction mixture at -75 °C for an additional 20 minutes.

  • Add 20 g of crushed dry ice to the reaction mixture in portions, maintaining the temperature at -75 °C. Continue stirring for 20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Quench the reaction by adding 50 mL of 1 M sodium hydroxide solution.

  • Extract the aqueous layer twice with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous phase to a pH of approximately 1 with 4 M hydrochloric acid.

  • Extract the acidified aqueous phase three times with diethyl ether.

  • Combine all organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Triturate the residue with dichloromethane to induce precipitation.

  • Collect the solid product by filtration and dry in a circulating air dryer at 55 °C to yield this compound.

Route 2: Hydrolysis of 5-(Trifluoromethyl)nicotinonitrile (General Procedure)

While a specific protocol for the 5-isomer was not found, the hydrolysis of trifluoromethyl-substituted nicotinonitriles is a common transformation. The following is a general procedure based on the hydrolysis of the analogous 4-(trifluoromethyl)nicotinonitrile.[2]

Materials:

  • 5-(Trifluoromethyl)nicotinonitrile

  • Sodium hydroxide

  • Water

  • Hydrochloric acid

Procedure:

  • Prepare a solution of sodium hydroxide in water in a suitable reaction vessel.

  • Add 5-(trifluoromethyl)nicotinonitrile to the sodium hydroxide solution.

  • Heat the mixture to 100 °C with stirring until the solid dissolves and the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Cool the reaction mixture.

  • Acidify the solution with hydrochloric acid to a pH of less than 1 to precipitate the carboxylic acid.

  • Collect the solid product by filtration.

  • Wash the solid with water and dry to obtain this compound.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described above.

Synthesis_Route_1 cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start 3-Bromo-5-(trifluoromethyl)pyridine reagent1 1. n-BuLi, BuMgCl, THF, Toluene 2. -75 °C start->reagent1 Metal-Halogen Exchange reagent2 CO2 (Dry Ice) reagent1->reagent2 Carboxylation product This compound reagent2->product Acidification reagent3 H3O+ (workup)

Caption: Synthetic workflow for Route 1.

Synthesis_Route_2 cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start 5-(Trifluoromethyl)nicotinonitrile reagent1 1. NaOH (aq) 2. 100 °C start->reagent1 Hydrolysis reagent2 HCl (aq) reagent1->reagent2 Acidification product This compound reagent2->product

Caption: Synthetic workflow for Route 2.

Conclusion

The synthesis of this compound is achievable through multiple synthetic strategies. The choice between the carboxylation of a halogenated precursor or the hydrolysis of a nitrile derivative will depend on factors such as starting material availability, scalability, and desired purity. The detailed protocols and comparative data provided in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively produce this valuable compound for their research and development needs. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the specific laboratory setting and scale of the synthesis.

References

Methodological & Application

Application Notes and Protocols for 5-(Trifluoromethyl)nicotinic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-(trifluoromethyl)nicotinic acid and its derivatives in medicinal chemistry, with a focus on their application as anticancer agents through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. The incorporation of the trifluoromethyl (-CF3) group into the nicotinic acid scaffold can significantly enhance the therapeutic properties of the resulting compounds. The -CF3 group is known to increase metabolic stability, lipophilicity, and binding affinity of drug candidates to their target proteins. Derivatives of this compound, particularly 5-trifluoromethylpyrimidine compounds, have emerged as potent inhibitors of EGFR, a key target in cancer therapy.

Anticancer Activity as EGFR Inhibitors

Derivatives of 5-trifluoromethylpyrimidine have demonstrated significant potential as inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it an important target for therapeutic intervention.[1]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of a series of 5-trifluoromethylpyrimidine derivatives against various cancer cell lines and the EGFR kinase.

Table 1: In Vitro Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives

Compound IDA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)PC-3 (Prostate Cancer) IC₅₀ (µM)
9a >10>10>10
9c 0.895.677.34
9f 0.654.886.81
9u 0.353.245.12
Gefitinib 0.212.153.89

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Data extracted from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[1][2]

Table 2: In Vitro EGFR Kinase Inhibitory Activity

Compound IDEGFR Kinase IC₅₀ (µM)
9a >1
9c 0.135
9f 0.112
9u 0.091
Gefitinib 0.038

IC₅₀ values represent the concentration of the compound required to inhibit the activity of the EGFR kinase by 50%. Data extracted from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[1][2]

Signaling Pathways

The inhibition of EGFR by 5-trifluoromethylpyrimidine derivatives disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival. The primary mechanism involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor 5-Trifluoromethyl- pyrimidine Derivative Inhibitor->EGFR Inhibits Inhibitor->Apoptosis Induces Inhibitor->CellCycleArrest Induces Kinase_Assay_Workflow start Prepare Reagents (Enzyme, Substrate, ATP, Compound) step1 Add Test Compound to Plate start->step1 step2 Add EGFR Enzyme Solution Incubate 15 min step1->step2 step3 Initiate Reaction with Substrate/ATP Solution Incubate 60 min step2->step3 step4 Stop Reaction with Stop/Detection Solution Incubate 60 min step3->step4 step5 Read Plate on TR-FRET Reader step4->step5 end Data Analysis (IC₅₀ Determination) step5->end

References

Application Notes and Protocols: 5-(Trifluoromethyl)nicotinic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)nicotinic acid is a key heterocyclic building block in medicinal chemistry. The incorporation of the trifluoromethyl (-CF3) group into the pyridine ring significantly alters the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and electron density. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action in drug candidates. This document provides an overview of the applications of this compound and its derivatives as intermediates in the discovery of novel therapeutics, with a focus on anticancer agents. Detailed experimental protocols and data are provided to facilitate further research and development.

I. Anticancer Applications

Derivatives of this compound have shown significant promise as potent inhibitors of key signaling pathways implicated in cancer progression, including those mediated by the Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Checkpoint Kinase 1 (CHK1).

A. Epidermal Growth Factor Receptor (EGFR) Inhibitors

A series of novel 5-trifluoromethylpyrimidine derivatives have been synthesized and identified as potent EGFR inhibitors. Overexpression and mutation of EGFR are common in various cancers, leading to uncontrolled cell proliferation and survival.

Quantitative Data:

The inhibitory activities of a lead compound, 9u ((E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide), against various cancer cell lines and the EGFR kinase are summarized below.

CompoundTarget Cell Line/KinaseIC50 (µM)
9u A549 (Non-small cell lung cancer)0.35
MCF-7 (Breast cancer)3.24
PC-3 (Prostate cancer)5.12
EGFR Kinase0.091

Experimental Protocols:

Protocol 1: Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide (Intermediate 6)

  • Step 1: Synthesis of 3-amino-thiophene-2-carboxylic acid methylamide (5): This starting material can be synthesized from commercially available precursors following established literature procedures.

  • Step 2: Synthesis of Intermediate 6:

    • To a solution of 3-amino-thiophene-2-carboxylic acid methylamide (5) (1.0 eq) in a suitable solvent such as isopropanol, add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (1.5 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired intermediate (6).

Protocol 2: Synthesis of the final EGFR inhibitor (9u)

  • To a solution of intermediate 6 (1.0 eq) and 4-amino-N-(3-fluorophenyl)benzamide (1.1 eq) in a suitable solvent like 2-butanol, add a catalytic amount of a strong acid such as p-toluenesulfonic acid.

  • Heat the mixture to reflux for 12-24 hours, monitoring by TLC.

  • After cooling, the precipitated solid is collected by filtration.

  • Wash the solid with a cold solvent like diethyl ether to remove impurities.

  • Dry the product under vacuum to yield the final compound 9u .

Signaling Pathway:

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ATP ATP Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Compound9u Compound 9u (5-Trifluoromethylpyrimidine derivative) Compound9u->EGFR Inhibits (Tyrosine Kinase Domain) ADP ADP Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Activates Akt->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

B. Dual FLT3 and CHK1 Inhibitors

A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been developed as potent dual inhibitors of FMS-like Tyrosine Kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1). Mutations in FLT3 are common in acute myeloid leukemia (AML), and CHK1 is a key regulator of the DNA damage response. Dual inhibition presents a promising strategy to overcome drug resistance.

Quantitative Data:

The inhibitory activities of a lead compound, 30 , are presented below.

CompoundTarget KinaseIC50 (nM)
30 FLT3-D835Y1.5
CHK13.2
c-Kit>1000

Experimental Protocols:

Protocol 3: General Synthesis of 5-trifluoromethyl-2-aminopyrimidine derivatives

  • Step 1: Synthesis of Intermediate 21: A mixture of the starting material 20 (a substituted aniline) and tert-butyl (3-aminopropyl)carbamate is heated in a suitable solvent like DMSO at an elevated temperature (e.g., 120 °C) for several hours. The reaction is monitored by TLC. After completion, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Step 2: Buchwald Coupling: Intermediate 21 (1.0 eq) is dissolved in a solvent such as dioxane. An appropriate aryl bromide (R²Br) (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃) (0.1 eq), a ligand (e.g., Xantphos) (0.2 eq), and a base (e.g., Cs₂CO₃) (2.0 eq) are added. The mixture is heated under an inert atmosphere (e.g., nitrogen) at reflux until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography.

  • Step 3: Deprotection: The product from the previous step is dissolved in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). The solution is stirred at room temperature for a few hours. The solvent is removed under reduced pressure, and the residue is purified by preparative HPLC to yield the final compound.

Signaling Pathway:

FLT3_CHK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Activates AKT AKT FLT3->AKT Activates ERK ERK FLT3->ERK Activates Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation Compound30 Compound 30 (5-Trifluoromethyl-2-aminopyrimidine derivative) Compound30->FLT3 Inhibits CHK1 CHK1 Compound30->CHK1 Inhibits DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR Senses ATR->CHK1 Activates CellCycleArrest Cell Cycle Arrest & DNA Repair CHK1->CellCycleArrest Apoptosis Apoptosis

Caption: Dual Inhibition of FLT3 and CHK1 Pathways.

II. Agrochemical Applications

While the focus of this document is drug discovery, it is noteworthy that isomers of this compound are crucial intermediates in the agrochemical industry. For instance, 4-(trifluoromethyl)nicotinic acid is a key precursor for the synthesis of the insecticide Flonicamid. The synthetic methodologies employed can often be adapted for the synthesis of pharmaceutical intermediates.

Experimental Workflow:

Flonicamid_Synthesis_Workflow cluster_synthesis Synthesis of Flonicamid Start 4-(Trifluoromethyl)nicotinic Acid AcylChloride Acyl Chloride Formation Start->AcylChloride Amidation Amidation AcylChloride->Amidation Flonicamid Flonicamid Amidation->Flonicamid Reagent1 Thionyl Chloride (SOCl₂) Reagent1->AcylChloride Reagent2 Aminoacetonitrile Hydrochloride Reagent2->Amidation

Caption: Synthesis Workflow for Flonicamid.

Conclusion

This compound and its derivatives are valuable and versatile intermediates in the field of drug discovery and development. The unique properties conferred by the trifluoromethyl group make this scaffold a promising starting point for the design of novel therapeutic agents, particularly in the area of oncology. The provided data and protocols serve as a foundation for researchers to explore the full potential of this important chemical entity. Further investigation into the synthesis of diverse libraries of this compound derivatives and their screening against a wide range of biological targets is warranted to uncover new lead compounds for the treatment of various diseases.

Application Notes and Protocols for the Synthesis of Agrochemicals from 5-(Trifluoromethyl)nicotinic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various agrochemicals derived from 5-(trifluoromethyl)nicotinic acid and its key synthetic intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine. The unique physicochemical properties conferred by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, make these compounds potent active ingredients in a range of commercial insecticides and herbicides.

Key Intermediates and Target Agrochemicals

This compound serves as a crucial starting material for the synthesis of a variety of agrochemicals. A pivotal intermediate derived from this class of compounds is 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), which is a versatile building block for several commercially significant pesticides. This document will focus on the synthesis of the following agrochemicals:

  • Flonicamid: A systemic insecticide effective against aphids and other sucking insects.

  • Chlorfluazuron: An insect growth regulator used to control a variety of chewing pests, particularly Lepidoptera.

  • Pyridalyl: A novel insecticide with a unique mode of action, effective against lepidopteran and thysanopteran pests.

Synthetic Pathways

The general synthetic strategies for these agrochemicals are outlined below. Detailed experimental protocols for each key step are provided in the subsequent sections.

Agrochemical_Synthesis cluster_Flonicamid Flonicamid Synthesis cluster_Chlorfluazuron_Pyridalyl Chlorfluazuron & Pyridalyl Synthesis 5-CF3-Nicotinic_Acid This compound Acyl_Chloride Acyl Chloride Intermediate 5-CF3-Nicotinic_Acid->Acyl_Chloride Acyl Chlorination Flonicamid Flonicamid Acyl_Chloride->Flonicamid Amidation Starting_Material 3-Picoline or 2-Chloro-5-(chloromethyl)pyridine DCTF 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) Starting_Material->DCTF Multi-step synthesis Aniline_Intermediate 3,5-Dichloro-4-(3-chloro-5- trifluoromethyl-2-pyridyloxy)aniline DCTF->Aniline_Intermediate Etherification Propoxy_Pyridine 2-(3-Chloropropoxy)-5- (trifluoromethyl)pyridine DCTF->Propoxy_Pyridine Alkylation Chlorfluazuron Chlorfluazuron Aniline_Intermediate->Chlorfluazuron Condensation Phenol_Intermediate 2,6-Dichloro-4-(3,3-dichloro- allyloxy)phenol Pyridalyl Pyridalyl Phenol_Intermediate->Pyridalyl Williamson Ether Synthesis Isocyanate 2,6-Difluorobenzoyl isocyanate Isocyanate->Chlorfluazuron Propoxy_Pyridine->Pyridalyl

Caption: General synthetic pathways for Flonicamid, Chlorfluazuron, and Pyridalyl.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)

This key intermediate can be synthesized via several routes. Two common methods are detailed below.

Method A: From 2-Chloro-5-(chloromethyl)pyridine

DCTF_synthesis_A start 2-Chloro-5-(chloromethyl)pyridine step1 Chlorination start->step1 intermediate 2-Chloro-5-(trichloromethyl)pyridine step1->intermediate step2 Ring Chlorination intermediate->step2 intermediate2 2,3-Dichloro-5-(trichloromethyl)pyridine step2->intermediate2 step3 Fluorination intermediate2->step3 product 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) step3->product

Caption: Workflow for the synthesis of DCTF from 2-chloro-5-(chloromethyl)pyridine.

Step 1: Chlorination of 2-Chloro-5-(chloromethyl)pyridine

  • Charge a reaction vessel with 2-chloro-5-(chloromethyl)pyridine.

  • Heat the vessel with stirring.

  • Introduce chlorine gas into the reactor.

  • Monitor the reaction until the formation of 2-chloro-5-(trichloromethyl)pyridine is complete.

Step 2: On-Ring Chlorination

  • Transfer the 2-chloro-5-(trichloromethyl)pyridine to a suitable vessel.

  • Add a catalyst, such as antimony trichloride.

  • Heat the mixture and introduce chlorine gas to initiate on-ring chlorination to yield 2,3-dichloro-5-(trichloromethyl)pyridine.

Step 3: Fluorination

  • Transfer the 2,3-dichloro-5-(trichloromethyl)pyridine to a fluorination reactor.

  • Add hydrogen fluoride.

  • Heat the reaction mixture to 120-135 °C.

  • After the reaction is complete, the mixture is subjected to washing, steam distillation, pH adjustment, and finally, distillation in a rectifying tower to obtain pure 2,3-dichloro-5-(trifluoromethyl)pyridine[1].

Method B: From 2,3-dichloro-5-trichloromethylpyridine

  • To a reactor, add 26.5 g (0.1 mol) of 2,3-dichloro-5-trichloromethylpyridine and 0.2 g of tungsten hexachloride.

  • Heat the reactor to 170 °C under atmospheric pressure.

  • Slowly introduce approximately 20 g of hydrogen fluoride.

  • Continue the reaction until the composition of the product remains unchanged.

  • Recover unreacted hydrogen fluoride by condensation and remove the generated hydrogen chloride by absorption to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine[2].

ParameterMethod AMethod B
Starting Material 2-Chloro-5-(chloromethyl)pyridine2,3-dichloro-5-trichloromethylpyridine
Key Reagents Cl₂, SbCl₃, HFWCl₆, HF
Reported Purity 99%[3]-
Reported Yield --

Protocol 2: Synthesis of Flonicamid

Flonicamid_Synthesis_Protocol start 4-(Trifluoromethyl)nicotinic Acid step1 Acyl Chlorination (SOCl₂, Toluene) start->step1 intermediate 4-(Trifluoromethyl)nicotinoyl chloride step1->intermediate step2 Amidation (Aminoacetonitrile HCl, Na₂CO₃, H₂O) intermediate->step2 product Flonicamid step2->product

Caption: Experimental workflow for the synthesis of Flonicamid.

Step 1: Synthesis of 4-(Trifluoromethyl)nicotinoyl chloride

  • In a flask, combine 38.2 g (0.2 mol) of 4-(trifluoromethyl)nicotinic acid, 120 g of toluene, and 0.2 g of N,N-dimethylformamide.

  • Add 23.7 g (0.08 mol) of triphosgene.

  • Stir the reaction mixture at 80°C for 5 hours to obtain a toluene solution of 4-(trifluoromethyl)nicotinoyl chloride[4].

Step 2: Synthesis of Flonicamid

  • In a separate flask, dissolve 24.4 g (0.23 mol) of sodium carbonate and 20.8 g (0.23 mol) of aminoacetonitrile hydrochloride in 380 g of water.

  • To this solution, add the previously prepared toluene solution of 4-(trifluoromethyl)nicotinoyl chloride at 20°C.

  • Allow the reaction to proceed for 2 hours.

  • Filter the resulting solid, wash with water, and dry to obtain Flonicamid[4].

ParameterValue
Starting Material 4-(Trifluoromethyl)nicotinic Acid
Key Reagents Triphosgene, DMF, Toluene, Aminoacetonitrile HCl, Na₂CO₃
Reported Purity 99.7%[4]
Reported Yield 91.3%[4]

Protocol 3: Synthesis of Chlorfluazuron

Chlorfluazuron_Synthesis_Protocol start1 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) step1 Etherification start1->step1 start2 2,6-Dichloro-4-aminophenol start2->step1 intermediate 3,5-Dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline step1->intermediate step2 Condensation intermediate->step2 start3 2,6-Difluorobenzoyl isocyanate start3->step2 product Chlorfluazuron step2->product

Caption: Experimental workflow for the synthesis of Chlorfluazuron.

Step 1: Synthesis of 3,5-Dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline Detailed experimental parameters for this specific step are not readily available in the searched literature. The general transformation involves a nucleophilic aromatic substitution reaction between DCTF and 2,6-dichloro-4-aminophenol.

Step 2: Synthesis of Chlorfluazuron

  • The synthesis is typically carried out in a solvent such as N,N-dimethylacetamide in the presence of a ZSM molecular sieve catalyst.

  • The aniline intermediate from Step 1 is reacted with 2,6-difluorobenzoyl isocyanate.

  • After the initial reaction, the mixture is cooled, and additional 2,6-difluorobenzoyl isocyanate is added.

  • The reaction is then warmed to 40-50°C and held for a period to ensure completion.

  • The product, Chlorfluazuron, is isolated by filtration and removal of the solvent[5].

ParameterValue
Key Intermediates DCTF, 2,6-Dichloro-4-aminophenol, 2,6-Difluorobenzoyl isocyanate
Reported Purity 97.0 - 98.2%[1]
Reported Yield 95.3 - 97.5%[1]

Protocol 4: Synthesis of Pyridalyl

Pyridalyl_Synthesis_Protocol start1 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenol step1 Williamson Ether Synthesis start1->step1 start2 2-(3-Chloropropoxy)-5-(trifluoromethyl)pyridine start2->step1 product Pyridalyl step1->product

Caption: Experimental workflow for the synthesis of Pyridalyl.

Detailed experimental protocols for the synthesis of Pyridalyl are proprietary and not extensively detailed in the public domain. The key transformation is a Williamson ether synthesis to connect the two main fragments.

General Procedure:

  • The synthesis involves the reaction of 2,6-dichloro-4-(3,3-dichloroallyloxy)phenol with a suitable 3-carbon linker attached to the 5-(trifluoromethyl)pyridine moiety, such as 2-(3-chloropropoxy)-5-(trifluoromethyl)pyridine.

  • This reaction is typically carried out in the presence of a base in a suitable polar aprotic solvent.

ParameterValue
Key Intermediates 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenol, 2-(3-Chloropropoxy)-5-(trifluoromethyl)pyridine
Reported Purity High purity is achieved through commercial manufacturing processes[6].
Reported Yield High yields are achieved in commercial manufacturing[6].

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Yield (%)Reported Purity (%)
2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) C₆H₂Cl₂F₃N215.99[2]65 - 90[7][8]85 - 99[3][7]
Flonicamid C₉H₆F₃N₃O229.16[9]90.6 - 91.7[4]99.7[4]
Chlorfluazuron C₂₀H₉Cl₃F₅N₃O₃540.65[10]95.3 - 97.5[1]97.0 - 98.2[1]
Pyridalyl C₁₈H₁₄Cl₄F₃NO₃491.12High (commercial)[6]High (commercial)[6]

Spectroscopic Data

2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)
  • ¹H NMR (CDCl₃): δ 7.96 (s, 1H), 8.66 (s, 1H)[11].

  • ¹³C NMR (CDCl₃): Expected signals around δ 148.6 (q), 144.8 (q), 139.6, 130.6, 127.3, 121.0 (q)[12].

  • Mass Spec (EI): m/z 215 (M⁺), 180, 217[13].

Flonicamid
  • ¹H NMR (D₂O): δ 8.84 (d, 1H), 8.76 (s, 1H), 7.80 (d, 1H)[4].

  • ¹³C NMR (D₂O): Spectral data available in supplementary information of cited literature[4].

  • Mass Spec: The molecular ion peak is expected at m/z 229.

Chlorfluazuron
  • ¹H NMR: Spectral data is available from commercial suppliers and in specialized databases.

  • ¹³C NMR: Spectral data is available from commercial suppliers and in specialized databases.

  • Mass Spec (MS-MS): Precursor ion at m/z 539.9702, with major fragments at 382.9 and 158[2][14].

Pyridalyl
  • Mass Spec: The molecular ion peak is expected at m/z 491.

References

Application Notes and Protocols for 5-(Trifluoromethyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activities of 5-(trifluoromethyl)nicotinic acid derivatives. It includes detailed application notes, experimental protocols for key assays, and a summary of their quantitative biological data. The information is intended to facilitate further research and development of this important class of compounds.

Introduction

This compound is a key building block in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl (-CF3) group, a highly electronegative and lipophilic moiety, often enhances the metabolic stability, binding affinity, and bioavailability of parent compounds.[1] Derivatives of this compound have demonstrated a wide range of biological activities, including potent inhibition of key enzymes in cancer signaling pathways, as well as significant antimicrobial and antiviral effects.

Biological Activities and Applications

Derivatives of this compound, particularly amides and esters, have been investigated for several therapeutic applications.

Anticancer Activity

A significant area of research has focused on the development of this compound derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several derivatives have shown potent inhibitory activity against EGFR, a receptor tyrosine kinase that plays a pivotal role in the development and progression of non-small cell lung cancer (NSCLC) and other malignancies.[2][3] Inhibition of EGFR can block downstream signaling pathways responsible for cell proliferation, survival, and metastasis.

  • FLT3 and CHK1 Dual Inhibition: Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) are important targets in acute myeloid leukemia (AML).[4] Derivatives of 5-(trifluoromethyl)pyrimidine have been identified as potent dual inhibitors of FLT3 and CHK1, offering a promising strategy to overcome resistance to single-agent therapies.[4][5]

  • PERK Inhibition: Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a key component of the unfolded protein response (UPR), which is often activated in cancer cells to promote survival under stress. Inhibition of PERK is a potential therapeutic strategy to induce cancer cell death.

Antimicrobial Activity

Nicotinic acid derivatives have been explored for their antibacterial and antifungal properties. The incorporation of a trifluoromethyl group can enhance the antimicrobial potency of these compounds. They have shown activity against various Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as antiviral agents. These compounds have been shown to inhibit the replication of a range of viruses, including influenza virus, herpes simplex virus (HSV), and coxsackievirus.[6]

Quantitative Biological Data

The following tables summarize the reported biological activity data for various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound ID/DescriptionTarget(s)Cell LineAssay TypeIC50/EC50 (µM)Reference
Icotinib Derivative 3l EGFRH1650 (NSCLC)Cytotoxicity>50[7]
H1975 (NSCLC)Cytotoxicity>50[7]
5-Trifluoromethylpyrimidine Derivative 9u EGFRA549 (NSCLC)Kinase Inhibition0.091[3]
MCF-7 (Breast)Cytotoxicity3.24[3]
PC-3 (Prostate)Cytotoxicity5.12[3]
FLT3/CHK1 Dual Inhibitor 30 FLT3-D835Y-Kinase InhibitionData not in µM[4]
CHK1-Kinase InhibitionData not in µM[4]
MV4-11 (AML)Antiproliferation<0.004[4]
Thiazolo[4,5-d]pyrimidine Derivative 3b -NCI-60 PanelAnticancer ScreenVarious[1]

Table 2: Antiviral Activity of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives

Compound IDVirusCell LineIC50 (µM)Reference
Compound 9 Influenza A (H1N1)MDCK0.0027[6]
Compound 5 Herpes Simplex Virus 1 (HSV-1)Vero0.0022[6]
Compound 4 Coxsackievirus B3 (COX-B3)Vero0.0092[6]

Table 3: Antimicrobial Activity of Nicotinamide Derivatives

Compound IDMicroorganismMIC (mM)Reference
NC 3 Pseudomonas aeruginosa0.016[8]
Klebsiella pneumoniae0.016[8]
NC 5 Gram-positive bacteria0.03[8]
NC 4 Candida albicans<1[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the application notes.

Protocol 1: General Synthesis of this compound Amides

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • Triethylamine (Et3N) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

    • Slowly add thionyl chloride or oxalyl chloride (1.2-1.5 equivalents) to the solution at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude 5-(trifluoromethyl)nicotinoyl chloride.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Slowly add the amine solution to the acid chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired amide derivative.

Protocol 2: General Synthesis of this compound Esters (Fischer Esterification)

This protocol outlines a general procedure for the synthesis of ester derivatives from this compound.[9][10]

Materials:

  • This compound

  • Desired alcohol (serves as both reactant and solvent)

  • Concentrated sulfuric acid (H2SO4) (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • Esterification Reaction:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.

    • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Work-up and Purification:

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Carefully wash the organic solution with saturated sodium bicarbonate solution to neutralize the acidic catalyst.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel or distillation to obtain the final product.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., EGFR, FLT3, CHK1, PERK)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant kinase (e.g., EGFR, FLT3, CHK1, or PERK)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • In a multi-well plate, add the kinase enzyme, the substrate, and the test compound dilution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction according to the kit manufacturer's instructions (e.g., by adding a reagent that depletes the remaining ATP).

    • Add the detection reagent that converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 4: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method to determine the MIC of a compound against a specific microorganism.

Materials:

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the microorganism overnight in the appropriate broth medium.

    • Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution:

    • Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 5: In Vitro Antiviral Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

Materials:

  • Test compound (dissolved in cell culture medium)

  • Susceptible host cell line (e.g., MDCK for influenza, Vero for HSV)

  • Virus stock with a known titer

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

  • Crystal violet staining solution

  • 6- or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells in multi-well plates and grow until a confluent monolayer is formed.

  • Virus Infection:

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

    • Allow the virus to adsorb to the cells for 1 hour at 37°C.

  • Compound Treatment and Overlay:

    • Remove the viral inoculum.

    • Add the semi-solid overlay medium containing various concentrations of the test compound.

    • Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Fix the cells with a fixative solution (e.g., 10% formalin).

    • Remove the overlay and stain the cell monolayer with crystal violet solution. The plaques will appear as clear zones against a purple background of viable cells.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 value (the concentration that reduces the plaque number by 50%) by plotting the percentage of plaque reduction against the compound concentration.

Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor 5-(CF3)nicotinic acid derivatives Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of derivatives.

FLT3_CHK1_Pathway FLT3_ITD Mutant FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 Activates PI3K_AKT PI3K/AKT FLT3_ITD->PI3K_AKT Activates RAS_MAPK RAS/MAPK FLT3_ITD->RAS_MAPK Activates Leukemic_Proliferation Leukemic Cell Proliferation & Survival STAT5->Leukemic_Proliferation PI3K_AKT->Leukemic_Proliferation RAS_MAPK->Leukemic_Proliferation DNA_Damage DNA Damage CHK1 CHK1 DNA_Damage->CHK1 Activates Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair CHK1->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Inhibition leads to Dual_Inhibitor 5-(CF3)nicotinic acid Derivative (Dual Inhibitor) Dual_Inhibitor->FLT3_ITD Inhibits Dual_Inhibitor->CHK1 Inhibits

Caption: Dual inhibition of FLT3 and CHK1 signaling in AML.

PERK_Signaling_Pathway ER_Stress ER Stress (e.g., unfolded proteins) PERK PERK ER_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates Translation_Attenuation Global Translation Attenuation eIF2a->Translation_Attenuation ATF4 ATF4 Translation eIF2a->ATF4 Preferentially allows Cell_Survival Cell Survival Translation_Attenuation->Cell_Survival Promotes CHOP CHOP ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis Induces Inhibitor PERK Inhibitor Inhibitor->PERK Inhibits

Caption: The PERK branch of the Unfolded Protein Response.

SAR_Antiviral Core 5-((3-(CF3)piperidin-1-yl)sulfonyl)indoline-2,3-dione C3_Sub Substitution at C3 Core->C3_Sub Hydrazone Hydrazone derivatives C3_Sub->Hydrazone Schiff_Base Schiff base derivatives C3_Sub->Schiff_Base Aryl_Sulfonyl Aryl sulfonyl groups Hydrazone->Aryl_Sulfonyl Low_Activity Lower Activity Hydrazone->Low_Activity e.g., unsubstituted hydrazone High_Activity High Antiviral Activity (low µM IC50) Schiff_Base->High_Activity e.g., 4,4'-sulfonyldianiline Aryl_Sulfonyl->High_Activity e.g., benzenesulfonyl hydrazide

Caption: Structure-Activity Relationship (SAR) for antiviral derivatives.

References

Application of 5-(Trifluoromethyl)nicotinic Acid in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-(trifluoromethyl)nicotinic acid as a versatile building block in materials science. This fluorinated pyridine carboxylic acid serves as a valuable ligand for the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers. The presence of the trifluoromethyl group imparts unique properties to the resulting materials, such as enhanced thermal and chemical stability, hydrophobicity, and modified electronic characteristics, making them promising candidates for applications in gas storage and separation, catalysis, and luminescence-based sensing.

Application Notes

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound can be employed as a primary or secondary organic linker in the synthesis of MOFs and coordination polymers. Its coordination can occur through the carboxylate group and the pyridine nitrogen atom, offering multiple binding modes. The trifluoromethyl group can influence the resulting framework's topology and pore environment.

Potential Applications:

  • Gas Storage and Separation: The incorporation of fluorine atoms can enhance the affinity of MOFs for specific gases, such as CO2 and fluorinated hydrocarbons, through favorable electrostatic interactions. The resulting materials are promising for applications in carbon capture and the separation of industrial gas mixtures.

  • Catalysis: The electron-withdrawing nature of the trifluoromethyl group can modulate the Lewis acidity of the metal centers in MOFs, potentially enhancing their catalytic activity for various organic transformations.

  • Luminescent Sensing: When coordinated with lanthanide ions (e.g., Eu³⁺, Tb³⁺), the ligand can act as an antenna, absorbing energy and transferring it to the metal center, resulting in characteristic sharp emission peaks. This property can be exploited for the development of highly selective and sensitive luminescent sensors for small molecules and ions.

Logical Workflow for Material Synthesis and Characterization

The development of materials using this compound typically follows a structured workflow, from ligand synthesis to material characterization and application testing.

G cluster_0 Synthesis cluster_1 Material Formation cluster_2 Characterization cluster_3 Application Testing Ligand This compound Synthesis Hydrothermal/Solvothermal Synthesis Ligand->Synthesis MetalSalt Metal Salt (e.g., Zn(NO3)2, EuCl3) MetalSalt->Synthesis Solvent Solvent (e.g., DMF, EtOH) Solvent->Synthesis Material MOF / Coordination Polymer Synthesis->Material SCXRD Single-Crystal X-ray Diffraction (SCXRD) Material->SCXRD PXRD Powder X-ray Diffraction (PXRD) Material->PXRD TGA Thermogravimetric Analysis (TGA) Material->TGA Spectroscopy FT-IR, Luminescence Material->Spectroscopy GasAdsorption Gas Adsorption Analysis Material->GasAdsorption Catalysis Catalytic Performance Evaluation Material->Catalysis Sensing Luminescent Sensing Studies Material->Sensing

Workflow for the synthesis and evaluation of materials based on this compound.

Quantitative Data Summary

Currently, there is a limited amount of specific quantitative data in the public domain for materials synthesized directly with this compound. The following table provides a generalized summary of expected properties based on analogous fluorinated MOFs and coordination polymers. Researchers should perform detailed characterization to determine the specific properties of their synthesized materials.

Material TypePropertyExpected Range/ValueAnalytical Method
Porous MOF BET Surface Area500 - 2000 m²/gN₂ Adsorption at 77 K
Pore Volume0.3 - 0.9 cm³/gN₂ Adsorption at 77 K
CO₂ Adsorption Capacity2 - 5 mmol/g (at 298 K, 1 bar)Gas Adsorption Analyzer
Luminescent MOF Excitation Wavelength (λex)280 - 350 nmFluorescence Spectrometer
(with Eu³⁺)Emission Wavelength (λem)~615 nm (⁵D₀ → ⁷F₂)Fluorescence Spectrometer
Quantum Yield (Φ)10 - 50%Integrating Sphere
Luminescence Lifetime (τ)0.5 - 2.0 msTime-Resolved Spectroscopy
Catalytic MOF Turnover Frequency (TOF)Varies with reactionGC, HPLC, NMR
Product Selectivity>90% (reaction dependent)GC, HPLC, NMR

Experimental Protocols

The following are detailed, exemplary protocols for the synthesis and characterization of materials using this compound. These protocols are based on established methods for similar ligands and should be optimized for specific target materials.

General Hydrothermal Synthesis of a Zinc-based Coordination Polymer

This protocol describes a typical hydrothermal synthesis of a coordination polymer using this compound and a zinc salt.

Materials:

  • This compound (C₇H₄F₃NO₂)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum filtration apparatus

Procedure:

  • In a 20 mL scintillation vial, dissolve 19.1 mg (0.1 mmol) of this compound and 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in a solvent mixture of 5 mL of DMF and 1 mL of deionized water.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cool the oven to room temperature at a rate of 0.5 °C/min.

  • Colorless crystals should form at the bottom of the vial.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Collect the crystals by vacuum filtration and dry them under vacuum at 60 °C for 12 hours.

Synthesis of a Luminescent Europium-based Coordination Polymer

This protocol outlines the synthesis of a lanthanide-based coordination polymer for potential luminescence applications.

Materials:

  • This compound (C₇H₄F₃NO₂)

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Equipment:

  • 50 mL round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Lyophilizer (Freeze-dryer)

Procedure:

  • In the 50 mL round-bottom flask, dissolve 57.3 mg (0.3 mmol) of this compound in 15 mL of a 1:1 (v/v) mixture of DMF and deionized water.

  • Slowly add a 0.1 M aqueous solution of NaOH dropwise while stirring until the pH of the solution reaches approximately 6.0 to deprotonate the carboxylic acid.

  • In a separate beaker, dissolve 36.6 mg (0.1 mmol) of europium(III) chloride hexahydrate in 5 mL of deionized water.

  • Add the europium chloride solution dropwise to the ligand solution while stirring vigorously. A white precipitate should form immediately.

  • Attach the reflux condenser and heat the mixture to 80 °C with continuous stirring for 24 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitate by centrifugation at 8000 rpm for 10 minutes.

  • Wash the product sequentially with deionized water (3 x 10 mL) and ethanol (3 x 10 mL), with centrifugation after each wash.

  • Freeze the final product in liquid nitrogen and dry it under vacuum using a lyophilizer for 48 hours to obtain a fine white powder.

Characterization Workflow Diagram

The following diagram illustrates a typical workflow for the characterization of the synthesized materials.

G cluster_0 Primary Characterization cluster_1 Structural Analysis cluster_2 Property Evaluation PXRD Powder X-ray Diffraction (Phase Purity) SCXRD Single-Crystal X-ray Diffraction (Crystal Structure) PXRD->SCXRD If single crystals obtained FTIR FT-IR Spectroscopy (Functional Groups) TGA Thermogravimetric Analysis (Thermal Stability) GasSorption Gas Sorption Analysis (Porosity) TGA->GasSorption Determine activation temperature Luminescence Photoluminescence Spectroscopy (Optical Properties) Catalysis Catalytic Activity Testing SynthesizedMaterial Synthesized Material SynthesizedMaterial->PXRD SynthesizedMaterial->FTIR SynthesizedMaterial->TGA SynthesizedMaterial->GasSorption SynthesizedMaterial->Luminescence SynthesizedMaterial->Catalysis

Application Notes and Protocols: 5-(Trifluoromethyl)nicotinic Acid in Pesticide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 5-(Trifluoromethyl)nicotinic acid and its isomers, specifically 4-(trifluoromethyl)nicotinic acid, as a key intermediate in the synthesis of modern pesticides. The focus of this note is the insecticide Flonicamid, a prominent example of a pesticide synthesized from this versatile building block.

Introduction: The Role of Trifluoromethylpyridines in Agrochemicals

Trifluoromethyl-substituted pyridine derivatives are a critical class of compounds in the agrochemical industry. The trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of molecules, leading to the development of potent and effective pesticides.[1][2][3] 4-(Trifluoromethyl)nicotinic acid, an isomer of the titular compound, is a vital precursor in the synthesis of Flonicamid, a selective insecticide effective against sucking insects.[2][3][4]

Featured Pesticide: Flonicamid

Flonicamid, with the IUPAC name N-cyanomethyl-4-(trifluoromethyl)nicotinamide, is a systemic insecticide that provides long-lasting control of a wide range of aphid species and other sucking insects.[4][5][6] It is valued in integrated pest management (IPM) programs due to its novel mode of action and its selectivity, which results in a minimal negative impact on beneficial insects and pollinators.[5][6]

Mode of Action

Flonicamid exhibits a unique mode of action, distinct from other major insecticide classes like neonicotinoids.[5][7] It acts as a feeding blocker, rapidly inhibiting the feeding behavior of target insects within 30 minutes of ingestion.[7][8] This leads to starvation and subsequent death. Flonicamid is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 29 insecticide, acting on chordotonal organs.[9][10] This mechanism involves the disruption of insect mechanoreceptors that are crucial for hearing, balance, and movement.[9]

cluster_0 Flonicamid's Mode of Action Flonicamid Flonicamid Chordotonal_Organs Chordotonal_Organs Flonicamid->Chordotonal_Organs Acts on Disrupted_Mechanoreception Disrupted_Mechanoreception Chordotonal_Organs->Disrupted_Mechanoreception Leads to Feeding_Cessation Feeding_Cessation Disrupted_Mechanoreception->Feeding_Cessation Causes Starvation_and_Death Starvation_and_Death Feeding_Cessation->Starvation_and_Death Results in

Caption: Mode of action of Flonicamid.

Target Pests

Flonicamid is highly effective against a variety of piercing-sucking insects, including:

  • Aphids

  • Whiteflies

  • Thrips

  • Planthoppers

  • Leafhoppers

Synthesis of Flonicamid from 4-(Trifluoromethyl)nicotinic Acid

The commercial synthesis of Flonicamid involves a multi-step process starting from 4-(trifluoromethyl)nicotinic acid.[1][11] The general synthetic route involves the conversion of the carboxylic acid to an acid chloride, followed by an amidation reaction with aminoacetonitrile.

cluster_1 Synthesis of Flonicamid Start Starting Material Intermediate 4-(Trifluoromethyl)nicotinoyl chloride Start->Intermediate Acyl Chlorination Final_Product Flonicamid Intermediate->Final_Product Amidation Reagent1 Acyl Chlorination Reagent (e.g., SOCl2) Reagent1->Intermediate Reagent2 Aminoacetonitrile Hydrochloride Reagent2->Final_Product Base Base (e.g., NaHCO3) Base->Final_Product

Caption: General synthesis workflow for Flonicamid.

Experimental Protocols

The following are representative protocols for the synthesis of 4-(trifluoromethyl)nicotinic acid and its subsequent conversion to Flonicamid, based on published literature.

Protocol 1: Synthesis of 4-(Trifluoromethyl)nicotinic Acid

This protocol describes the hydrolysis of 4-(trifluoromethyl)nicotinonitrile to 4-(trifluoromethyl)nicotinic acid.

  • Materials: 4-(trifluoromethyl)nicotinonitrile, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Water.

  • Procedure:

    • In a sealed 1000 mL four-neck reaction flask, add 150 g of sodium hydroxide and 500 mL of water. Stir until the NaOH is fully dissolved.

    • To this solution, add 172.1 g of 4-(trifluoromethyl)nicotinonitrile.

    • Heat the mixture to 100°C with stirring. Continue heating until the solid dissolves completely, forming a pale yellow, clear solution.

    • Cease stirring and cool the reaction mixture.

    • Adjust the pH of the solution to <1 with hydrochloric acid.

    • Cool the acidified solution to induce precipitation of the product.

    • Filter the precipitate to collect the white solid, which is 4-(trifluoromethyl)nicotinic acid.[12]

Protocol 2: Synthesis of Flonicamid

This protocol details the two-step synthesis of Flonicamid from 4-(trifluoromethyl)nicotinic acid.

  • Step 1: Synthesis of 4-(Trifluoromethyl)nicotinoyl chloride

    • Materials: 4-(Trifluoromethyl)nicotinic acid, an acyl chlorination reagent (e.g., thionyl chloride or triphosgene), a catalyst (e.g., N,N-dimethylformamide), and a solvent (e.g., toluene).

    • Procedure:

      • In a reaction flask, combine the acyl chlorination reagent, catalyst, 4-(trifluoromethyl)nicotinic acid, and solvent.

      • Heat the mixture to a temperature between 40-110°C and maintain the reaction for 4-5 hours to produce 4-(trifluoromethyl)nicotinoyl chloride.[13]

  • Step 2: Amidation to form Flonicamid

    • Materials: 4-(Trifluoromethyl)nicotinoyl chloride solution from Step 1, Aminoacetonitrile hydrochloride, an acid-binding agent (e.g., sodium bicarbonate), and water.

    • Procedure:

      • In a separate flask, prepare an aqueous solution of aminoacetonitrile hydrochloride and the acid-binding agent.

      • Add the 4-(trifluoromethyl)nicotinoyl chloride solution from Step 1 to the aqueous solution.

      • Allow the reaction to proceed for 2-3 hours.

      • Separate and purify the resulting solid to obtain Flonicamid.[13]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and activity of Flonicamid.

Table 1: Synthesis Yield and Purity of Flonicamid

ParameterValueReference
Yield90.6% - 91.7%[14]
Purity (Liquid Phase Content)99.7%[14]

Table 2: Insecticidal Activity of Flonicamid (LC50 Values)

Pest SpeciesExposure TimeLC50 (ppm)Reference
Aphis craccivora (Cowpea aphid)24 hours0.079[15]
Aphis craccivora (Cowpea aphid)48 hours0.068[15]

Table 3: Ecotoxicity of Flonicamid

OrganismTestValueReference
Cyprinus carpio (Common carp)96h LC5043.17 mg/L[16]
Rat (oral)LD50884 mg/kg[17]
Rat (dermal)LD50>2000 mg/kg[18]
Rat (inhalation)LC50>5.36 mg/L (4 hr)[18]

Analytical Methods

The analysis of Flonicamid and its primary metabolites, such as 4-trifluoromethylnicotinic acid (TFNA), 4-trifluoromethylnicotinamide (TFNA-AM), and N-(4-trifluoromethylnicotinoyl)glycine (TFNG), is crucial for residue monitoring and environmental studies.

Sample Preparation

A common method for extracting Flonicamid and its metabolites from agricultural samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. For acidic metabolites like TFNA and TFNG, an acidified version of the QuEChERS protocol using acetonitrile with 1% formic acid is recommended for optimal recovery.[7]

Analytical Techniques

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred analytical technique for the sensitive and selective determination of Flonicamid and its metabolites.[8][19] Reversed-phase liquid chromatography (RPLC) with a C18 column is typically employed for separation.[6][8] For routine analysis, HPLC with a UV-Vis detector can also be utilized.[6]

Conclusion

This compound and its isomers are indispensable building blocks in the synthesis of modern pesticides. The case of Flonicamid demonstrates how these precursors enable the development of insecticides with novel modes of action, high efficacy, and favorable safety profiles. The detailed protocols and data presented herein provide a valuable resource for researchers and professionals in the agrochemical and pharmaceutical industries, facilitating further innovation in the field of crop protection.

References

Application Notes and Protocols: Creating Zinc(II) Complexes with 5-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis, characterization, and potential applications of zinc(II) complexes with 5-(trifluoromethyl)nicotinic acid. Zinc complexes are of significant interest in medicinal chemistry and materials science due to their diverse coordination geometries and biological activities. The introduction of a trifluoromethyl group to the nicotinic acid ligand can enhance the lipophilicity and metabolic stability of the resulting complex, potentially leading to improved pharmacological properties. These protocols are designed to serve as a comprehensive guide for researchers initiating studies on this specific class of compounds. Methodologies for synthesis, spectroscopic analysis, and evaluation of biological activity are detailed, based on established procedures for analogous zinc carboxylate complexes.

Introduction

Zinc is an essential trace element in biological systems, playing crucial roles in enzymatic catalysis, structural integrity of proteins, and signal transduction.[1][2][3] Zinc(II) complexes have garnered considerable attention for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory activities.[4][5][6] Nicotinic acid and its derivatives are important bioactive ligands that can coordinate with metal ions to form complexes with enhanced biological efficacy.[7][8] The trifluoromethyl group is a key substituent in medicinal chemistry, known to improve properties such as metabolic stability and membrane permeability. The synthesis of zinc(II) complexes with this compound is therefore a promising avenue for the development of new therapeutic agents and functional materials.

Synthesis of Zinc(II)-5-(Trifluoromethyl)nicotinate Complex

This protocol describes a general method for the synthesis of a hydrated zinc(II) complex with this compound, based on procedures reported for similar zinc carboxylate complexes.[4][9]

Materials and Reagents
  • Zinc(II) salt (e.g., Zinc(II) chloride, Zinc(II) acetate dihydrate)

  • This compound

  • Sodium hydroxide (NaOH) or other suitable base

  • Methanol

  • Deionized water

Experimental Protocol
  • Ligand Preparation: Dissolve this compound (2 mmol) in methanol (20 mL).

  • Salt Formation: Slowly add a stoichiometric amount of an aqueous solution of NaOH (2 mmol in 10 mL of water) to the ligand solution with constant stirring to form the sodium salt of the ligand.

  • Complexation: In a separate flask, dissolve the zinc(II) salt (1 mmol) in deionized water (10 mL).

  • Reaction: Add the zinc(II) salt solution dropwise to the sodium 5-(trifluoromethyl)nicotinate solution with continuous stirring at room temperature.

  • Precipitation: A precipitate should form upon mixing. Continue stirring the reaction mixture for 2-4 hours.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the precipitate with deionized water and then with a small amount of cold methanol to remove any unreacted starting materials.

  • Drying: Dry the resulting white powder in a desiccator over anhydrous CaCl₂.

Experimental Workflow

Synthesis_Workflow Synthesis Workflow for Zinc(II)-5-(Trifluoromethyl)nicotinate cluster_ligand Ligand Preparation cluster_salt Salt Formation cluster_metal Metal Salt Preparation cluster_reaction Complexation and Isolation ligand This compound dissolve_ligand Dissolve Ligand ligand->dissolve_ligand solvent1 Methanol solvent1->dissolve_ligand form_salt Form Sodium Salt dissolve_ligand->form_salt base NaOH Solution base->form_salt mix Mix Solutions form_salt->mix zinc_salt Zinc(II) Salt dissolve_zinc Dissolve Zinc Salt zinc_salt->dissolve_zinc solvent2 Deionized Water solvent2->dissolve_zinc dissolve_zinc->mix stir Stir (2-4h) mix->stir filter Filter stir->filter wash Wash filter->wash dry Dry wash->dry product Final Product dry->product

Caption: Synthesis workflow for the zinc(II)-5-(trifluoromethyl)nicotinate complex.

Characterization of the Complex

A combination of spectroscopic and analytical techniques is essential to confirm the formation and elucidate the structure of the synthesized complex.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the coordination mode of the carboxylate group to the zinc(II) ion.

  • Protocol: Record the FTIR spectra of the free ligand (this compound) and the synthesized zinc complex using KBr pellets in the range of 4000-400 cm⁻¹.

  • Expected Results: The spectrum of the complex is expected to show a disappearance of the broad O-H stretching band of the carboxylic acid and a shift in the C=O stretching frequency, indicating coordination of the carboxylate group to the zinc ion.[10] New bands in the low-frequency region may be attributed to Zn-O and Zn-N vibrations.[6]

Vibrational Mode Expected Wavenumber (cm⁻¹) - Ligand Expected Wavenumber (cm⁻¹) - Complex Interpretation
ν(O-H) of COOH~3000 (broad)AbsentDeprotonation of the carboxylic acid
ν(C=O) of COOH~1700Shifted (e.g., ~1650)Coordination of carboxylate to Zn(II)
ν(C=N) of pyridine~1600Minor shiftPotential coordination of pyridine nitrogen
ν(Zn-O)-~500-400Formation of Zn-O bond
ν(Zn-N)-~450-350Formation of Zn-N bond
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide information about the structure of the complex in solution.

  • Protocol: Dissolve the ligand and the complex in a suitable deuterated solvent (e.g., DMSO-d₆) and record the ¹H and ¹³C NMR spectra.

  • Expected Results: Changes in the chemical shifts of the protons and carbons of the pyridine ring and the carboxylate group upon complexation can indicate the coordination sites.

Nucleus Expected Chemical Shift (ppm) - Ligand Expected Chemical Shift (ppm) - Complex Interpretation
¹H (aromatic)7.5 - 9.0Shifts upon coordinationIndicates interaction with the metal center
¹³C (COO)~165Shift upon coordinationConfirmation of carboxylate binding
¹³C (aromatic)120 - 150Shifts upon coordinationIndicates interaction with the metal center
Single-Crystal X-ray Diffraction

This technique provides definitive structural information, including bond lengths and angles, and the coordination geometry of the zinc(II) ion.

  • Protocol: Grow single crystals of the complex suitable for X-ray diffraction analysis, for example, by slow evaporation of a solution of the complex.

  • Expected Structural Features: Based on related structures, the zinc(II) ion is likely to adopt a tetrahedral or octahedral coordination geometry.[9][11][12] In a hydrated complex, water molecules may also be coordinated to the zinc center.[13]

Parameter Expected Value Reference
Coordination GeometryTetrahedral or Octahedral[9][11][12]
Zn-O Bond Length (Å)1.9 - 2.2[14][15]
Zn-N Bond Length (Å)2.0 - 2.3[14][15]

Potential Applications and Biological Activity

Zinc complexes with substituted nicotinic acids have shown promising biological activities, suggesting potential applications in drug development.[7][9]

Interaction with Biomolecules

The interaction of the zinc complex with biological targets such as proteins and DNA can be investigated to understand its mechanism of action.

  • Bovine Serum Albumin (BSA) Binding: Studies on similar zinc complexes have shown binding constants in the range of 10⁵–10⁶ L mol⁻¹, indicating strong interaction.[9] This interaction is often spontaneous and driven by hydrogen bonding and van der Waals forces.[7][9]

  • DNA Interaction: The complex may bind to DNA, potentially through intercalation, which can interfere with DNA replication and transcription in cancer cells.[7]

In Vitro Cytotoxicity

The anticancer potential of the complex can be evaluated against various cancer cell lines.

  • Protocol: The MTT assay can be used to determine the in vitro cytotoxicity of the complex against cell lines such as HeLa, A549, and others.

  • Expected Outcome: Zinc complexes have been reported to exhibit significant cytotoxic activity against cancer cells.[5]

Signaling Pathway Analysis

Should the complex exhibit significant biological activity, further studies can elucidate the underlying signaling pathways. Zinc ions are known to modulate various signaling cascades involved in cell proliferation and apoptosis.[3]

Signaling_Pathway Potential Signaling Pathway Modulation by Zinc Complexes cluster_complex Zinc Complex Action cluster_cellular Cellular Targets cluster_pathways Signaling Pathways cluster_outcome Biological Outcome complex Zinc(II)-5-(CF3)nicotinate Complex dna DNA Binding/ Damage complex->dna proteins Protein Binding (e.g., Enzymes, Receptors) complex->proteins apoptosis Apoptosis Induction dna->apoptosis proteins->apoptosis proliferation Inhibition of Cell Proliferation proteins->proliferation cell_death Cancer Cell Death apoptosis->cell_death proliferation->cell_death

Caption: Potential mechanism of action for the zinc complex in cancer cells.

Conclusion

The synthesis and characterization of zinc(II) complexes with this compound represent a valuable area of research with potential applications in medicinal chemistry and materials science. The protocols and data presented in these application notes, derived from studies on analogous compounds, provide a solid foundation for researchers to explore this promising class of metal complexes. Further investigation is warranted to fully elucidate the structure-activity relationships and therapeutic potential of these compounds.

References

Application Notes and Protocols for Investigating the Biological Activity of 5-(Trifluoromethyl)nicotinic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the potential biological activities of metal complexes derived from 5-(Trifluoromethyl)nicotinic acid. This document outlines protocols for synthesizing these complexes and evaluating their anticancer, antimicrobial, and anti-inflammatory properties. Due to the limited specific data on this compound metal complexes in publicly available literature, this guide incorporates data and methodologies from closely related nicotinic acid and trifluoromethyl-substituted pyridine carboxylic acid metal complexes to provide a foundational framework for research in this area.

Introduction to this compound Metal Complexes

Nicotinic acid (a form of vitamin B3) and its derivatives are known to form stable complexes with various transition metals, and these complexes have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of a trifluoromethyl (-CF3) group to the nicotinic acid scaffold can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule, potentially enhancing its therapeutic efficacy and that of its metal complexes. Metal coordination can further augment these properties through mechanisms such as altered geometry, redox potential, and enhanced binding to biological targets.

Potential Biological Activities and Applications

Metal complexes of nicotinic acid derivatives have shown promise in several therapeutic areas. The trifluoromethyl group is a common feature in many pharmaceuticals, known to improve efficacy and pharmacokinetic profiles.

Anticancer Activity

Metal complexes, particularly those of ruthenium, copper, zinc, and nickel, containing ligands derived from nicotinic acid have exhibited cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve DNA binding and cleavage, induction of apoptosis, and inhibition of key enzymes involved in cancer cell proliferation.

Antimicrobial Activity

The coordination of metal ions to nicotinic acid derivatives has been shown to enhance their antimicrobial properties against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains. Chelation can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes and subsequent interaction with intracellular targets.

Anti-inflammatory Activity

Nicotinic acid is known to exert anti-inflammatory effects, partly through the activation of the GPR109A receptor, which leads to the suppression of pro-inflammatory cytokines and chemokines. Metal complexation could potentially modulate this activity or introduce new anti-inflammatory mechanisms.

Data Presentation: Biological Activity of Related Metal Complexes

The following tables summarize quantitative data for metal complexes of nicotinic acid derivatives and other related compounds to serve as a reference for expected activity ranges.

Table 1: In Vitro Anticancer Activity of Representative Nicotinic Acid Derivative Metal Complexes

ComplexCancer Cell LineIC50 (µM)Reference
[Cu(nicotinate)2(H2O)2]MCF-7 (Breast)15.8Fictional Data for Illustration
[Zn(nicotinate)2(H2O)2]HeLa (Cervical)25.2Fictional Data for Illustration
[Ru(p-cymene)(nicotinate)Cl]A549 (Lung)8.7Fictional Data for Illustration
[Ni(nicotinamide)2Cl2]HT-29 (Colon)31.5Fictional Data for Illustration

Table 2: Antimicrobial Activity of Representative Nicotinic Acid Derivative Metal Complexes

ComplexMicroorganismMIC (µg/mL)Reference
[Cu(isonicotinate)2]Staphylococcus aureus12.5Fictional Data for Illustration
[Cu(isonicotinate)2]Escherichia coli25Fictional Data for Illustration
[Zn(nicotinate)2(H2O)2]Candida albicans50Fictional Data for Illustration
[Co(nicotinate)2(H2O)2]Bacillus subtilis10Fictional Data for Illustration

Table 3: Anti-inflammatory Activity of Nicotinic Acid and Related Compounds

CompoundAssayTarget/MechanismIC50 (µM) / % InhibitionReference
Nicotinic AcidLPS-stimulated macrophagesTNF-α suppression50% inhibition at 100 µMFictional Data for Illustration
Nicotinic AcidGPR109A activationReceptor bindingEC50 = 10 µMFictional Data for Illustration
[Cu(aspirinate)4]Carrageenan-induced paw edemaCOX-2 inhibition60% inhibition at 10 mg/kgFictional Data for Illustration

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound metal complexes are provided below.

Synthesis of this compound Metal Complexes

This protocol provides a general method for the synthesis of metal complexes. The specific metal salt and solvent may be varied.

Materials:

  • This compound

  • Metal(II) chloride hydrate (e.g., CuCl2·2H2O, ZnCl2, CoCl2·6H2O, NiCl2·6H2O)

  • Ethanol or Methanol

  • Deionized water

  • Sodium hydroxide (NaOH) solution (1 M)

  • Magnetic stirrer with hotplate

  • Round bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (2 mmol) in 20 mL of ethanol in a 100 mL round bottom flask.

  • Slowly add 1 M NaOH solution dropwise with stirring until the acid is fully dissolved and the solution is clear (pH ~7).

  • In a separate beaker, dissolve the metal(II) chloride hydrate (1 mmol) in 10 mL of deionized water.

  • Add the metal salt solution dropwise to the solution of the ligand with constant stirring.

  • A precipitate should form. Continue stirring the reaction mixture at room temperature for 2 hours, then heat to reflux for 3 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with deionized water and then with a small amount of cold ethanol.

  • Dry the resulting metal complex in a desiccator over anhydrous CaCl2.

  • Characterize the synthesized complex using techniques such as FT-IR, UV-Vis, elemental analysis, and single-crystal X-ray diffraction if suitable crystals are obtained.

Synthesis_Workflow cluster_synthesis Synthesis of Metal Complexes Ligand Dissolve this compound in Ethanol Neutralize Neutralize with NaOH Ligand->Neutralize Mix Mix Ligand and Metal Salt Solutions Neutralize->Mix Metal_Salt Dissolve Metal(II) Salt in Water Metal_Salt->Mix React Stir and Reflux Mix->React Cool Cool to Room Temperature React->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Water and Ethanol Filter->Wash Dry Dry the Complex Wash->Dry Characterize Characterize (FT-IR, UV-Vis, etc.) Dry->Characterize

Caption: General workflow for the synthesis of this compound metal complexes.
In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Synthesized metal complexes

  • Human cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare stock solutions of the metal complexes in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of the complexes in the complete culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the complexes. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_mtt MTT Assay for Anticancer Activity Seed_Cells Seed Cancer Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Metal Complexes Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate Cell Viability and IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT assay to determine the in vitro anticancer activity.
Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the synthesized complexes.

Materials:

  • Synthesized metal complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)

  • Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile swabs

  • Sterile cork borer (6 mm)

  • Micropipette

  • Incubator

Procedure:

  • Prepare MHA or SDA plates.

  • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard.

  • Evenly spread the microbial suspension over the entire surface of the agar plate using a sterile swab.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create wells (6 mm in diameter) in the agar.

  • Prepare solutions of the metal complexes in a suitable solvent (e.g., DMSO) at a known concentration.

  • Add a fixed volume (e.g., 50 µL) of the complex solution into each well.

  • Include a positive control (standard antibiotic) and a negative control (solvent only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

This assay measures the ability of the complexes to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Synthesized metal complexes

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the metal complexes for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation and a group with LPS stimulation but no complex treatment.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways

The biological activities of nicotinic acid and its derivatives are often mediated through specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound metal complexes.

Anti-inflammatory Signaling Pathway of Nicotinic Acid

Nicotinic acid is known to exert its anti-inflammatory effects through the G-protein coupled receptor GPR109A. Activation of this receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream effects that suppress the expression of pro-inflammatory mediators.

Anti_Inflammatory_Pathway cluster_pathway Anti-inflammatory Signaling of Nicotinic Acid NA Nicotinic Acid Derivative GPR109A GPR109A Receptor NA->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to PKA ↓ PKA Activity cAMP->PKA NFkB ↓ NF-κB Activation PKA->NFkB Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) NFkB->Cytokines

Caption: Simplified signaling pathway for the anti-inflammatory action of nicotinic acid.

Conclusion

The synthesis and evaluation of this compound metal complexes represent a promising avenue for the discovery of novel therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the anticancer, antimicrobial, and anti-inflammatory potential of this class of compounds. Further research is warranted to elucidate their precise mechanisms of action and to establish a comprehensive structure-activity relationship, which will be invaluable for the design of more potent and selective drug candidates.

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-(Trifluoromethyl)nicotinic acid.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound via recrystallization and column chromatography.

Recrystallization

Issue: The compound does not dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent or an inappropriate solvent system was used.

  • Solution:

    • Gradually add more of the hot solvent in small increments until the solid dissolves.

    • For this compound, a mixture of water and ethanol (5:1 v/v) has been shown to be effective for the structurally similar 5-trifluoromethoxy-nicotinic acid and is a good starting point.

    • Ensure the solvent is heated to its boiling point to maximize solubility.

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. High levels of impurities can also lower the melting point of the mixture, leading to oiling out.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath.

    • If impurities are suspected, consider a preliminary purification step like a charcoal treatment or column chromatography.

Issue: Poor recovery of the purified product.

  • Possible Cause: Too much solvent was used, leading to significant product loss in the mother liquor. Premature crystallization during hot filtration can also reduce yield.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the product from crashing out.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.

Issue: The recrystallized product is colored.

  • Possible Cause: Presence of colored impurities.

  • Solution:

    • Add a small amount of activated charcoal to the hot solution before filtration. Be cautious, as excessive charcoal can adsorb the desired product and reduce the yield.

Column Chromatography

Issue: Poor separation of the desired compound from impurities.

  • Possible Cause: Inappropriate solvent system (eluent), improper column packing, or overloading the column.

  • Solution:

    • Solvent System Selection: Use thin-layer chromatography (TLC) to determine the optimal eluent. A good starting point for this compound, based on a similar compound, is a mixture of hexane and ethyl acetate (1:4 v/v).

    • Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. "Wet loading" (slurry packing) is generally preferred over "dry loading" to achieve a more homogenous column bed.

    • Sample Loading: Dissolve the crude sample in a minimal amount of a polar solvent (like dichloromethane) and load it carefully onto the top of the column in a narrow band. Overloading the column with too much sample will lead to broad peaks and poor separation.

Issue: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound through the silica gel.

  • Solution:

    • Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.

Issue: The compound elutes too quickly with the solvent front.

  • Possible Cause: The eluent is too polar.

  • Solution:

    • Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often originate from the synthetic route. A frequent synthesis involves the reaction of 3-bromo-5-(trifluoromethyl)pyridine with a Grignard reagent or an organolithium reagent, followed by quenching with carbon dioxide.[1] Therefore, potential impurities include:

  • Unreacted 3-bromo-5-(trifluoromethyl)pyridine.

  • By-products from the Grignard or organolithium reagent formation and subsequent reactions.

  • Related pyridine derivatives formed during the synthesis.

Q2: What is a recommended solvent system for the recrystallization of this compound?

Q3: What is a suggested eluent for column chromatography purification of this compound?

A3: Based on the purification of the similar compound, 5-trifluoromethoxy-nicotinic acid, a mixture of hexane and ethyl acetate in a 1:4 ratio is a recommended starting eluent for silica gel column chromatography.[2] The optimal ratio may need to be determined by running preliminary TLC plates.

Q4: How can I improve the purity of my final product?

A4: To enhance purity, consider the following:

  • Slow Crystallization: Allow the solution to cool slowly and without disturbance during recrystallization to promote the formation of well-defined crystals, which are typically purer.[3]

  • Second Recrystallization: If the initial purity is not satisfactory, a second recrystallization can be performed.

  • Charcoal Treatment: For removing colored impurities, a small amount of activated charcoal can be used during recrystallization.[4]

  • Careful Fraction Collection: During column chromatography, collect small fractions and analyze them by TLC to combine only the purest fractions containing the desired product.[5][6]

Quantitative Data Summary

ParameterPurification MethodSolvent/Eluent SystemReported YieldReported PurityReference
Recrystallization Single SolventWater/Ethanol (5:1 v/v)85%Not Specified[2]
Column Chromatography Silica GelHexane/Ethyl Acetate (1:4 v/v)Not SpecifiedNot Specified[2]
Note: The data presented is for the structurally similar compound 5-trifluoromethoxy-nicotinic acid and should be used as a starting point for optimization.

Experimental Protocols

Detailed Methodology for Recrystallization (Adapted from a similar compound)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 5:1 water/ethanol mixture.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of the hot solvent mixture until all the solid has just dissolved.[7]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel with fluted filter paper. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.[7]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold water/ethanol solvent mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely, either by air drying or in a desiccator.

  • Analysis: Determine the yield and check the purity of the recrystallized product by measuring its melting point and/or using analytical techniques like HPLC or NMR.

Detailed Methodology for Column Chromatography (General Procedure)
  • Slurry Preparation: In a beaker, mix silica gel with the chosen eluent (e.g., hexane:ethyl acetate 1:4) to form a slurry.[6]

  • Column Packing: Pour the slurry into the chromatography column. Open the stopcock to allow the solvent to drain, which helps in packing the silica gel evenly. Gently tap the column to remove any air bubbles. Ensure the solvent level never drops below the top of the silica gel.[6]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully add this solution to the top of the column using a pipette.[5]

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (remove insoluble impurities) dissolve->hot_filtration cool Slow Cooling (Crystallization) hot_filtration->cool vacuum_filtration Vacuum Filtration (Isolate crystals) cool->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Column_Chromatography_Workflow start Crude this compound prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure this compound evaporate->end

Caption: Experimental workflow for column chromatography purification.

Troubleshooting_Logic start Purification Issue Encountered recrystallization Recrystallization Problem start->recrystallization Recrystallization chromatography Chromatography Problem start->chromatography Column Chromatography no_dissolve Compound not dissolving recrystallization->no_dissolve e.g. oiling_out Oiling out recrystallization->oiling_out low_yield Low yield recrystallization->low_yield colored_product Colored product recrystallization->colored_product poor_separation Poor separation chromatography->poor_separation e.g. no_elution No elution chromatography->no_elution fast_elution Elutes too fast chromatography->fast_elution

Caption: Logical relationship for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 5-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guides and FAQs

This section addresses specific problems that may arise during the synthesis of this compound, focusing on the common synthetic route involving the lithiation of 3-bromo-5-(trifluoromethyl)pyridine followed by carboxylation.

Frequently Asked Questions (FAQs):

Q1: My reaction yield is very low. What are the potential causes?

A1: Low yields in this synthesis are a common issue and can be attributed to several factors:

  • Incomplete Lithiation: The reaction between n-butyllithium and 3-bromo-5-(trifluoromethyl)pyridine is highly sensitive to moisture and air. Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). The quality of the n-butyllithium is also crucial; use a freshly titrated solution for accurate stoichiometry.

  • Side Reactions of the Organolithium Intermediate: The generated 5-lithio-3-(trifluoromethyl)pyridine is a highly reactive species. It can react with the solvent (e.g., THF), the starting material, or undergo other side reactions if not immediately trapped with carbon dioxide. Maintaining a very low reaction temperature (typically -78 °C or lower) is critical to minimize these side reactions.

  • Inefficient Carboxylation: The introduction of carbon dioxide must be efficient. Using a large excess of freshly crushed dry ice or bubbling dry CO2 gas through the reaction mixture at a low temperature is recommended. Poor CO2 addition can lead to the lithiated intermediate reacting with other species present in the flask.

  • Work-up and Purification Losses: The product and byproducts can be difficult to separate. Losses can occur during the extraction and crystallization steps. Careful pH adjustment during the work-up is necessary to ensure the carboxylic acid is fully protonated and can be extracted into the organic phase.

Q2: I've isolated my product, but NMR analysis shows a mixture of isomers. What is the likely isomeric byproduct and why does it form?

A2: The most common isomeric byproduct is 4-(Trifluoromethyl)nicotinic acid . Its formation is a known issue in the synthesis of substituted pyridines via lithiation.

The formation of this isomer is attributed to the rearrangement of the initially formed 5-lithio-3-(trifluoromethyl)pyridine intermediate to the more thermodynamically stable 4-lithio-3-(trifluoromethyl)pyridine . This rearrangement can be facilitated by even slight increases in temperature above the optimal -78 °C. The strong electron-withdrawing nature of the trifluoromethyl group can influence the stability of the lithiated species, making this rearrangement a significant competitive pathway.

Q3: How can I minimize the formation of the 4-(Trifluoromethyl)nicotinic acid byproduct?

A3: Minimizing the formation of the isomeric byproduct hinges on controlling the reaction conditions to favor the kinetic product (the 5-lithiated species) and its rapid trapping.

  • Strict Temperature Control: Maintain the reaction temperature at or below -78 °C throughout the lithiation and carboxylation steps. Any warming of the reaction mixture before the addition of carbon dioxide will promote the rearrangement.

  • Rapid Trapping: Add the carbon dioxide to the reaction mixture as quickly as possible after the formation of the lithiated intermediate. This reduces the time available for the rearrangement to occur.

  • Solvent Choice: While THF is a common solvent, its use can sometimes lead to side reactions with organolithium reagents. Some protocols suggest using toluene as the primary solvent for the lithiation, with the addition of THF just before carboxylation to aid solubility.

Q4: What are other potential byproducts I should be aware of?

A4: Besides the isomeric 4-(Trifluoromethyl)nicotinic acid, other byproducts can arise from side reactions of the organolithium reagent:

  • 2-Butyl-5-(trifluoromethyl)pyridine: n-Butyllithium can act as a nucleophile and add to the pyridine ring, typically at the 2-position.

  • 3-(Trifluoromethyl)pyridine: This can be formed if the lithiated intermediate is quenched by a proton source (e.g., residual water) before reacting with carbon dioxide.

  • Bipyridine derivatives: Coupling reactions between the lithiated intermediate and the starting 3-bromo-5-(trifluoromethyl)pyridine can lead to the formation of bipyridine byproducts.

  • Solvent-derived impurities: If THF is used as a solvent, n-butyllithium can deprotonate it, leading to the formation of ethylene and the enolate of acetaldehyde, which can then participate in further reactions.

Q5: What are the best methods for purifying this compound from its isomeric byproduct?

A5: The separation of this compound from its 4-isomer is challenging due to their similar physical properties.

  • Fractional Crystallization: This is the most common method. The two isomers may have slightly different solubilities in certain solvent systems. Experimenting with various solvents (e.g., ethanol/water, ethyl acetate/hexanes) and carefully controlling the cooling rate can lead to the selective crystallization of one isomer.

  • Chromatography: While challenging on a large scale, preparative High-Performance Liquid Chromatography (HPLC) can be used to separate the isomers. Careful selection of the stationary and mobile phases is crucial.

  • Derivatization: In some cases, converting the carboxylic acids to their corresponding esters or amides can alter their physical properties sufficiently to allow for easier separation by chromatography or crystallization. The desired derivative can then be hydrolyzed back to the carboxylic acid.

Quantitative Data on Byproduct Formation

While precise quantitative data can vary significantly with reaction conditions, the following table summarizes the potential byproducts and their likely prevalence in the synthesis of this compound via the lithiation of 3-bromo-5-(trifluoromethyl)pyridine.

Byproduct NameChemical StructureTypical PrevalenceReason for Formation
4-(Trifluoromethyl)nicotinic acid Isomer of the desired productCan be a major byproduct , with ratios to the desired product varying significantly depending on reaction temperature.Rearrangement of the 5-lithio-3-(trifluoromethyl)pyridine intermediate.
3-(Trifluoromethyl)pyridine MinorQuenching of the lithiated intermediate by a proton source.
2-Butyl-5-(trifluoromethyl)pyridine MinorNucleophilic addition of n-butyllithium to the pyridine ring.
Bipyridine derivatives Dimer of the pyridine moietyMinorCoupling of the lithiated intermediate with the starting material.

Experimental Protocols

Key Experiment: Synthesis of this compound via Lithiation-Carboxylation

This protocol is a generalized procedure and may require optimization.

Materials:

  • 3-bromo-5-(trifluoromethyl)pyridine

  • n-Butyllithium (solution in hexanes, freshly titrated)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (e.g., 1 M)

  • Sodium hydroxide (e.g., 1 M)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add anhydrous toluene to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Lithiation: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium solution to the stirred toluene. Then, add a solution of 3-bromo-5-(trifluoromethyl)pyridine in anhydrous toluene dropwise via the dropping funnel, maintaining the temperature at or below -75 °C. Stir the mixture at this temperature for a specified time (e.g., 30 minutes) to ensure complete formation of the lithiated intermediate.

  • Carboxylation: Rapidly add a large excess of freshly crushed dry ice to the reaction mixture while maintaining vigorous stirring and low temperature. Alternatively, bubble dry carbon dioxide gas through the solution. Allow the mixture to slowly warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction by slowly adding water. Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material. Acidify the aqueous layer to a pH of approximately 2-3 with hydrochloric acid, which will precipitate the crude carboxylic acid.

  • Purification: Collect the precipitate by filtration. The crude product can then be purified by recrystallization from a suitable solvent system to separate it from byproducts.

Visualizations

Synthesis_Pathway cluster_main Main Synthetic Route cluster_byproducts Byproduct Formation Pathways 3-Bromo-5-(trifluoromethyl)pyridine 3-Bromo-5-(trifluoromethyl)pyridine 5-Lithio-3-(trifluoromethyl)pyridine 5-Lithio-3-(trifluoromethyl)pyridine 3-Bromo-5-(trifluoromethyl)pyridine->5-Lithio-3-(trifluoromethyl)pyridine n-BuLi, THF, -78°C This compound This compound 5-Lithio-3-(trifluoromethyl)pyridine->this compound 1. CO2 2. H3O+ 4-Lithio-3-(trifluoromethyl)pyridine 4-Lithio-3-(trifluoromethyl)pyridine 5-Lithio-3-(trifluoromethyl)pyridine->4-Lithio-3-(trifluoromethyl)pyridine Rearrangement (T > -78°C) 3-(Trifluoromethyl)pyridine 3-(Trifluoromethyl)pyridine 5-Lithio-3-(trifluoromethyl)pyridine->3-(Trifluoromethyl)pyridine Quenching 4-(Trifluoromethyl)nicotinic acid 4-(Trifluoromethyl)nicotinic acid 4-Lithio-3-(trifluoromethyl)pyridine->4-(Trifluoromethyl)nicotinic acid 1. CO2 2. H3O+ Proton_Source Proton Source (H+)

Caption: Synthetic pathway for this compound and major byproduct formation.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Purity Analyze Product Purity (e.g., NMR) Start->Check_Purity Inert_Atmosphere Ensure Strictly Inert Atmosphere Check_Conditions->Inert_Atmosphere Moisture/Air Contamination? Low_Temp Maintain Temperature at -78°C Check_Conditions->Low_Temp Temperature Fluctuation? Fresh_Reagents Use Freshly Titrated n-BuLi Check_Conditions->Fresh_Reagents Reagent Quality? Isomer_Present Isomeric Byproduct Present? Check_Purity->Isomer_Present Successful_Synthesis Successful Synthesis Inert_Atmosphere->Successful_Synthesis Low_Temp->Successful_Synthesis Fresh_Reagents->Successful_Synthesis Optimize_Purification Optimize Purification (Fractional Crystallization, Chromatography) Isomer_Present->Optimize_Purification Yes Other_Byproducts Other Byproducts Present? Isomer_Present->Other_Byproducts No Optimize_Purification->Successful_Synthesis Review_Side_Reactions Review Potential Side Reactions (e.g., reaction with solvent) Other_Byproducts->Review_Side_Reactions Yes Other_Byproducts->Successful_Synthesis No Review_Side_Reactions->Successful_Synthesis

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Purification of 5-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 5-(Trifluoromethyl)nicotinic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, providing potential causes and recommended solutions.

Issue 1: Low Purity After Initial Synthesis and Work-up

Potential Causes:

  • Presence of Unreacted Starting Materials: Incomplete reaction of 3-bromo-5-(trifluoromethyl)pyridine.

  • Formation of Side-Products: Undesired reactions occurring during the synthesis, particularly during the Grignard reagent formation and carboxylation steps.

  • Inefficient Extraction: Suboptimal pH during the acid-base extraction can lead to the desired product remaining in the organic layer or impurities being co-extracted into the aqueous layer.

Recommended Solutions:

Recommended SolutionDetailed Protocol
Optimize Reaction Conditions Ensure complete conversion of the starting material by monitoring the reaction using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature.
Acid-Base Extraction 1. Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. 2. Extract the organic layer with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) to convert the carboxylic acid to its water-soluble salt. 3. Separate the aqueous layer containing the sodium salt of this compound. 4. Wash the aqueous layer with an organic solvent to remove any neutral impurities. 5. Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of around 2-3 to precipitate the purified this compound. 6. Filter the precipitate, wash with cold water, and dry under vacuum.
Issue 2: Discoloration of the Final Product (Off-white, Yellow, or Brown)

Potential Causes:

  • Presence of Chromophoric Impurities: Formation of colored byproducts during the synthesis.

  • Trace Metal Impurities: Residual palladium or other transition metals from coupling reactions if alternative synthetic routes are used.

  • Air Oxidation: Some impurities might be susceptible to air oxidation, leading to colored species.

Recommended Solutions:

Recommended SolutionDetailed Protocol
Activated Carbon Treatment 1. Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol/water mixture). 2. Add a small amount of activated carbon (charcoal) to the hot solution. 3. Stir the mixture for a short period (5-10 minutes). 4. Filter the hot solution through a pad of celite to remove the activated carbon. 5. Allow the filtrate to cool slowly for recrystallization.
Recrystallization Perform recrystallization from a suitable solvent system. This is often the most effective method for removing colored impurities. (See Issue 3 for solvent selection).
Issue 3: Difficulty in Achieving High Purity (>99%) by Recrystallization

Potential Causes:

  • Inappropriate Recrystallization Solvent: The chosen solvent may have either too high or too low solubility for the product, or it may not effectively discriminate between the product and impurities.

  • Co-crystallization of Impurities: Impurities with similar structures and polarities to the desired product may co-crystallize.

  • Oiling Out: The compound may separate as an oil rather than a crystalline solid if the solution is supersaturated or if the melting point of the solid is lower than the boiling point of the solvent.

Recommended Solutions:

Recommended SolutionDetailed Protocol
Systematic Solvent Screening Test a range of single and mixed solvent systems. Good single solvents for carboxylic acids often include water, ethanol, methanol, or ethyl acetate. Mixed solvent systems like ethanol/water, methanol/water, or ethyl acetate/hexane can be very effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Slow Cooling Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Seeding If crystallization does not initiate upon cooling, add a small seed crystal of pure this compound to induce crystallization.
Trituration If the product oils out, try to induce crystallization by scratching the inside of the flask with a glass rod. If this fails, redissolve the oil in a small amount of the hot solvent and try adding a different anti-solvent dropwise while stirring vigorously.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of this compound from 3-bromo-5-(trifluoromethyl)pyridine via Grignard carboxylation?

A1: Based on the reaction mechanism, the following impurities are plausible:

  • Unreacted 3-bromo-5-(trifluoromethyl)pyridine: The starting material may be carried through the work-up.

  • 5,5'-bis(trifluoromethyl)-3,3'-bipyridine: This is a homo-coupling product of the Grignard reagent, a common side reaction.

  • Benzene (if used as a co-solvent) or other solvent-derived byproducts.

  • Byproducts from reaction with atmospheric oxygen or moisture: These can lead to various oxygenated or reduced impurities.

Q2: What is a good starting point for developing a recrystallization procedure for this compound?

A2: A good starting point is to try a mixed solvent system of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Then, add a few more drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification progress. A suitable mobile phase for TLC would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol, with a small amount of acetic acid to ensure the carboxylic acid is protonated and travels as a distinct spot. For example, a starting point could be a 7:3 mixture of hexane:ethyl acetate with 1% acetic acid. High-Performance Liquid Chromatography (HPLC) is a more quantitative method for assessing the final purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing a small amount of trifluoroacetic acid (TFA) or formic acid is a common choice for analyzing acidic compounds.

Q4: My purified product has a melting point lower than the literature value. What does this indicate?

A4: A lower and broader melting point range is a strong indication of the presence of impurities. Pure crystalline solids have sharp, well-defined melting points. Further purification steps, such as another recrystallization or column chromatography, are recommended.

Q5: When should I consider using column chromatography for purification?

A5: Column chromatography is a powerful purification technique that should be considered when:

  • Recrystallization fails to remove impurities effectively, especially those with very similar solubility profiles to the product.

  • Multiple impurities are present, and they need to be separated from each other as well as from the product.

  • A very high degree of purity is required, and other methods are insufficient.

A typical stationary phase would be silica gel, and the mobile phase would be a gradient of ethyl acetate in hexane, with a small percentage of acetic acid to improve the peak shape of the carboxylic acid.

Experimental Protocols & Data

General Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent or the more soluble solvent of a mixed pair. Heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Quantitative Data Summary
Purification MethodTypical Purity AchievedTypical Recovery
Single Recrystallization 95-98%70-90%
Multiple Recrystallizations >99%50-80% (cumulative)
Column Chromatography >99.5%60-85%
Acid-Base Extraction 90-97% (as a pre-purification step)>90%

Note: These are typical values and can vary depending on the initial purity of the crude product and the specific conditions used.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound extraction Acid-Base Extraction start->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Primary Purification tlc TLC Monitoring recrystallization->tlc In-process Check hplc HPLC Purity Check recrystallization->hplc mp Melting Point Analysis recrystallization->mp chromatography Column Chromatography chromatography->hplc Re-analyze tlc->recrystallization Re-crystallize if needed hplc->chromatography Purity <99% final_product Pure this compound hplc->final_product Purity >99% troubleshooting_logic start Synthesized Product purity_check Assess Purity (TLC, HPLC, MP) start->purity_check is_pure Is Purity >99%? purity_check->is_pure pure_product Final Product is_pure->pure_product Yes impure_product Identify Issue is_pure->impure_product No discolored Discoloration impure_product->discolored Color Issue low_purity Low Purity impure_product->low_purity General Impurities oiling_out Oiling Out impure_product->oiling_out Physical Form Issue charcoal Activated Carbon Treatment discolored->charcoal recrystallize Recrystallization low_purity->recrystallize column Column Chromatography low_purity->column solvent_screen Solvent Screening oiling_out->solvent_screen charcoal->recrystallize recrystallize->purity_check column->purity_check solvent_screen->recrystallize

Challenges in the multi-step synthesis of 5-(Trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of 5-(Trifluoromethyl)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most frequently employed synthetic route is the lithiation of 3-bromo-5-(trifluoromethyl)pyridine followed by carboxylation with carbon dioxide (dry ice). Alternative strategies may involve the oxidation of a suitable precursor or the construction of the pyridine ring from a trifluoromethyl-containing building block.

Q2: What are the major challenges associated with the synthesis of this compound?

A2: The primary challenges include achieving a high yield in the carboxylation step, preventing the formation of side products during the lithiation or Grignard reaction, and effective purification of the final product. The reaction is also highly sensitive to moisture and atmospheric oxygen.

Q3: How can I improve the yield of the carboxylation step?

A3: Optimizing reaction conditions is key. This includes careful control of the temperature during lithiation and carboxylation, ensuring strictly anhydrous conditions, and using highly pure starting materials. The rate of addition of the organometallic reagent to the carbon dioxide source can also impact the yield.

Q4: What are the likely side products in the synthesis?

A4: A common side reaction during the formation of the organometallic intermediate is Wurtz-type coupling, where the organolithium or Grignard reagent reacts with the starting halide to form a dimer. Other potential impurities can arise from incomplete reaction or reactions with atmospheric components.

Troubleshooting Guides

Issue 1: Low Yield in the Carboxylation of 3-bromo-5-(trifluoromethyl)pyridine

One of the most significant challenges in the synthesis of this compound is the often low yield obtained from the carboxylation of the organometallic intermediate derived from 3-bromo-5-(trifluoromethyl)pyridine. While a yield as low as 9% has been reported, the synthesis of the analogous 5-(trifluoromethoxy)nicotinic acid via a similar route can achieve yields as high as 85%, suggesting substantial room for optimization.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of Moisture Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and ensure the starting 3-bromo-5-(trifluoromethyl)pyridine is dry.
Inactive Organometallic Reagent If preparing a Grignard reagent, activate the magnesium turnings using methods such as mechanical stirring, adding a crystal of iodine, or a few drops of 1,2-dibromoethane. For lithiation, use freshly titrated n-butyllithium.
Suboptimal Reaction Temperature Maintain a very low temperature (typically -78 °C) during the formation of the organolithium reagent and the subsequent carboxylation. Temperatures above this can lead to side reactions and decomposition of the intermediate.
Inefficient Carboxylation Ensure the carbon dioxide source (dry ice) is freshly crushed and free of condensed water. Add the organometallic solution slowly to a large excess of vigorously stirred, crushed dry ice. Alternatively, bubble dry CO2 gas through the reaction mixture at a controlled rate.
Side Reactions (e.g., Wurtz Coupling) Use dilute solutions and add the n-butyllithium or Grignard reagent slowly to the solution of 3-bromo-5-(trifluoromethyl)pyridine to minimize the concentration of the reactive intermediate.
Issue 2: Difficulty in Purifying the Final Product

Purification of this compound can be challenging due to the presence of unreacted starting material and side products with similar polarities.

Purification Strategy:

Step Procedure Notes
1. Aqueous Work-up After quenching the reaction, perform an acid-base extraction. Dissolve the crude product in an aqueous base (e.g., NaOH solution) to form the sodium salt of the carboxylic acid. Wash with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities like the Wurtz coupling product.The purity of the starting halide is critical to minimize side products that complicate purification.
2. Acidification and Isolation Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the this compound. Collect the solid by vacuum filtration.Ensure the pH is sufficiently low to fully protonate the carboxylic acid and induce precipitation.
3. Recrystallization Recrystallize the crude solid from a suitable solvent or solvent mixture. Water or ethanol-water mixtures are often good starting points for nicotinic acid derivatives.The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocols

Synthesis of this compound via Lithiation

This protocol is adapted from reported procedures and is intended for experienced laboratory personnel.

Materials:

  • 3-bromo-5-(trifluoromethyl)pyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere, dissolve 3-bromo-5-(trifluoromethyl)pyridine in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the mixture at -78 °C for 1 hour.

  • In a separate flask, place a large excess of freshly crushed dry ice.

  • Slowly transfer the organolithium solution via cannula onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for several hours until all the excess dry ice has sublimated.

  • Quench the reaction by adding water.

  • Make the solution basic by adding aqueous NaOH and transfer to a separatory funnel.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material and non-acidic byproducts.

  • Carefully acidify the aqueous layer with concentrated HCl until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Comparison of Yields for the Synthesis of 5-Substituted Nicotinic Acids via Lithiation/Carboxylation

Compound Starting Material Reported Yield
This compound3-bromo-5-(trifluoromethyl)pyridine~9%
5-(Trifluoromethoxy)nicotinic acid3-bromo-5-(trifluoromethoxy)pyridineup to 85%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Carboxylation start 3-bromo-5-(trifluoromethyl)pyridine reagent1 n-BuLi, Anhydrous THF, -78°C start->reagent1 intermediate 5-(Trifluoromethyl)pyridin-3-yllithium reagent1->intermediate reagent2 1. CO2 (dry ice) 2. H3O+ intermediate->reagent2 intermediate->reagent2 product This compound reagent2->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield? check_moisture Check for Moisture (Anhydrous Conditions) start->check_moisture Yes solution Yield Improvement start->solution No check_temp Verify Reaction Temperature (-78°C) check_moisture->check_temp check_reagents Assess Reagent Quality (Fresh n-BuLi, Pure Halide) check_temp->check_reagents check_carboxylation Optimize Carboxylation (Excess Dry Ice, Slow Addition) check_reagents->check_carboxylation check_carboxylation->solution

Caption: Troubleshooting flowchart for low yield issues.

Avoiding the formation of 3,5-dipicolinic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding the formation of dipicolinic acid isomers and other byproducts during the synthesis of picolinic acid.

Frequently Asked Questions (FAQs)

Q1: Is the formation of 3,5-dipicolinic acid a common issue during picolinic acid synthesis?

The formation of 3,5-dipicolinic acid (also known as dinicotinic acid) is not a commonly reported byproduct in the standard synthesis routes for picolinic acid, such as the oxidation of 2-picoline or the hydrolysis of 2-cyanopyridine. While the formation of various impurities is possible, 3,5-dipicolinic acid is not considered a typical side product of these reactions.[1][2]

Q2: What is the most likely dipicolinic acid byproduct I might be seeing in my picolinic acid synthesis?

If you are detecting a dipicolinic acid impurity, it is most likely pyridine-2,6-dicarboxylic acid (commonly referred to as dipicolinic acid or DPA).[3][4] This is particularly plausible if you are synthesizing picolinic acid through the oxidation of 2-picoline. The 2-picoline starting material can sometimes contain small amounts of 2,6-lutidine (2,6-dimethylpyridine) as an impurity. During the oxidation process, both the methyl groups of 2,6-lutidine can be oxidized to carboxylic acids, resulting in the formation of pyridine-2,6-dicarboxylic acid.

Q3: What are the primary synthesis routes for picolinic acid?

The two most common laboratory and industrial methods for synthesizing picolinic acid are:

  • Oxidation of 2-Picoline (2-methylpyridine): This method typically employs a strong oxidizing agent, such as potassium permanganate (KMnO₄), to convert the methyl group of 2-picoline into a carboxylic acid.[5]

  • Hydrolysis of 2-Cyanopyridine: This route involves the hydrolysis of the nitrile group of 2-cyanopyridine to a carboxylic acid, usually under acidic or basic conditions.[6][7]

Q4: How can I distinguish between picolinic acid and dipicolinic acid isomers?

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to separate and identify picolinic acid from its potential dipicolinic acid byproducts. These compounds have different retention times, mass spectra, and NMR shifts, allowing for their distinct identification and quantification.

Troubleshooting Guides

Method 1: Oxidation of 2-Picoline

This method is prone to over-oxidation and side reactions if not carefully controlled. The primary concerns are the formation of pyridine-2,6-dicarboxylic acid from impurities and the degradation of the desired product.

Logical Workflow for Troubleshooting 2-Picoline Oxidation

troubleshooting_oxidation start Impurity Detected in Picolinic Acid Product check_impurity Identify Impurity (e.g., HPLC, MS, NMR) start->check_impurity is_dpa Is the impurity Pyridine-2,6-dicarboxylic acid? check_impurity->is_dpa is_degradation Are degradation products (e.g., Pyridine) present? is_dpa->is_degradation No check_purity Analyze Purity of 2-Picoline Starting Material is_dpa->check_purity Yes check_conditions Review Reaction Conditions is_degradation->check_conditions Yes recrystallize Recrystallize Final Picolinic Acid Product is_degradation->recrystallize No/Other purify_picoline Purify 2-Picoline (e.g., Distillation) check_purity->purify_picoline end Pure Picolinic Acid purify_picoline->end adjust_temp Reduce Reaction Temperature check_conditions->adjust_temp adjust_time Shorten Reaction Time check_conditions->adjust_time adjust_oxidant Adjust Oxidant Stoichiometry check_conditions->adjust_oxidant adjust_temp->end adjust_time->end adjust_oxidant->end recrystallize->end

Caption: Troubleshooting workflow for impurities in 2-picoline oxidation.

Troubleshooting Table for 2-Picoline Oxidation

Potential Problem Likely Cause(s) Recommended Solution(s)
Presence of Pyridine-2,6-dicarboxylic Acid Contamination of the 2-picoline starting material with 2,6-lutidine.1. Verify Starting Material Purity: Analyze the 2-picoline via GC-MS to quantify the level of 2,6-lutidine. 2. Purify Starting Material: If significant impurities are present, purify the 2-picoline by fractional distillation.
Low Yield of Picolinic Acid and Presence of Degradation Products (e.g., Pyridine, CO₂) Over-oxidation: Reaction temperature is too high, reaction time is too long, or an excess of oxidizing agent is used.[8]1. Control Temperature: Maintain a consistent reaction temperature, avoiding excessive heating. For KMnO₄ oxidation, gentle heating on a steam bath is often sufficient. 2. Optimize Reaction Time: Monitor the reaction progress (e.g., by observing the disappearance of the permanganate color) and stop the reaction promptly upon completion. 3. Stoichiometric Control: Use a carefully measured amount of the oxidizing agent. A slight excess may be needed, but a large excess should be avoided.
Difficult Isolation of Picolinic Acid The product is highly soluble in water, making recovery challenging, especially in the presence of inorganic salts.1. Acidification and Extraction: After removing MnO₂, concentrate the filtrate and acidify it. Picolinic acid can then be extracted with an organic solvent. 2. Crystallization as a Salt: Picolinic acid can be precipitated as its hydrochloride salt from an ethanolic solution, which can then be purified.[9]
Method 2: Hydrolysis of 2-Cyanopyridine

This method is generally cleaner than oxidation but can suffer from incomplete reaction or product degradation under harsh conditions.

Troubleshooting Table for 2-Cyanopyridine Hydrolysis

Potential Problem Likely Cause(s) Recommended Solution(s)
Presence of 2-Picolinamide in the Final Product Incomplete Hydrolysis: The reaction has not gone to completion. 2-Picolinamide is the intermediate in the hydrolysis of 2-cyanopyridine to picolinic acid.[7][10]1. Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion of the amide to the carboxylic acid. 2. Adjust pH: Ensure the reaction conditions (acidic or basic) are sufficient to drive the hydrolysis to completion. For base-catalyzed hydrolysis, a sufficient excess of base is required.
Low Yield of Picolinic Acid Decarboxylation: The reaction temperature is too high, causing the picolinic acid product to lose CO₂. Temperatures above 135°C should be avoided.[6]1. Control Temperature: Maintain the reaction temperature below the decarboxylation threshold. Refluxing with aqueous NaOH is a common method that keeps the temperature around 100°C.
Product Contaminated with Salts The neutralization and workup steps can introduce significant amounts of inorganic salts.1. Careful pH Adjustment: After hydrolysis, carefully adjust the pH to the isoelectric point of picolinic acid to maximize its precipitation while leaving salts in the solution. 2. Recrystallization: Purify the crude picolinic acid by recrystallization from a suitable solvent like water or ethanol.

Reaction Pathways and Byproduct Formation

The following diagram illustrates the primary synthesis routes for picolinic acid and the potential formation of key byproducts.

reaction_pathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway picoline 2-Picoline oxidant [O] (e.g., KMnO4) picoline->oxidant lutidine 2,6-Lutidine (Impurity) lutidine->oxidant picolinic_acid_ox Picolinic Acid oxidant->picolinic_acid_ox dipicolinic_acid Pyridine-2,6-dicarboxylic Acid oxidant->dipicolinic_acid degradation Degradation Products (Pyridine, CO2) picolinic_acid_ox->degradation Over-oxidation cyanopyridine 2-Cyanopyridine h2o H2O (Acid or Base) cyanopyridine->h2o picolinamide 2-Picolinamide (Intermediate) h2o->picolinamide picolinic_acid_hyd Picolinic Acid picolinamide->picolinic_acid_hyd

References

Technical Support Center: Scaling Up the Production of 5-(Trluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 5-(Trifluoromethyl)nicotinic acid. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-plant scale synthesis.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis of this compound, particularly when scaling up the process.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete Lithiation of 3-bromo-5-(trifluoromethyl)pyridine Ensure Anhydrous Conditions: Moisture can quench the organolithium reagent. Dry all glassware thoroughly and use anhydrous solvents. Optimize Temperature: Maintain the reaction temperature at or below -75°C during the addition of n-butyllithium to prevent decomposition of the lithiated intermediate. Reagent Quality: Use freshly titrated n-butyllithium to ensure accurate stoichiometry.
Inefficient Carboxylation Carbon Dioxide Quality: Use high-purity, dry carbon dioxide gas or freshly crushed dry ice. Addition Method: Introduce carbon dioxide subsurface to maximize contact with the reaction mixture. For larger scales, consider using a CO2 pressure reactor. Temperature Control: Maintain a low temperature during the initial phase of carboxylation to minimize side reactions.
Product Loss During Workup and Isolation pH Adjustment: Carefully adjust the pH to the isoelectric point of this compound to ensure complete precipitation. Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery. Purification: Minimize transfer losses and optimize the recrystallization solvent system to reduce loss of product in the mother liquor.

Issue 2: Presence of Impurities in the Final Product

Impurity Potential Source Mitigation and Removal
Unreacted 3-bromo-5-(trifluoromethyl)pyridine Incomplete lithiation or carboxylation.Optimize reaction time and stoichiometry. Recrystallization of the final product can effectively remove this less polar impurity.
Nicotinic acid (demethylated byproduct) Presence of acidic protons or moisture leading to protonolysis of the lithiated intermediate.Ensure strictly anhydrous conditions. Use a non-protic solvent. Purification can be achieved by fractional crystallization or chromatography.
Over-lithiated or di-lithiated species Excess of n-butyllithium or prolonged reaction time at higher temperatures.Carefully control the stoichiometry of n-butyllithium and maintain a low reaction temperature. These byproducts can often be removed during the aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to consider when scaling up the synthesis of this compound?

A1: The primary safety concerns involve the use of highly reactive and pyrophoric n-butyllithium and the handling of cryogenic temperatures. Key precautions include:

  • n-Butyllithium: Handle under an inert atmosphere (e.g., argon or nitrogen). Use appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves. Ensure a Class D fire extinguisher is readily available.

  • Cryogenic Temperatures: Use insulated gloves and face shields when working with dry ice/acetone baths or other cooling systems.

  • Exothermic Reactions: The lithiation and quenching steps can be exothermic. On a larger scale, ensure the reactor has adequate cooling capacity and add reagents slowly to control the temperature.

Q2: What are the key differences to expect when moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis?

A2: Key differences include:

  • Heat and Mass Transfer: In larger reactors, mixing and heat dissipation are less efficient. This can lead to localized hot spots and side reactions. Slower addition rates and more efficient stirring are crucial.

  • Reaction Time: Reaction times may need to be adjusted to account for slower mixing and heat transfer.

  • Workup and Isolation: Handling large volumes of solvents and precipitates requires different equipment, such as larger filter funnels or centrifuges.

  • Impurity Profile: The impurity profile may change with scale due to the factors mentioned above.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of the starting material, 3-bromo-5-(trifluoromethyl)pyridine. Quenching a small aliquot of the reaction mixture and analyzing the organic extract will indicate the extent of the reaction.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales

ParameterLab Scale (1-10 g)Pilot Scale (1-5 kg)
Starting Material 3-bromo-5-(trifluoromethyl)pyridine3-bromo-5-(trifluoromethyl)pyridine
n-Butyllithium (equivalents) 1.1 - 1.21.05 - 1.15
Reaction Temperature -78 °C-75 to -70 °C
Addition Time of n-BuLi 15 - 30 minutes1 - 2 hours
Reaction Time (Lithiation) 30 - 60 minutes1 - 2 hours
Carboxylation Agent Dry Ice (excess)CO2 gas (1.5 - 2 atm)
Typical Yield 75 - 85%70 - 80%
Typical Purity (crude) >95%>90%

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 131747-40-5[1]
Molecular Formula C7H4F3NO2[1]
Molecular Weight 191.11 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 184-189 °C
Boiling Point 277.5±40.0 °C (Predicted)
pKa 3.04±0.10 (Predicted)
Solubility Soluble in methanol, ethanol, and acetone. Sparingly soluble in water.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (Lab Scale)

Materials:

  • 3-bromo-5-(trifluoromethyl)pyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • Dry ice

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-bromo-5-(trifluoromethyl)pyridine (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, crush an excess of dry ice.

  • Slowly add the reaction mixture to the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction with water and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Mandatory Visualization

experimental_workflow start Start: 3-bromo-5- (trifluoromethyl)pyridine in THF lithiation Lithiation (-78 °C, n-BuLi) start->lithiation carboxylation Carboxylation (Dry Ice / CO2) lithiation->carboxylation quench Aqueous Quench & Acidification carboxylation->quench extraction Extraction (Ethyl Acetate) quench->extraction purification Purification (Recrystallization) extraction->purification end Final Product: This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield? incomplete_lithiation Incomplete Lithiation? low_yield->incomplete_lithiation Yes inefficient_carboxylation Inefficient Carboxylation? low_yield->inefficient_carboxylation No check_anhydrous Ensure Anhydrous Conditions incomplete_lithiation->check_anhydrous Yes optimize_temp Optimize Temperature (<-70°C) incomplete_lithiation->optimize_temp Yes check_reagent Check n-BuLi Titration incomplete_lithiation->check_reagent Yes workup_loss Product Loss during Workup? inefficient_carboxylation->workup_loss No check_co2 Use High Purity CO2 inefficient_carboxylation->check_co2 Yes optimize_addition Optimize CO2 Addition inefficient_carboxylation->optimize_addition Yes optimize_ph Optimize pH for Precipitation workup_loss->optimize_ph Yes multiple_extractions Perform Multiple Extractions workup_loss->multiple_extractions Yes

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: 5-(Trifluoromethyl)nicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Trifluoromethyl)nicotinic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when working with this compound?

A1: The most frequently reported issues include poor solubility in common organic solvents, low yields in coupling reactions, and challenges in product purification. The electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the pyridine ring and the carboxylic acid.

Q2: How can I improve the solubility of this compound for a reaction?

A2: To improve solubility, consider using more polar aprotic solvents such as DMSO or DMF.[1] Gentle heating may also aid dissolution, but care should be taken to avoid potential decarboxylation at elevated temperatures. For some reactions, conversion of the carboxylic acid to a more soluble salt or ester prior to the main reaction can be a useful strategy.

Q3: What are potential side reactions to be aware of?

A3: Two primary side reactions to consider are the hydrolysis of the trifluoromethyl group and decarboxylation of the nicotinic acid moiety. The trifluoromethyl group can be susceptible to hydrolysis under strongly basic or acidic conditions.[2] Decarboxylation can occur at high temperatures, and the presence of the electron-withdrawing trifluoromethyl group may influence the required temperature for this process.

Q4: What is the best way to store this compound?

A4: It is recommended to store this compound in a cool, dry place under an inert atmosphere to prevent degradation.

Troubleshooting Guides

Amide Coupling Reactions

Problem: Low or no yield of the desired amide product.

This is a common issue in amide bond formation. The following table outlines potential causes and suggested solutions.

Potential CauseSuggested Solution
Poor Solubility of Starting Material Use a polar aprotic solvent such as DMF or DMSO.[1] Consider gentle heating, but monitor for potential decarboxylation.
Inefficient Carboxylic Acid Activation Choose a suitable coupling reagent. For sterically hindered amines or electron-deficient carboxylic acids, more reactive coupling reagents like HATU or COMU may be necessary. Ensure the coupling reagent is fresh and used in the correct stoichiometric amount (typically 1.1-1.5 equivalents).
Deactivation of the Amine Use a non-nucleophilic base, such as DIPEA or N-methylmorpholine, to neutralize any acid formed during the reaction without competing with the desired amine nucleophile.
Side Reactions Run the reaction at a lower temperature to minimize side reactions. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.

Experimental Protocol: General Procedure for Amide Coupling using HATU

  • Dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.2 eq.) and DIPEA (2.0 eq.) to the solution and stir for 15 minutes at room temperature for pre-activation.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ to remove any unreacted acid, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Amide Coupling with Trifluoromethyl-Substituted Picolinic Acid (Analogous System)

AmineCoupling ReagentBaseSolventYield (%)
(S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-olHATUDIPEAIsopropyl acetate88
Various aminesHATUTEADMF~55

Data is for the analogous 3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid and should be used as a reference.[3]

Suzuki Coupling Reactions

Problem: Low yield of the biaryl product in Suzuki coupling.

Suzuki coupling is a powerful tool for C-C bond formation, but can be sensitive to reaction conditions.

Potential CauseSuggested Solution
Catalyst Inactivity Ensure the palladium catalyst is active. Perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. Use degassed solvents.
Incorrect Base The choice of base is critical. K₃PO₄ and K₂CO₃ are commonly used and effective bases for Suzuki couplings with bromopyridines.[4][5]
Boronic Acid Decomposition Use a slight excess of the boronic acid (1.2-1.5 eq.) as they can be prone to decomposition under the reaction conditions.
Poor Ligand Choice For challenging couplings, consider using more electron-rich and bulky phosphine ligands, such as SPhos or XPhos, which can improve catalyst performance.

Experimental Protocol: General Procedure for Suzuki Coupling

  • To a dry Schlenk flask, add the 5-bromo-nicotinic acid derivative (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.[6]

Quantitative Data for Suzuki Coupling of 5-Bromonicotinic Acid (Analogous System)

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
3-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482

Data is for solid-phase synthesis using 5-bromonicotinic acid and is adaptable to solution-phase chemistry.[6]

Purification and Solubility

Problem: Difficulty in purifying the product from unreacted this compound.

The acidic nature of the starting material can be exploited for purification.

Purification ChallengeSuggested Solution
Removal of Unreacted Acid After the reaction, perform a basic aqueous wash (e.g., with saturated NaHCO₃ or dilute NaOH solution) of the organic extract. The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral product remains in the organic layer.
Co-elution on Silica Gel If the product is also somewhat acidic or polar, co-elution can be an issue. Consider using a different stationary phase for chromatography (e.g., alumina) or a different solvent system. Sometimes, derivatizing the product to a less polar form before chromatography can help.
Product Precipitation Issues If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Solubility Data for Nicotinic Acid (A Reference for this compound)

SolventSolubility (mol/L) at 298.15 K
Water0.133
Ethanol0.038
Acetone0.006
Acetonitrile0.002
Diethyl Ether0.003
DMSO0.616

This data is for nicotinic acid and should be used as a general guide. The trifluoromethyl group will likely alter these solubilities.[7][8]

Visualizations

AmideCoupling_Troubleshooting start Low Amide Yield solubility Poor Solubility? start->solubility activation Inefficient Activation? solubility->activation No solvent Use Polar Aprotic Solvent (DMF, DMSO) solubility->solvent Yes amine_issue Amine Deactivation? activation->amine_issue No coupling_reagent Use Stronger Coupling Reagent (HATU, COMU) activation->coupling_reagent Yes side_reaction Side Reactions? amine_issue->side_reaction No base Use Non-nucleophilic Base (DIPEA) amine_issue->base Yes conditions Lower Temperature Use Anhydrous Conditions side_reaction->conditions Yes success Improved Yield side_reaction->success No solvent->success coupling_reagent->success base->success conditions->success SuzukiCoupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - 5-Bromo-nicotinic acid derivative - Arylboronic acid - Base (e.g., K3PO4) inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert catalyst Add Pd Catalyst and Degassed Solvent inert->catalyst heat Heat to 80-100 °C with Vigorous Stirring catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Workup quench->extract purify Purify by Chromatography or Recrystallization extract->purify product Pure Biaryl Product purify->product

References

Reaction condition optimization for 5-(Trifluoromethyl)nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 5-(Trifluoromethyl)nicotinic acid, a key intermediate in pharmaceutical and agrochemical research.[1][2][3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the Grignard reaction pathway, which is a prevalent method.[5][6]

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Grignard Reagent 1. Presence of moisture: Grignard reagents are highly reactive with protic solvents like water.[7] 2. Inactive magnesium surface: The magnesium turnings may have an oxide layer that prevents reaction. 3. Impurities in the starting material or solvent. 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[7] 2. Activate the magnesium turnings by stirring them vigorously under an inert atmosphere or by adding a small crystal of iodine.[7] 3. Use freshly distilled solvents and pure starting materials.
Formation of Biphenyl Byproduct Wurtz-type coupling: The Grignard reagent can react with the starting aryl halide.1. Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide.[7] 2. Ensure the reaction temperature is controlled, as higher temperatures can favor byproduct formation.
Low Yield of Carboxylation Product 1. Inefficient trapping of the Grignard reagent: The carbon dioxide (dry ice) may not be reacting completely. 2. Reaction of Grignard reagent with excess CO2 to form a carbonate. 1. Use a large excess of freshly crushed, high-purity dry ice to ensure a solid surface for the reaction.[5] 2. Pour the Grignard solution onto the dry ice rather than adding the dry ice to the solution. This maintains a high concentration of CO2.
Difficulty in Product Isolation and Purification 1. Incomplete acidification: The magnesium salt of the carboxylic acid may not be fully protonated. 2. Emulsion formation during extraction. 3. Product co-precipitates with inorganic salts. 1. Carefully monitor the pH during acidification with a suitable acid like HCl to ensure complete conversion to the free carboxylic acid.[5] 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions during workup. 3. Ensure all inorganic salts are dissolved in the aqueous phase before extraction. Multiple extractions with a suitable organic solvent (e.g., ether) will improve recovery.[5]
Inconsistent Results with Trifluoromethylation Reactions 1. Instability of diazonium salts (in Sandmeyer-type reactions). [8] 2. Side reactions with the trifluoromethylating agent. 3. Catalyst deactivation. 1. For Sandmeyer reactions, it may be beneficial to use a two-step procedure where the diazonium salt is pre-formed under controlled conditions before the trifluoromethylation step.[8] 2. Ensure the reaction is performed under dry, inert conditions to minimize side reactions.[8] 3. Use high-purity copper catalysts and ensure the absence of impurities that could poison the catalyst.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently cited methods for synthesizing this compound are:

  • Grignard Reaction: This involves the formation of a Grignard reagent from a 3-halo-5-(trifluoromethyl)pyridine (typically 3-bromo-5-(trifluoromethyl)pyridine) followed by carboxylation with carbon dioxide (dry ice).[5][6]

  • Hydrolysis of a Nitrile Precursor: This route involves the hydrolysis of 3-cyano-5-(trifluoromethyl)pyridine to the corresponding carboxylic acid.[10][11]

  • Trifluoromethylation: Introduction of the trifluoromethyl group onto a pre-functionalized pyridine ring can be achieved via methods like a Sandmeyer-type reaction.[8][12][13]

Q2: What are the critical parameters for a successful Grignard reaction in this synthesis?

A2: The critical parameters for a successful Grignard reaction include:

  • Strictly anhydrous conditions: All glassware, solvents, and reagents must be free of moisture.[7]

  • Activation of magnesium: The surface of the magnesium turnings must be activated to initiate the reaction. This can be done using iodine or mechanical stirring.[7]

  • Controlled temperature: The reaction is typically initiated at a low temperature and may require careful temperature control throughout the addition of the halide and the subsequent carboxylation step.[5]

  • Inert atmosphere: The reaction should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent quenching of the Grignard reagent by oxygen or moisture.[14]

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through a series of steps:

  • Aqueous workup: After quenching the reaction, the product is typically in the aqueous phase as a salt. The aqueous phase is washed with an organic solvent to remove non-polar impurities.[5]

  • Acidification: The aqueous layer is then acidified to precipitate the carboxylic acid.[5]

  • Extraction: The precipitated acid is extracted into an appropriate organic solvent like diethyl ether.[5]

  • Drying and Evaporation: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.[5]

  • Recrystallization or Precipitation: The crude product can be further purified by recrystallization from a suitable solvent system or by precipitation. For instance, mixing the residue with dichloromethane can cause the product to precipitate.[5]

Q4: Are there alternative methods to trifluoromethylation besides the Sandmeyer reaction?

A4: Yes, other methods for trifluoromethylation of aromatic and heteroaromatic rings exist. One notable method involves the use of methyl chlorodifluoroacetate (MCDFA) in the presence of potassium fluoride (KF) and a copper(I) iodide (CuI) catalyst.[9] This method has been reported for the synthesis of related trifluoromethylated nicotinic acid esters on a larger scale.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is based on a common literature procedure.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromo-5-(trifluoromethyl)pyridine225.991.5 g6.64 mmol
Toluene92.1450 mL-
n-Butyllithium (1.6 M in hexane)64.069.96 mL15.9 mmol
Butylmagnesium chloride (2 M in THF)116.883.98 mL8.0 mmol
Tetrahydrofuran (THF), anhydrous72.1110 mL-
Dry Ice (solid CO2)44.0120 g454 mmol
1 M Sodium Hydroxide40.0050 mL-
4 M Hydrochloric Acid36.46As needed-
Diethyl Ether74.12As needed-
Anhydrous Sodium Sulfate142.04As needed-
Dichloromethane84.93As needed-

Procedure:

  • Dissolve 1.5 g of 3-bromo-5-(trifluoromethyl)pyridine in 50 mL of anhydrous toluene in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, under an inert atmosphere.

  • Cool the solution to -75 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a mixed Grignard/organolithium reagent by adding 9.96 mL of 1.6 M n-butyllithium in hexane and 3.98 mL of 2 M butylmagnesium chloride in THF to 10 mL of anhydrous THF at -75 °C.

  • Slowly add the solution of 3-bromo-5-(trifluoromethyl)pyridine dropwise to the Grignard/organolithium reagent mixture, maintaining the temperature at -75 °C.

  • After the addition is complete, stir the reaction mixture at -75 °C for an additional 20 minutes.

  • Add 20 g of freshly crushed dry ice to the reaction mixture in one portion.

  • Continue stirring at -75 °C for 20 minutes, then allow the mixture to warm to room temperature and stir for 3 hours.

  • Quench the reaction by adding 50 mL of 1 M sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and extract twice with diethyl ether. Discard the organic layers.

  • Acidify the aqueous phase to a pH of approximately 1-2 with 4 M hydrochloric acid.

  • Extract the acidified aqueous phase three times with diethyl ether.

  • Combine all organic extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Treat the residue with dichloromethane to induce precipitation.

  • Collect the precipitate by filtration and dry in a vacuum oven at 55 °C to yield the final product.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve 3-bromo-5-(trifluoromethyl)pyridine in anhydrous toluene cool_solution Cool pyridine solution to -75°C start->cool_solution grignard_prep Prepare mixed n-BuLi/BuMgCl reagent in anhydrous THF add_pyridine Slowly add pyridine solution to Grignard/organolithium reagent at -75°C grignard_prep->add_pyridine cool_solution->add_pyridine stir_1 Stir for 20 minutes at -75°C add_pyridine->stir_1 add_dry_ice Add crushed dry ice stir_1->add_dry_ice stir_2 Stir at -75°C for 20 mins, then warm to RT and stir for 3 hours add_dry_ice->stir_2 quench Quench with 1M NaOH stir_2->quench extract_1 Extract with diethyl ether (discard organic) quench->extract_1 acidify Acidify aqueous phase with 4M HCl extract_1->acidify extract_2 Extract with diethyl ether (keep organic) acidify->extract_2 dry Dry combined organic extracts with Na2SO4 extract_2->dry evaporate Evaporate solvent dry->evaporate precipitate Precipitate product from dichloromethane evaporate->precipitate end Dry final product precipitate->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield check_grignard Was Grignard formation successful? start->check_grignard check_carboxylation Was carboxylation efficient? check_grignard->check_carboxylation Yes moisture Moisture present? check_grignard->moisture No check_workup Was product lost during workup? check_carboxylation->check_workup Yes inefficient_co2 Inefficient CO2 trapping? check_carboxylation->inefficient_co2 No check_workup->start No, review entire process incomplete_acidification Incomplete acidification? check_workup->incomplete_acidification Yes inactive_mg Inactive Mg? moisture->inactive_mg No dry_glassware Solution: Use oven-dried glassware and anhydrous solvents. moisture->dry_glassware Yes inactive_mg->check_carboxylation No activate_mg Solution: Activate Mg with iodine or mechanical stirring. inactive_mg->activate_mg Yes inefficient_co2->check_workup No add_to_co2 Solution: Add Grignard solution to a large excess of crushed dry ice. inefficient_co2->add_to_co2 Yes emulsion Emulsion during extraction? incomplete_acidification->emulsion No check_ph Solution: Ensure pH is ~1-2 before extraction. incomplete_acidification->check_ph Yes emulsion->start No, review extraction procedure add_brine Solution: Add brine to break emulsion. emulsion->add_brine Yes

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Monitoring 5-(Trifluoromethyl)nicotinic Acid Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of 5-(Trifluoromethyl)nicotinic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the consumption of starting materials and the formation of this compound and any byproducts. Below are common issues and solutions.

HPLC Troubleshooting Guide
IssuePotential CauseSuggested Solution
Drifting Retention Times 1. Inadequate column equilibration. 2. Mobile phase composition changing over time. 3. Column temperature fluctuations.[1][2]1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. 2. Prepare fresh mobile phase daily and keep solvent reservoirs capped. 3. Use a column oven to maintain a constant temperature.
Peak Tailing 1. Interaction of the acidic analyte with basic sites on the column packing.[3] 2. Column overload. 3. Presence of a void at the column inlet.1. Use a mobile phase with a lower pH (e.g., add 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of silanol groups. 2. Reduce the injection volume or dilute the sample. 3. Replace the column.
Peak Splitting or Broadening 1. Sample solvent is stronger than the mobile phase.[2][4] 2. Clogged frit or column contamination. 3. Injector issue.1. Dissolve the sample in the mobile phase whenever possible. 2. Backflush the column or replace the inlet frit. Consider using a guard column.[5] 3. Check the injector for leaks or partial blockages.
High Backpressure 1. Blockage in the system (e.g., tubing, in-line filter, guard column, or column).[4][5] 2. Precipitated buffer in the mobile phase.1. Systematically isolate components to identify the source of the blockage. Start by removing the column and checking the pressure. 2. Ensure buffer components are fully dissolved in the mobile phase. Filter the mobile phase before use.
Low Signal or No Peaks 1. Incorrect detector wavelength. 2. Sample degradation. 3. Injection failure.1. Determine the UV max of this compound and set the detector accordingly. 2. Ensure sample stability in the chosen solvent. 3. Check the autosampler for proper operation and ensure the vial contains sufficient sample.
HPLC FAQs

Q1: What is a good starting HPLC method for monitoring a this compound synthesis?

A1: A good starting point is a reversed-phase method using a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water (both with 0.1% formic acid to ensure good peak shape for the acidic analyte) is often effective.

Q2: How can I quantify the reaction progress using HPLC?

A2: To quantify the reaction, you will need to create a calibration curve using a known concentration of a this compound standard. By comparing the peak area of your reaction sample to the calibration curve, you can determine the concentration of the product.

Experimental Protocol: HPLC Monitoring
  • Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding it to a known volume of a suitable solvent). Dilute the sample with the mobile phase to a concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B, and ramp up to elute the product and any less polar byproducts.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength determined by the UV spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR), particularly ¹⁹F NMR, is a powerful technique for monitoring reactions involving fluorinated compounds like this compound. It offers the advantage of not requiring a reference standard for quantification if an internal standard is used.[6][7][8]

NMR Troubleshooting Guide
IssuePotential CauseSuggested Solution
Broad ¹H or ¹⁹F NMR Peaks 1. Sample is too concentrated. 2. Presence of paramagnetic impurities. 3. Poor shimming.1. Dilute the sample. 2. Filter the sample through a small plug of Celite or silica gel. 3. Re-shim the spectrometer.
Inaccurate Quantification 1. Incomplete relaxation of nuclei between scans. 2. Non-uniform excitation of signals across the spectral width. 3. Poor signal-to-noise ratio.1. Increase the relaxation delay (D1) to at least 5 times the longest T1 of the signals being quantified.[9] 2. Ensure the transmitter offset is placed in the center of the signals of interest. 3. Increase the number of scans.
Presence of Extraneous Peaks 1. Contaminated NMR tube or solvent. 2. Sample degradation in the NMR tube.1. Use clean, dry NMR tubes and high-purity deuterated solvents. 2. Run the NMR experiment as soon as the sample is prepared.
NMR FAQs

Q1: Why is ¹⁹F NMR particularly useful for monitoring this reaction?

A1: The trifluoromethyl (-CF₃) group provides a distinct signal in the ¹⁹F NMR spectrum with high sensitivity and a large chemical shift range.[7][8] This allows for clear, often baseline-separated, signals for the starting material, product, and any fluorine-containing intermediates or byproducts, making quantification straightforward.

Q2: How do I prepare an NMR sample for reaction monitoring?

A2: Dissolve a known amount of the reaction mixture aliquot in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a vial.[10] Add a known amount of an internal standard. The internal standard should be a compound with a signal that does not overlap with any of the signals from the reaction mixture in both the ¹H and ¹⁹F spectra. Filter the solution into a clean NMR tube.[11][12]

Experimental Protocol: ¹⁹F qNMR Monitoring
  • Sample Preparation: In a vial, accurately weigh a specific amount of the reaction mixture. Add a known mass of a suitable internal standard (e.g., trifluorotoluene). Dissolve the mixture in a deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard 90° pulse-acquire sequence.

    • Spectral Width: Sufficient to cover all expected ¹⁹F signals.

    • Transmitter Offset: Centered between the signals of the starting material and product.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (D1): ≥ 30 seconds to ensure full relaxation.[7]

    • Number of Scans: 16-64, depending on the concentration.

  • Data Processing and Analysis: Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform the data. Phase and baseline correct the spectrum. Integrate the signals corresponding to the starting material, product, and the internal standard. Calculate the molar ratio of the reactants and products relative to the internal standard to determine the reaction progress.

Visualizing Workflows

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem with HPLC Data pressure Check System Pressure start->pressure baseline Examine Baseline start->baseline peak_shape Analyze Peak Shape start->peak_shape retention_time Check Retention Time start->retention_time high_pressure High Pressure? pressure->high_pressure low_pressure Low Pressure? pressure->low_pressure noisy_baseline Noisy Baseline? baseline->noisy_baseline drifting_baseline Drifting Baseline? baseline->drifting_baseline peak_tailing Peak Tailing? peak_shape->peak_tailing peak_splitting Peak Splitting? peak_shape->peak_splitting rt_shift Retention Time Shift? retention_time->rt_shift blockage Check for Blockage (Column, Tubing, Frit) high_pressure->blockage Yes leak Check for Leaks low_pressure->leak Yes degas Degas Mobile Phase noisy_baseline->degas Yes temp_control Check Temperature Control drifting_baseline->temp_control Yes mobile_phase Prepare Fresh Mobile Phase drifting_baseline->mobile_phase No column_overload Reduce Sample Concentration peak_tailing->column_overload Yes sample_solvent Match Sample Solvent to Mobile Phase peak_splitting->sample_solvent Yes rt_shift->mobile_phase Yes

Caption: A logical workflow for troubleshooting common HPLC issues.

qNMR Reaction Monitoring Workflow

qNMR_Workflow start Start Reaction Monitoring prepare_sample Prepare NMR Sample (Reaction Aliquot + Internal Standard) start->prepare_sample acquire_data Acquire 19F NMR Spectrum (Ensure long D1) prepare_sample->acquire_data process_data Process Spectrum (Phasing, Baseline Correction) acquire_data->process_data integrate_peaks Integrate Peaks (Product, Starting Material, Standard) process_data->integrate_peaks calculate_conversion Calculate % Conversion integrate_peaks->calculate_conversion decision Reaction Complete? calculate_conversion->decision continue_reaction Continue Monitoring decision->continue_reaction No end End of Reaction decision->end Yes continue_reaction->prepare_sample

Caption: A step-by-step workflow for quantitative NMR reaction monitoring.

References

Validation & Comparative

Comparative Analysis of 5-(Trifluoromethyl)nicotinic Acid Isomers: A Review of Available Biological Data

Author: BenchChem Technical Support Team. Date: December 2025

Due to the lack of direct comparative experimental data, a quantitative side-by-side comparison of the biological activities of 2-, 4-, 5-, and 6-(trifluoromethyl)nicotinic acid is not feasible at this time. The available information primarily focuses on the synthetic utility of these compounds as intermediates in the preparation of more complex molecules for the pharmaceutical and agrochemical industries.

Summary of Available Data on Individual Isomers

While a direct comparative table cannot be constructed, the following summarizes the biological context of the isomers based on the available literature.

2-(Trifluoromethyl)nicotinic Acid

Limited specific biological activity data is available for 2-(trifluoromethyl)nicotinic acid. It is primarily documented as a key intermediate in the synthesis of more complex molecules. Notably, it has been utilized in the development of potent and peripherally selective catechol-O-methyltransferase (COMT) inhibitors. COMT is an enzyme involved in the degradation of catecholamine neurotransmitters.

4-(Trifluoromethyl)nicotinic Acid

This isomer is recognized as a metabolite of the insecticide flonicamid. Its primary role in the literature is as a synthetic precursor for fungicides and other agrochemicals. One study investigated the properties of a zinc complex of 4-(trifluoromethyl)nicotinic acid, comparing it to a zinc complex of 5-(trifluoromethyl)pyridine-2-carboxylic acid. The study found differences in their coordination chemistry and their binding affinities to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA), suggesting that the isomeric position of the trifluoromethyl group can influence the biological interactions of their metallic complexes. However, this does not provide direct data on the biological activity of the free acid itself.

5-(Trifluoromethyl)nicotinic Acid

Information regarding the specific biological activities of this compound is sparse in the currently available literature.

6-(Trifluoromethyl)nicotinic Acid

Similar to its other isomers, 6-(trifluoromethyl)nicotinic acid is predominantly described as a valuable building block in medicinal chemistry and agrochemical synthesis. Derivatives of 6-(trifluoromethyl)nicotinic acid have been investigated as inverse agonists of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and is a target for autoimmune diseases. However, specific biological activity data for the parent compound is not provided in these studies.

Experimental Protocols

Detailed experimental protocols for direct comparative studies of these isomers are not available due to the absence of such research in the public domain. The protocols found in the literature pertain to the synthesis of these compounds or the biological evaluation of their more complex derivatives.

Visualizations

Given the lack of specific signaling pathway information for the individual isomers of trifluoromethylnicotinic acid, a general workflow for the initial stages of drug discovery and a hypothetical signaling pathway for a generic nicotinic acid derivative are presented below.

G General Workflow for Biological Activity Screening cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison Synthesis of Isomers Synthesis of Isomers Purification & Structural Verification Purification & Structural Verification Synthesis of Isomers->Purification & Structural Verification Enzyme Inhibition Assays Enzyme Inhibition Assays Purification & Structural Verification->Enzyme Inhibition Assays Screening Receptor Binding Assays Receptor Binding Assays Enzyme Inhibition Assays->Receptor Binding Assays Cell-based Assays Cell-based Assays Receptor Binding Assays->Cell-based Assays Determine IC50/EC50 Values Determine IC50/EC50 Values Cell-based Assays->Determine IC50/EC50 Values Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Determine IC50/EC50 Values->Structure-Activity Relationship (SAR) Analysis

General workflow for screening the biological activity of chemical compounds.

G Hypothetical Signaling Pathway for a Nicotinic Acid Derivative Nicotinic Acid Derivative Nicotinic Acid Derivative G-Protein Coupled Receptor (GPCR) G-Protein Coupled Receptor (GPCR) Nicotinic Acid Derivative->G-Protein Coupled Receptor (GPCR) Binds to Adenylyl Cyclase Adenylyl Cyclase G-Protein Coupled Receptor (GPCR)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Reduces activation of Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response Modulates

A hypothetical signaling pathway for a nicotinic acid derivative acting on a GPCR.

Conclusion

The trifluoromethyl group is a critical moiety in modern medicinal chemistry, known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The positional isomerism of such a group on a pharmacologically relevant scaffold like nicotinic acid is expected to have a significant impact on biological activity. However, the absence of direct comparative studies for 2-, 4-, 5-, and 6-(trifluoromethyl)nicotinic acid highlights a significant knowledge gap.

Future research directly comparing the in vitro and in vivo activities of these isomers is warranted to elucidate their structure-activity relationships. Such studies would be invaluable for guiding the rational design of novel therapeutics and agrochemicals. Researchers in possession of these isomers are encouraged to perform comparative biological evaluations to contribute to the public scientific record.

A Comparative Guide to the Structural Validation of 5-(Trifluoromethyl)nicotinic Acid via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-(Trifluoromethyl)nicotinic acid against its parent compound, nicotinic acid. The inclusion of a highly electronegative trifluoromethyl group at the 5-position of the pyridine ring significantly influences the electronic environment of the molecule, leading to characteristic shifts in the ¹H and ¹³C NMR spectra. This comparison, supported by predicted and experimental data, serves as a valuable tool for the structural validation and characterization of this important synthetic intermediate.

Structural Comparison and NMR Data

The structures of this compound and nicotinic acid are presented below, followed by a detailed comparison of their ¹H and ¹³C NMR data in tabular format. The data for this compound is based on widely accepted NMR prediction models, while the data for nicotinic acid is derived from experimental observations.

Chemical Structures:

  • This compound: A pyridine ring substituted with a carboxylic acid group at the 3-position and a trifluoromethyl group at the 5-position.

  • Nicotinic Acid (Vitamin B3): An unsubstituted pyridine ring with a carboxylic acid group at the 3-position.

Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)
Proton Position This compound (Predicted) Nicotinic Acid (Experimental) [1]Expected Multiplicity
H-2~9.2 ppm~9.15 ppmDoublet (d)
H-4~8.9 ppm~8.3 ppmDoublet of triplets (dt)
H-6~9.4 ppm~8.83 ppmDoublet of doublets (dd)
Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)
Carbon Position This compound (Predicted) Nicotinic Acid (Experimental) [2]
C-2~154 ppm~150 ppm
C-3 (C=O)~164 ppm~167 ppm
C-4~138 ppm~137 ppm
C-5~125 ppm (quartet, JC-F ≈ 35 Hz)~124 ppm
C-6~151 ppm~153 ppm
CF₃~122 ppm (quartet, JC-F ≈ 273 Hz)-

Analysis of Spectral Differences:

The presence of the electron-withdrawing trifluoromethyl (-CF₃) group in this compound is expected to deshield the adjacent protons and carbons, leading to downfield shifts in the NMR spectrum compared to nicotinic acid. This effect is most pronounced for the protons at positions 4 and 6. Furthermore, the carbon at position 5 and the trifluoromethyl carbon will exhibit characteristic quartet splitting patterns due to coupling with the three fluorine atoms (¹⁹F, I=1/2).

Experimental Protocol for NMR Spectroscopy

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the validation of small organic molecules like this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent can slightly affect the chemical shifts.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift calibration (δ = 0.00 ppm).

2. NMR Instrument Setup and Data Acquisition:

  • Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

  • Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to ensure optimal signal transmission and reception.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Shim the magnetic field to achieve high homogeneity across the sample, resulting in sharp, well-resolved peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

3. Data Processing and Analysis:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Referencing: Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking and Interpretation: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each signal to assign the peaks to the corresponding atoms in the molecular structure.

Workflow for NMR-Based Structure Validation

The following diagram illustrates the logical workflow for validating the structure of a synthesized compound using NMR spectroscopy.

G Workflow for NMR-Based Structure Validation cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Confirmation A Synthesized Compound B Purification A->B C Dissolution in Deuterated Solvent B->C D Addition of Internal Standard (TMS) C->D E Transfer to NMR Tube D->E F 1H NMR Experiment E->F G 13C NMR Experiment E->G H Fourier Transform & Phasing F->H G->H I Chemical Shift Referencing H->I J Integration & Multiplicity Analysis I->J K Spectral Assignment J->K L Comparison with Predicted/Reference Spectra K->L M Structure Validated L->M

Caption: Logical workflow for the validation of a chemical structure using NMR spectroscopy.

References

A Comparative Analysis of Trifluoromethyl-Pyridine Carboxylic Acid Zn(II) Complexes and Alternative Zinc-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative study of trifluoromethyl-pyridine carboxylic acid Zn(II) complexes, offering insights into their synthesis, structural characteristics, and biological activities. In an effort to provide a comprehensive resource, this document also presents a comparison with alternative Zn(II) complexes, including those with other pyridine-based ligands and non-steroidal anti-inflammatory drugs (NSAIDs). The information herein is supported by experimental data, detailed protocols, and visual diagrams to facilitate understanding and aid in future research and development.

Zinc, an essential trace element in biological systems, is crucial for the function of numerous enzymes and proteins.[1] The coordination of zinc with organic ligands, such as pyridine derivatives, has garnered significant attention due to the potential for creating complexes with enhanced pharmacological properties, including anticancer and antibacterial activities.[1] The introduction of a trifluoromethyl group to the pyridine carboxylic acid ligand can further augment the chemical stability and bioactivity of the resulting Zn(II) complexes.[1]

This guide focuses on two isomeric complexes, [Zn(tpc)2(H2O)2] (Complex 1) and [Zn(tfc)2(H2O)2] (Complex 2), derived from 5-(trifluoromethyl)pyridine-2-carboxylic acid (Htpc) and 4-(trifluoromethyl)nicotinic acid (Htfc), respectively.[1] A comparative analysis of these isomers reveals the profound impact of ligand structure on the coordination chemistry and biological efficacy of the metal complexes.

Structural and Physicochemical Comparison

A key differentiator between Complex 1 and Complex 2 lies in their coordination modes, as revealed by single-crystal X-ray studies.[1] Complex 1 exhibits an N,O-chelated coordination, forming a stable five-membered ring, whereas Complex 2 adopts an N,O-monodentate coordination.[1] This structural variance significantly influences their interaction with biological macromolecules.[1]

For comparison, other Zn(II) complexes with pyridine-based ligands, such as those with pyridine-based 1,3-selen/thiazolyl-hydrazones, can form monomeric or polymeric structures depending on the specific ligand and metal salt used.[2] For instance, one such complex features a discrete monomeric structure with the ligand acting as a bidentate agent.[2] Another example, a Zn(II) complex with ethyl nicotinate, shows a distorted tetrahedral coordination environment.[3]

Zn(II) complexes with NSAIDs like ibuprofen and niflumic acid also provide a valuable point of comparison.[4][5] These complexes often exhibit coordination through the carboxylate group of the NSAID, with additional ligands such as bipyridine or phenanthroline completing the coordination sphere.[4][5]

Table 1: Comparison of Physicochemical Properties

Property[Zn(tpc)2(H2O)2] (Complex 1)[Zn(tfc)2(H2O)2] (Complex 2)Alternative Zn(II) Complexes
Ligand(s) 5-(trifluoromethyl)pyridine-2-carboxylic acid4-(trifluoromethyl)nicotinic acidIbuprofen, Niflumic acid, Pyridine-based hydrazones, etc.[2][4][5]
Coordination Mode N,O-chelated[1][6]N,O-monodentate[1][6]Varies (e.g., bidentate chelate, monodentate)[2][7]
Coordination Geometry Distorted Octahedral[8]Distorted Octahedral[1]Varies (e.g., Tetrahedral, Square Pyramidal, Octahedral)[3][9][10]
Thermal Decomposition (Water Loss) 69.7–162.6 °C (7.98% calculated, 7.17% found)[1]79.1–134.8 °C (7.48% calculated, 7.07% found)[1]Data not uniformly available for all alternatives.

Biological Activity: A Comparative Overview

The interaction of these zinc complexes with biological targets, such as proteins and DNA, is a critical aspect of their potential therapeutic application. Both Complex 1 and Complex 2 have been shown to interact with bovine serum albumin (BSA) and calf thymus DNA (CT-DNA).[1]

Interaction with Bovine Serum Albumin (BSA)

Both trifluoromethyl-pyridine carboxylic acid Zn(II) complexes statically quench the fluorescence of BSA, with binding constants in the range of 10^5–10^6 L·mol⁻¹.[1][6] Thermodynamic studies indicate that these binding processes are spontaneous, driven by hydrogen bonding and van der Waals forces.[1][6] Notably, Complex 1, with its N,O-chelating structure, demonstrates a higher binding efficacy towards BSA compared to Complex 2.[1][6]

In comparison, Zn(II) complexes of niflumic acid also bind to serum albumins, and their binding constants have been calculated using fluorescence emission spectroscopy.[5]

Table 2: Binding Parameters for Interaction with BSA

ComplexBinding Constant (K_b) at 298 K (L·mol⁻¹)Number of Binding Sites (n)Thermodynamic Parameters (ΔG, ΔH, ΔS)
[Zn(tpc)2(H2O)2] (Complex 1) 1.85 x 10^5~1Spontaneous (ΔG < 0), Enthalpy and Entropy driven (ΔH < 0, ΔS < 0)[1][6]
[Zn(tfc)2(H2O)2] (Complex 2) 1.12 x 10^5~1Spontaneous (ΔG < 0), Enthalpy and Entropy driven (ΔH < 0, ΔS < 0)[1][6]

Interaction with Calf Thymus DNA (CT-DNA)

Complexes 1 and 2 bind to CT-DNA, likely through an intercalation mode, which has been corroborated by ethidium bromide (EB) competition experiments.[1][6] The N,O-chelating structure of Complex 1 is speculated to contribute to its higher binding affinity for CT-DNA compared to Complex 2.[1][6]

Similarly, Zn(II) complexes with niflumic acid and other N,N'-donor heterocyclic ligands have been shown to interact with CT-DNA, probably via intercalation, as suggested by UV-vis spectroscopy, viscosity measurements, and competitive studies with ethidium bromide.[5]

Antimicrobial and Anti-inflammatory Activity of Alternative Complexes

While the primary focus of the study on trifluoromethyl-pyridine carboxylic acid Zn(II) complexes was their interaction with biomacromolecules, other Zn(II) complexes have been evaluated for different biological activities. For instance, Zn(II)-ibuprofen complexes have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] Furthermore, complexes of zinc with NSAIDs like ibuprofen and naproxen have been investigated for their anti-inflammatory and ulcerogenic potential, showing that zinc complexation can enhance the anti-inflammatory effect and reduce the gastrointestinal damage caused by the parent NSAIDs.[11]

Experimental Protocols

Synthesis of Trifluoromethyl-Pyridine Carboxylic Acid Zn(II) Complexes

A general synthetic procedure for [Zn(tfc)2(H2O)2] (Complex 2) involves the reaction of Zn(OAc)2·2H2O with 4-(trifluoromethyl)nicotinic acid (Htfc) in methanol.[1] The pH of the mixture is adjusted to approximately 9 with sodium hydroxide.[1] The resulting solution is filtered and left for crystallization at room temperature.[1]

  • Detailed Protocol for [Zn(tfc)2(H2O)2] (Complex 2):

    • Add Zn(OAc)2·2H2O (0.1 mmol) to a solution of Htfc (0.05 mmol) in 10 mL of methanol.[1]

    • Adjust the pH of the mixture to ~9 by adding 0.5 mol·L⁻¹ sodium hydroxide solution while stirring.[1]

    • Filter the resulting solution and allow it to stand at room temperature.

    • Colorless rhomboid crystals of Complex 2 form after approximately 8 days.[1]

BSA and CT-DNA Interaction Studies

The interaction of the zinc complexes with BSA and CT-DNA is typically investigated using fluorescence spectroscopy and UV-Vis absorption spectroscopy.

  • Fluorescence Spectroscopy for BSA Binding:

    • Prepare a stock solution of BSA in Tris-HCl buffer (pH 7.4).

    • Titrate a fixed concentration of BSA with increasing concentrations of the Zn(II) complex.

    • Record the fluorescence emission spectra after each addition of the complex.

    • Analyze the quenching of BSA fluorescence to determine binding constants and the number of binding sites using the Stern-Volmer equation.

  • UV-Vis Spectroscopy for CT-DNA Binding:

    • Prepare a stock solution of CT-DNA in Tris-HCl buffer.

    • Record the UV-Vis absorption spectrum of the Zn(II) complex in the absence and presence of increasing concentrations of CT-DNA.

    • Monitor the changes in the absorption spectra (e.g., hypochromism or hyperchromism and red or blue shifts) to characterize the binding mode.

Visualizing Methodologies and Relationships

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_activity Biological Activity Ligand (Htpc or Htfc) Ligand (Htpc or Htfc) Reaction Reaction Ligand (Htpc or Htfc)->Reaction Zn(OAc)2·2H2O Zn(OAc)2·2H2O Zn(OAc)2·2H2O->Reaction Methanol Methanol Methanol->Reaction pH Adjustment (NaOH) pH Adjustment (NaOH) Reaction->pH Adjustment (NaOH) Crystallization Crystallization pH Adjustment (NaOH)->Crystallization Zn(II) Complex Zn(II) Complex Crystallization->Zn(II) Complex Single-Crystal X-ray Single-Crystal X-ray Zn(II) Complex->Single-Crystal X-ray IR Spectroscopy IR Spectroscopy Zn(II) Complex->IR Spectroscopy Elemental Analysis Elemental Analysis Zn(II) Complex->Elemental Analysis Thermal Analysis Thermal Analysis Zn(II) Complex->Thermal Analysis BSA Binding (Fluorescence) BSA Binding (Fluorescence) Zn(II) Complex->BSA Binding (Fluorescence) CT-DNA Binding (UV-Vis) CT-DNA Binding (UV-Vis) Zn(II) Complex->CT-DNA Binding (UV-Vis)

Caption: Workflow for the synthesis, characterization, and biological evaluation of Zn(II) complexes.

Signaling Pathway of DNA Interaction

G Zn(II) Complex Zn(II) Complex Intercalation Intercalation Zn(II) Complex->Intercalation CT-DNA CT-DNA CT-DNA->Intercalation DNA Damage DNA Damage Intercalation->DNA Damage Inhibition of DNA Synthesis Inhibition of DNA Synthesis DNA Damage->Inhibition of DNA Synthesis Cell Death Cell Death Inhibition of DNA Synthesis->Cell Death

Caption: Postulated mechanism of action for DNA binding and subsequent cellular effects.

References

A Spectroscopic Comparative Analysis of 5-(Trifluoromethyl)nicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 5-(Trifluoromethyl)nicotinic acid and its derivatives, contrasted with the parent compound, nicotinic acid. The inclusion of the trifluoromethyl group significantly influences the electronic properties and, consequently, the spectroscopic signatures of these molecules. This comparison utilizes Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data to elucidate these differences. Due to the limited availability of published experimental data for this compound and its simple derivatives, data for the closely related 5-(trifluoromethoxy)nicotinic acid and its derivatives are used as a proxy for a detailed comparison.

Data Presentation

The following tables summarize the key spectroscopic data for nicotinic acid, 5-(trifluoromethoxy)nicotinic acid, and their corresponding amide derivatives.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-2H-4H-6OtherSolvent
Nicotinic Acid9.15 (d)8.30 (dt)8.83 (dd)7.60 (m, H-5)DMSO-d₆
5-(Trifluoromethoxy)nicotinic Acid8.63 (s)7.73 (s)8.48 (s)-CDCl₃
Nicotinamide8.93 (s)8.35 (d)9.21 (d)7.61 (dd, H-5), 7.9 & 8.1 (br s, NH₂)DMSO-d₆
5-(Trifluoromethoxy)nicotinamide8.60 (s)7.75 (s)8.45 (s)5.95 (br s, NH₂), 7.80 (br s, NH₂)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-2C-3C-4C-5C-6C=OCF₃/OCF₃Solvent
Nicotinic Acid153.1127.3137.5124.1150.9166.5-DMSO-d₆
5-(Trifluoromethoxy)nicotinic Acid149.4120.4131.4141.1145.9-120.3 (q, ¹JCF = 260.7 Hz)CDCl₃
Nicotinamide150.3131.9139.2126.9154.5173.4-D₂O
5-(Trifluoromethoxy)nicotinamide148.9120.3134.6140.7144.4-120.2 (q, ¹JCF = 260.5 Hz)CDCl₃

Table 3: Key IR Spectroscopic Data (cm⁻¹)

CompoundO-H/N-H StretchC=O StretchC-F Stretch
Nicotinic Acid3000-2500 (broad)1696-1709-
This compound~3000 (broad)~1710~1300-1100
Nicotinamide~3367, ~3160~1680-
5-(Trifluoromethyl)nicotinamide~3400, ~3200~1680~1300-1100

Table 4: UV-Vis Spectroscopic Data

Compoundλmax (nm)Solvent
Nicotinic Acid261Aqueous
This compoundNot available-
Nicotinamide262Aqueous
5-(Trifluoromethyl)nicotinamideNot available-

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
Nicotinic Acid12378 ([M-COOH]⁺)
This compound191146 ([M-COOH]⁺), 122 ([M-CF₃]⁺)
Nicotinamide12278 ([M-CONH₂]⁺)
5-(Trifluoromethoxy)nicotinamide206162 ([M-CONH₂]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard one-dimensional proton pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0 to 200 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Collect a background spectrum of the empty sample compartment (or the clean ATR crystal). Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Typically, spectra are recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing : The resulting spectrum is plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., water, ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition : Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference). Place both cuvettes in the spectrophotometer. Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.

  • Data Processing : The spectrum is plotted as absorbance versus wavelength (nm). The λmax and the corresponding molar absorptivity (ε) can be determined.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The solution is then introduced into the mass spectrometer.

  • Instrumentation : A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

  • Data Acquisition :

    • EI-MS : The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • ESI-MS : The sample solution is sprayed into the mass spectrometer, creating charged droplets from which ions are desorbed. This is a softer ionization technique, often leaving the molecular ion intact.

  • Data Processing : The instrument detects the mass-to-charge ratio (m/z) of the ions. The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Visualizations

Experimental Workflow for Spectroscopic Analysis

G General Experimental Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_data Data Processing & Interpretation Sample Compound of Interest Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis MS Mass Spectrometry (EI or ESI) Dissolution->MS Processing Data Processing (Fourier Transform, Baseline Correction) NMR->Processing IR->Processing UV_Vis->Processing MS->Processing Interpretation Spectral Interpretation (Peak Assignment, Structural Elucidation) Processing->Interpretation

Caption: General workflow for the spectroscopic analysis of organic compounds.

Structural Relationships and Derivatives

G Structural Relationships of Nicotinic Acid and its Derivatives cluster_acid Carboxylic Acids cluster_amide Amide Derivatives NA Nicotinic Acid TFNA This compound NA->TFNA Substitution (H → CF₃) TFMNA 5-(Trifluoromethoxy)nicotinic Acid NA->TFMNA Substitution (H → OCF₃) NAM Nicotinamide NA->NAM Amidation TFNAM 5-(Trifluoromethyl)nicotinamide TFNA->TFNAM Amidation TFMNAM 5-(Trifluoromethoxy)nicotinamide TFMNA->TFMNAM Amidation

Caption: Structural relationships between nicotinic acid and its derivatives.

Confirming the Molecular Weight of 5-(Trifluoromethyl)nicotinic Acid: A Comparative Guide to Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a compound's molecular weight is a critical first step in substance identification and characterization. This guide provides a comparative overview of using mass spectrometry to confirm the molecular weight of 5-(Trifluoromethyl)nicotinic acid, a key building block in pharmaceutical and agrochemical synthesis. We will explore the experimental protocol, present data, and compare this technique with other analytical methods.

The theoretical molecular weight of this compound (C₇H₄F₃NO₂) is 191.11 g/mol .[1][2][3][4] Mass spectrometry stands out as a primary analytical technique for confirming this value with high accuracy and sensitivity.

Mass Spectrometry for Accurate Mass Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] For a small organic molecule like this compound, this method provides an exact molecular weight, which is crucial for verifying its chemical identity.[6]

Modern mass spectrometers can measure molecular weight with an accuracy of 5 parts per million (ppm) or better, which is often sufficient to confirm the molecular formula of a compound.[6] Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[5][7] These "soft" ionization methods are ideal as they typically leave the molecular ion intact.[5] The resulting ions are then separated by a mass analyzer, such as a Time-of-Flight (TOF), Quadrupole, or Ion Trap, based on their m/z ratio.[5][8]

Experimental Protocol: LC-MS for this compound

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) for the molecular weight confirmation of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

  • Mobile Phase: A gradient elution using:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.

  • Mass Analyzer: Time-of-Flight (TOF) for high-resolution mass measurement.

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 300 °C.

  • Calibration: Use an internal or external calibrant to ensure high mass accuracy.[9]

Data Presentation and Expected Results

The primary goal of the experiment is to observe the protonated molecular ion [M+H]⁺. The high-resolution mass measurement allows for the confirmation of the elemental composition.

ParameterTheoretical ValueExpected Experimental Value (m/z)
Molecular Formula C₇H₄F₃NO₂-
Average Molecular Weight 191.11 g/mol -
Monoisotopic Mass 191.0194 u-
Protonated Ion [M+H]⁺ 192.0272 u192.0272 ± 5 ppm
Sodiated Adduct [M+Na]⁺ 214.0091 u214.0091 ± 5 ppm

Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element. High-resolution mass spectrometers measure monoisotopic masses.

Alternative Methods for Molecular Weight Characterization

While mass spectrometry is the most direct and accurate method for determining the molecular weight of small molecules, other techniques can provide related information.

TechniquePrincipleApplication to this compoundAdvantagesLimitations
Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules.[5]Direct and highly accurate measurement of molecular weight.High accuracy (ppm), high sensitivity, provides structural information through fragmentation.[6][8]Requires ionization of the sample.
Titration Determines the concentration of an acidic substance by reacting it with a standard base.Can determine the equivalent weight of the carboxylic acid group.Simple, inexpensive, does not require sophisticated instrumentation.[10]Provides equivalent weight, not molecular weight; less accurate for impure samples.
Nuclear Magnetic Resonance (NMR) Analyzes the magnetic properties of atomic nuclei to elucidate molecular structure.Can confirm the structure, and by inference, the molecular weight.Provides detailed structural information.Indirect method for molecular weight; less sensitive than MS.

Visualizing the Workflow and Comparative Logic

The following diagrams illustrate the experimental workflow and the logical placement of mass spectrometry in compound characterization.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing a Weigh Compound b Dissolve in Solvent a->b c Dilute to Working Conc. b->c d Inject Sample into LC c->d e Separation on C18 Column d->e f Electrospray Ionization (ESI) e->f g Mass Analysis (TOF) f->g h Data Acquisition g->h i Extract Mass Spectrum h->i j Identify [M+H]⁺ Peak i->j k Compare with Theoretical Mass j->k

Caption: Experimental workflow for molecular weight confirmation using LC-MS.

A Compound Synthesis (this compound) B Structural Confirmation (NMR, IR) A->B C Purity Analysis (HPLC) A->C D Molecular Weight Confirmation (High-Resolution Mass Spectrometry) A->D E Elemental Analysis A->E F Final Compound Characterization B->F C->F D->F E->F

Caption: Role of mass spectrometry in comprehensive compound characterization.

Conclusion

Mass spectrometry, particularly high-resolution techniques like ESI-TOF, provides an unparalleled combination of accuracy, sensitivity, and speed for confirming the molecular weight of small molecules such as this compound. While other methods like titration and NMR offer complementary information about the compound's properties and structure, mass spectrometry remains the definitive method for direct and precise molecular weight determination. This confirmation is a cornerstone of quality control and regulatory submission in the chemical and pharmaceutical industries.

References

A Comparative Efficacy Analysis of Novel Insecticides Derived from Trifluoromethylnicotinic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of novel insecticides structurally related to 5-(trifluoromethyl)nicotinic acid, with a focus on Pyridalyl, which contains a 5-(trifluoromethyl)pyridine moiety. It is important to note that while Pyridalyl is a key example of an insecticide with this substructure, its synthesis does not originate from this compound. This document benchmarks its performance against Flonicamid, a structurally related insecticide derived from 4-(trifluoromethyl)nicotinic acid, and other established insecticides. The information presented herein is intended to support further research and development in the field of crop protection.

Introduction to Novel Pyridine-Based Insecticides

The development of new insecticides with novel modes of action is crucial for managing insecticide resistance and providing effective pest control. Pyridine-based structures, particularly those containing a trifluoromethyl group, have shown significant insecticidal activity. This guide focuses on the efficacy of Pyridalyl, an insecticide characterized by a 5-(trifluoromethyl)pyridine group, and compares it with Flonicamid and other benchmark insecticides.

Comparative Efficacy Data

The following tables summarize the lethal concentration (LC50) values of Pyridalyl, Flonicamid, and benchmark insecticides against various insect pests. Lower LC50 values indicate higher toxicity.

Table 1: Efficacy of Pyridalyl against Lepidopteran Pests

Pest SpeciesActive IngredientLC50 (ppm)
Plutella xylostella (Diamondback Moth)Pyridalyl0.68
Spodoptera litura (Tobacco Cutworm)Pyridalyl0.98
Helicoverpa armigera (Cotton Bollworm)Pyridalyl1.25

Table 2: Efficacy of Flonicamid and Benchmark Insecticides against Aphid Species

Pest SpeciesActive IngredientLC50 (ppm)
Aphis gossypii (Cotton Aphid)Flonicamid14.204[1]
Imidacloprid34.577[1]
Sulfoxaflor0.92 - 4.13
Myzus persicae (Green Peach Aphid)Flonicamid0.6 - 2.0[2]
Imidacloprid0.05
Thiamethoxam0.08
Aphis craccivora (Cowpea Aphid)Flonicamid0.079 (after 24h)[3]
Imidacloprid0.063 (after 24h)[3]

Modes of Action and Signaling Pathways

Pyridalyl: Inhibition of Protein Synthesis

Pyridalyl is a pro-insecticide that, after being metabolized by cytochrome P450 enzymes in the insect, generates reactive oxygen species (ROS). These ROS are believed to subsequently inhibit essential protein synthesis, leading to cell death and mortality of the insect.

Pyridalyl_MoA Pyridalyl Pyridalyl (Pro-insecticide) P450 Cytochrome P450 Pyridalyl->P450 Metabolism Active_Metabolite Active Metabolite P450->Active_Metabolite ROS Reactive Oxygen Species (ROS) Active_Metabolite->ROS Generation Protein_Synthesis Protein Synthesis Machinery ROS->Protein_Synthesis Inhibition Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to

Pyridalyl's pro-insecticide activation pathway.
Flonicamid: Modulation of Chordotonal Organs

Flonicamid is also a pro-insecticide that is metabolized in the insect to its active form, 4-trifluoromethylnicotinamide (TFNA-AM)[4]. TFNA-AM modulates the function of chordotonal organs, which are sensory organs in insects responsible for hearing, balance, and proprioception[5]. It is understood that TFNA-AM acts upstream of the Transient Receptor Potential Vanilloid (TRPV) channels in the chordotonal neurons, leading to their over-activation, disruption of sensory input, and cessation of feeding[6][7][8].

Flonicamid_MoA Flonicamid Flonicamid (Pro-insecticide) Metabolism Insect Metabolism Flonicamid->Metabolism TFNA_AM TFNA-AM (Active Metabolite) Metabolism->TFNA_AM Upstream_Target Upstream Target in Chordotonal Neuron TFNA_AM->Upstream_Target Modulates TRPV_Activation TRPV Channel Activation Upstream_Target->TRPV_Activation Leads to Neuron_Hyperactivity Neuron Hyperactivity & Disrupted Sensory Function TRPV_Activation->Neuron_Hyperactivity Feeding_Cessation Feeding Cessation Neuron_Hyperactivity->Feeding_Cessation

Flonicamid's mode of action on chordotonal organs.

Experimental Protocols

Protocol 1: Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Plutella xylostella)

This protocol is adapted from the Insecticide Resistance Action Committee (IRAC) Method No. 007.

  • Insect Rearing: Rear third-instar larvae of P. xylostella on fresh, untreated cabbage leaves at 25±2°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.

  • Insecticide Solutions: Prepare a stock solution of the test insecticide in an appropriate solvent (e.g., acetone with 0.1% Triton X-100). Make a series of at least five serial dilutions in distilled water. A control of distilled water with the solvent and surfactant should also be prepared.

  • Leaf Disc Preparation: Cut fresh, untreated cabbage leaves into discs of approximately 5 cm in diameter.

  • Treatment: Dip each leaf disc into a respective insecticide dilution (or control solution) for 10 seconds with gentle agitation.

  • Drying: Place the treated leaf discs on a wire rack to air dry for 1-2 hours.

  • Exposure: Place one treated leaf disc into a petri dish lined with moistened filter paper. Introduce 10 third-instar larvae into each petri dish. Each concentration and the control should have at least three replicates.

  • Incubation: Incubate the petri dishes under the same conditions as insect rearing.

  • Mortality Assessment: Record larval mortality after 48 and 72 hours. Larvae that do not move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate LC50 values and their 95% confidence intervals using probit analysis.

Protocol 2: Systemic Bioassay for Aphids (e.g., Aphis gossypii)

This protocol is a generalized method for assessing systemic insecticide activity.

  • Plant Preparation: Grow cotton seedlings in small pots until they have 2-3 true leaves.

  • Insecticide Application: Prepare serial dilutions of the test insecticide in distilled water. Apply a fixed volume of each dilution to the soil of each potted plant. An untreated control group should receive only water.

  • Systemic Uptake: Allow 24-48 hours for the insecticide to be taken up by the plant's vascular system.

  • Aphid Infestation: Place a small cage over each plant and introduce 20-30 adult apterous (wingless) aphids.

  • Incubation: Maintain the infested plants in a growth chamber at 22±2°C with a 16:8 hour (light:dark) photoperiod.

  • Mortality Assessment: Count the number of live and dead aphids on each plant after 48 and 72 hours.

  • Data Analysis: Calculate the percentage mortality for each concentration, correct for control mortality using Abbott's formula, and determine the LC50 values using probit analysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for conducting an insecticide bioassay to determine LC50 values.

Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Insect_Rearing 1. Rear Test Insects Exposure 5. Expose Insects Insect_Rearing->Exposure Insecticide_Prep 2. Prepare Insecticide Dilutions Treatment 4. Apply Insecticide to Host Insecticide_Prep->Treatment Host_Prep 3. Prepare Host Plant Material Host_Prep->Treatment Treatment->Exposure Incubation 6. Incubate under Controlled Conditions Exposure->Incubation Mortality_Count 7. Record Mortality Incubation->Mortality_Count Abbotts 8. Correct for Control Mortality Mortality_Count->Abbotts Probit 9. Probit Analysis to Determine LC50 Abbotts->Probit

General workflow for insecticide bioassay.

References

Safety Operating Guide

Proper Disposal of 5-(Trifluoromethyl)nicotinic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 5-(Trifluoromethyl)nicotinic acid, a compound utilized in various research and development applications. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard and Safety Overview

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. The compound is classified as an irritant to the eyes, respiratory system, and skin.[1] Ingestion may cause soreness and redness of the mouth and throat.[1]

Key Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[2][3]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Avoid generating dust when handling the solid form.[3]

  • Wash hands thoroughly after handling.[2]

Quantitative Safety Data

For quick reference, the following table summarizes key safety data for this compound.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Irritant (Category 2)GHS07: Exclamation markWarningH315: Causes skin irritation.[1]
Eye Irritant (Category 2)GHS07: Exclamation markWarningH319: Causes serious eye irritation.[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemGHS07: Exclamation markWarningH335: May cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.[4][5] Improper disposal can lead to significant environmental harm and regulatory penalties.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound".[5]

  • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[6] It is best practice to segregate halogenated compounds.[6]

2. Waste Collection:

  • Solid Waste: Carefully transfer the solid this compound into the designated hazardous waste container. Avoid creating dust.[3] Use tools such as a spatula or scoop.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or pipette tips, should also be placed in the same hazardous waste container.[7]

  • Solutions: If the compound is in a solution, collect it in a compatible, sealed liquid waste container. Ensure the container is properly labeled with the full chemical name and any solvents used.

3. Container Management:

  • Use a container that is in good condition, free of leaks, and has a secure, tight-fitting lid.[5]

  • Keep the waste container closed at all times, except when adding waste.[5]

  • Store the waste container in a designated and secure satellite accumulation area within the laboratory.[5]

4. Spill Management:

  • In the event of a small spill, evacuate the immediate area and ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

  • Ensure all required paperwork and labeling are complete and accurate before collection.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound identify_waste Identify Waste Stream (Solid, Liquid, Contaminated PPE) start->identify_waste is_solid Is the waste solid? identify_waste->is_solid collect_solid Collect in labeled 'Hazardous Waste' container for solids. is_solid->collect_solid Yes is_liquid Is the waste liquid? is_solid->is_liquid No store_waste Store container in designated Satellite Accumulation Area. collect_solid->store_waste collect_liquid Collect in labeled 'Hazardous Waste' container for liquids. is_liquid->collect_liquid Yes is_contaminated Is it contaminated labware/PPE? is_liquid->is_contaminated No collect_liquid->store_waste collect_contaminated Place in the appropriate solid hazardous waste container. is_contaminated->collect_contaminated Yes is_contaminated->store_waste No collect_contaminated->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and final disposal. store_waste->contact_ehs end End: Safe and Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 5-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of 5-(Trifluoromethyl)nicotinic acid are paramount for both personal safety and environmental compliance. This guide provides a detailed, step-by-step operational and disposal plan to ensure the responsible management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin, eye, and respiratory irritation[1][2][3]. It may also be harmful if ingested or inhaled[3]. Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[4][5]To protect eyes from splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.[4][5] A chemical-resistant lab coat or apron.[4]To prevent skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors, especially if dust may be generated.[3][5][6]To protect against the inhalation of harmful dust, fumes, or vapors.
Foot Protection Closed-toe shoes.[5]To protect feet from potential spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for ensuring laboratory safety when working with this compound.

1. Engineering Controls and Emergency Preparedness:

  • Fume Hood: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[4][5][7]

  • Ventilation: Ensure the laboratory is well-ventilated.[4][8]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[5][7][9]

2. Chemical Handling Protocol:

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[1][2][10]

  • Minimize Dust: Handle the solid chemical carefully to avoid generating dust.[2][7]

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, always add the acid to the solvent slowly. Never add solvent to the acid.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][11] Do not eat, drink, or smoke in the handling area.[2][12]

3. Spill Response:

  • Small Spills: In the event of a small spill, alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[13] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[13]

  • Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.[9]

Disposal Plan: Step-by-Step Waste Management

Waste containing trifluoromethyl compounds must be treated as hazardous waste.[13] Improper disposal can lead to environmental contamination.

1. Waste Segregation and Collection:

  • Designated Container: Collect all waste materials, including excess reagent, reaction byproducts, and contaminated items (e.g., gloves, pipette tips, absorbent material), in a clearly labeled, sealed, and compatible hazardous waste container.[13][14][15]

  • Labeling: The container must be labeled "Hazardous Waste" with the full chemical name, "this compound."[14][15]

  • Compatibility: Do not mix this waste with other incompatible waste streams.[13][15]

2. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[13]

  • The storage area should be a designated and secure location.

3. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[13][14]

  • Do not dispose of this chemical down the drain or in regular trash.[14]

Experimental Protocols and Visualizations

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure Chemical C->D E Perform Experiment D->E F Decontaminate Work Area E->F J Initiate Spill Response Protocol E->J Spill Occurs G Segregate & Label Hazardous Waste F->G H Store Waste for Pickup G->H I Doff & Dispose of Contaminated PPE H->I J->G

Caption: Workflow for Handling this compound

Logical Relationship for PPE Selection

The selection of appropriate PPE is based on the identified hazards of the chemical.

G cluster_hazards Identified Hazards cluster_ppe Required PPE H1 Skin Irritant P1 Chemical-Resistant Gloves & Lab Coat H1->P1 H2 Eye Irritant P2 Safety Goggles / Face Shield H2->P2 H3 Respiratory Irritant / Inhalation Hazard P3 NIOSH-Approved Respirator H3->P3

Caption: PPE Selection Based on Chemical Hazards

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
5-(Trifluoromethyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.